LMK-235

Catalog No.
S548546
CAS No.
1418033-25-6
M.F
C15H22N2O4
M. Wt
294.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LMK-235

CAS Number

1418033-25-6

Product Name

LMK-235

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

VRYZCEONIWEUAV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

solubility

Soluble in DMSO, not in water

Synonyms

LMK235; LMK 235; LMK-235.

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

The exact mass of the compound N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide is 294.15796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LMK-235 HDAC4/5 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism and Biochemical Profile

LMK-235 functions by inhibiting the enzymatic activity of HDAC4 and HDAC5, which increases the acetylation of histone proteins. This epigenetic change loosens chromatin structure, facilitating gene transcription [1] [2].

The table below summarizes its primary biochemical targets and cellular consequences:

Target HDAC IC₅₀ (Cell-free assay) Primary Initial Cellular Effect
HDAC5 4.2 nM [3] Increase in histone acetylation (e.g., Acetyl-H3) [4] [2].
HDAC4 11.9 nM [3] Increase in histone acetylation, leading to altered gene transcription [1].

Signaling Pathways and Biological Effects

The specific downstream effects of this compound vary significantly across different cell and disease models. The diagram below summarizes the key signaling pathways involved in its neuroprotective and anticancer actions.

G cluster_neuro Neuroprotective Pathways (Parkinson's Models) cluster_cancer Anticancer Pathways (Multiple Myeloma) cluster_heart Myocardial Repair (Post-MI Model) LMK235 This compound HDAC45_Neuro Inhibits HDAC4/5 LMK235->HDAC45_Neuro HDAC45_Cancer Inhibits HDAC4/5 LMK235->HDAC45_Cancer HDAC45_Heart Inhibits HDAC4/5 LMK235->HDAC45_Heart BMP_Smad Activates BMP-Smad transcription HDAC45_Neuro->BMP_Smad VMAT2_Up Upregulates VMAT2 expression HDAC45_Neuro->VMAT2_Up Neuro_Out1 Promotes neurite outgrowth BMP_Smad->Neuro_Out1 Neuro_Out2 Protects from MPP+ & α-synuclein toxicity VMAT2_Up->Neuro_Out2 Neuro_Out3 Improves motor behavior in animal models Neuro_Out2->Neuro_Out3 JNK_AP1 Activates JNK/AP-1 signaling HDAC45_Cancer->JNK_AP1 HO1_Expr Induces HO-1 expression JNK_AP1->HO1_Expr Apoptosis Induces Mitochondrial Apoptosis HO1_Expr->Apoptosis Caspases Activates Caspase-3/7 Apoptosis->Caspases Inhibit_LSD1 Inhibits LSD1 Expression HDAC45_Heart->Inhibit_LSD1 NFkB_Smad Inhibits LSD1-NF-κB & LSD1-Smad2/3 pathways Inhibit_LSD1->NFkB_Smad Heart_Out1 Reduces inflammation (in macrophages) NFkB_Smad->Heart_Out1 Heart_Out2 Reduces fibrosis (in cardiac fibroblasts) NFkB_Smad->Heart_Out2

Key signaling pathways of this compound in neuroprotection, anticancer, and myocardial repair contexts.

Experimental Evidence and Research Applications

This compound's efficacy has been demonstrated in various disease models. The table below outlines key experimental findings and conditions.

Disease Model Cell Lines / Animal Model Key Findings Effective Concentrations (in vitro)

| Parkinson's Disease | SH-SY5Y cells; primary rat DA neurons; MPTP-induced mouse model [1] [5] [6] | • Promoted neurite outgrowth [1] [2]. • Increased VMAT2 expression [5] [6]. • Protected from MPP+ and α-synuclein toxicity [1] [2]. • Improved motor function in mice [5] [6]. | Not specified in provided results | | Multiple Myeloma | MM patient cells & cell lines [7] | • Induced apoptosis via JNK/AP-1/HO-1 pathway [7]. • Increased acetyl-H3 and caspase activity [7]. | 0.5 - 2.0 µM [7] | | Pancreatic Neuro-endocrine Tumors (pNET) | BON-1 & QGP-1 cell lines [4] | • Reduced cell viability & induced apoptosis (Caspase 3/7 activation) [4]. • Increased acetyl-H3 and somatostatin receptor 2 [4]. | IC₅₀: 0.55 µM (BON-1), 1.04 µM (QGP-1) [4] | | Myocardial Infarction | Rat MI model; RAW264.7 macrophages; cardiac fibroblasts [8] | • Improved cardiac function [8]. • Reduced inflammation and fibrosis via inhibiting LSD1 [8]. | 1.0 µM (in vitro) [8] |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.

  • Neurite Outgrowth Assay in SH-SY5Y Cells [1]:

    • Cell Culture: Human SH-SY5Y neuroblastoma cells are maintained and differentiated into dopaminergic-like neurons.
    • Treatment: Cells are treated with this compound. A typical study might use a concentration range to establish a dose-response.
    • Analysis: After a set period (e.g., 24-72 hours), cells are fixed and stained. Neurite outgrowth is quantified by measuring the total length of neuronal projections per cell using image analysis software.
  • Apoptosis Assay via Caspase 3/7 Activity in pNET cells [4]:

    • Cell Culture: BON-1 and QGP-1 pancreatic neuroendocrine tumor cells are seeded in multi-well plates.
    • Treatment: Cells are treated with a range of this compound concentrations (e.g., from 0.31 µM to 20 µM) for various time periods (e.g., 8, 24, 32 hours).
    • Analysis: A caspase-Glo 3/7 assay reagent is added to each well. Luminescence, which is proportional to caspase activity, is measured using a plate reader.
  • In Vivo Parkinson's Disease Model [5] [6]:

    • Animal Model: C57BL/6N male mice are used. A Parkinson's disease state is induced by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
    • Treatment: this compound is administered via intraperitoneal injection at a dose of 5 mg/kg/day [8]. It can be administered alone or in combination with L-DOPA.
    • Behavioral Analysis: Motor function and voluntary movement are assessed using standardized behavioral tests.
    • Post-mortem Analysis: Brain tissues (striatum and ventral tegmental area) are collected for immunoblot analysis to measure VMAT2 protein levels.

Therapeutic Potential Summary

This compound demonstrates promising therapeutic potential across several domains:

  • Neurodegenerative Disease: It shows strong disease-modifying potential for Parkinson's disease by promoting neuronal health, protecting against toxins and pathological proteins, and improving motor function in animals [1] [5] [6].
  • Oncology: It exerts potent anti-tumor effects in various cancers, including multiple myeloma and pancreatic neuroendocrine tumors, primarily by inducing apoptotic cell death [7] [4].
  • Cardiovascular Disease: It aids in recovery after myocardial infarction by mitigating detrimental inflammation and fibrosis, leading to improved cardiac function [8].

References

what is LMK-235 compound structure

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Identity

The table below summarizes the fundamental chemical information for LMK-235 [1] [2] [3]:

Property Description
Chemical Name N-[[6-(Hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide [2] [4]
Molecular Formula C₁₅H₂₂N₂O₄ [1] [2] [3]
Molecular Weight 294.35 g/mol [1] [2] [3]
CAS Number 1418033-25-6 [1] [2] [3]
SMILES CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C [1] [4]
InChI Key VRYZCEONIWEUAV-UHFFFAOYSA-N [3] [4]
Purity Typically ≥98% (HPLC) [3]

Primary Biological Target & Selectivity

This compound is characterized as a highly selective inhibitor for Class IIa HDACs, specifically HDAC4 and HDAC5 [1] [3]. The table below details its inhibitory profile (IC50 values) against various human HDAC isoforms, demonstrating its strong preference for HDAC5 and HDAC4 over other classes [1] [2] [3]:

HDAC Isoform Class IC50 (nM)
HDAC5 IIa 4.2 nM [1] [3] [4]
HDAC4 IIa 11.9 nM [1] [3] [4]
HDAC6 IIb 55.7 nM [1] [2] [3]
HDAC1 I 320 nM [1] [2] [3]
HDAC11 IV 852 nM [1] [2]
HDAC2 I 881 nM [1] [2] [3]
HDAC8 I 1278 nM [1] [2] [3]

Documented Experimental Applications

This compound has been utilized in various preclinical research areas, demonstrating its effects in cellular and animal models.

Research Area / Model Key Findings / Effects Tested Concentrations/Doses
Dental Tissue Regeneration (Human Dental Pulp Cells) Promotes odontoblast (tooth dentin-forming cell) differentiation; enhances expression of marker genes (DSPP, Runx2, ALP, OCN); increases ALP activity and mineralized nodule formation [5]. In vitro: 100 nM [5]
Cardiac Repair (Rat model of Myocardial Infarction) Ameliorates cardiac dysfunction; reduces chronic inflammation and fibrosis; inhibits LSD1-NF-κB pathway in macrophages and LSD1-Smad2/3 pathway in fibroblasts [6]. In vivo: 5 mg/kg/day (intraperitoneal injection) [6]
Cancer Research (Multiple Myeloma cells) Induces apoptosis (programmed cell death) in cancer cells; upregulates HO-1 expression via the JNK/AP-1 signaling pathway [7]. In vitro: Cytotoxicity IC50 values range from 0.32 μM to 2.96 μM in various human cancer cell lines [1]
Neurodegenerative Disease (Parkinson's Disease models) Increases expression of VMAT2 (a neuroprotective transporter) in dopaminergic neurons; protects against neurotoxin-induced damage; improves behavioral outcomes in mice [8]. In vitro: Various concentrations in SH-SY5Y cell line; In vivo: 20 mg/kg (intraperitoneal injection) [8] [9]

The diverse cellular effects of this compound are mediated through its primary inhibition of HDAC4/5, which influences several downstream signaling pathways as illustrated below.

LMK235_mechanism LMK235 LMK235 Inhibits HDAC4/5 Inhibits HDAC4/5 LMK235->Inhibits HDAC4/5  Selective Altered Gene Transcription Altered Gene Transcription Inhibits HDAC4/5->Altered Gene Transcription Altered Protein Function Altered Protein Function Inhibits HDAC4/5->Altered Protein Function ↑ VMAT2 Expression ↑ VMAT2 Expression Altered Gene Transcription->↑ VMAT2 Expression ↑ HO-1 Expression ↑ HO-1 Expression Altered Gene Transcription->↑ HO-1 Expression ↑ Odontogenic Genes ↑ Odontogenic Genes Altered Gene Transcription->↑ Odontogenic Genes LSD1 Stabilization LSD1 Stabilization Altered Protein Function->LSD1 Stabilization Altered Signaling Pathways Altered Signaling Pathways Altered Protein Function->Altered Signaling Pathways Neuroprotection Neuroprotection ↑ VMAT2 Expression->Neuroprotection Apoptosis in Cancer Cells Apoptosis in Cancer Cells ↑ HO-1 Expression->Apoptosis in Cancer Cells Cell Differentiation Cell Differentiation ↑ Odontogenic Genes->Cell Differentiation Activates NF-κB (Macrophages) Activates NF-κB (Macrophages) LSD1 Stabilization->Activates NF-κB (Macrophages) Activates Smad2/3 (Fibroblasts) Activates Smad2/3 (Fibroblasts) LSD1 Stabilization->Activates Smad2/3 (Fibroblasts) Activates JNK/AP-1 Activates JNK/AP-1 Altered Signaling Pathways->Activates JNK/AP-1 Inflammation Inflammation Activates NF-κB (Macrophages)->Inflammation Fibrosis Fibrosis Activates Smad2/3 (Fibroblasts)->Fibrosis Activates JNK/AP-1->Apoptosis in Cancer Cells

Key signaling pathways modulated by this compound.

Experimental Protocol Considerations

While specific protocols vary by research goal, the information below from search results provides a starting point for using this compound in in vitro experiments.

  • Solubility and Stock Solution: this compound is typically dissolved in DMSO to create a stock solution [1] [9]. One supplier lists a solubility of up to 59 mg/mL (200.44 mM) in DMSO, but notes that moisture-absorbing DMSO reduces solubility, recommending the use of fresh DMSO [1]. Another datasheet suggests a more conservative solubility of 6 mg/mL (20.38 mM) [9].
  • Working Concentration: A common working concentration used in cell culture studies for investigating differentiation is 100 nM [5]. For cytotoxicity studies in cancer cell lines, effective concentrations are in the micromolar range (e.g., IC50 values from 0.32 μM to ~3 μM) [1].
  • Cell Treatment Example: In a study on dental pulp cells [5]:
    • Cells were cultured and seeded at appropriate densities.
    • This compound was added to the culture medium at a determined concentration (e.g., 100 nM) for the duration of the experiment.
    • The medium containing this compound was replaced every 2-3 days.
    • Outcomes like gene expression (detected by RT-qPCR), protein levels (detected by western blot), ALP activity, and mineralization (detected by Alizarin Red S staining) were assessed after 7, 14, and 21 days.

References

HDAC4 and HDAC5 in Cell Differentiation: Molecular Mechanisms, Experimental Approaches, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Class IIa HDACs in Cellular Differentiation

Histone deacetylases 4 and 5 (HDAC4 and HDAC5) belong to the class IIa subgroup of histone deacetylases, enzymes that play crucial regulatory roles in cellular differentiation and tissue development. These enzymes function as epigenetic modifiers that control gene expression patterns by removing acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. Unlike class I HDACs, which are ubiquitously expressed, class IIa HDACs exhibit tissue-specific expression and can shuttle between the nucleus and cytoplasm in response to specific cellular signals, making them particularly important in differentiation processes. Their ability to integrate extracellular signals with transcriptional responses positions HDAC4 and HDAC5 as key regulators of cell fate determination in various tissues including muscle, heart, bone, and nervous system.

Research over the past two decades has established that HDAC4 and HDAC5 serve as critical nodes in signaling networks that control differentiation. They exert their effects primarily through interactions with transcription factors such as the myocyte enhancer factor 2 (MEF2) family, leading to repression of pro-differentiation genes in a context-dependent manner. The development of targeted inhibitors against class IIa HDACs has further highlighted their therapeutic potential in manipulating differentiation pathways for regenerative medicine and cancer treatment. This comprehensive review synthesizes current understanding of HDAC4 and HDAC5 mechanisms in cell differentiation, providing researchers with detailed experimental approaches and therapeutic implications.

Molecular Structure and Regulatory Mechanisms

Domain Architecture and Functional Motifs

HDAC4 and HDAC5 share a conserved domain structure characterized by an N-terminal regulatory domain and a C-terminal catalytic domain. The N-terminal region contains a MEF2-binding domain (residues 118-188 in HDAC4) that mediates interaction with transcription factors of the MEF2 family, along with phosphorylation sites that serve as docking sites for 14-3-3 proteins. The C-terminal region harbors the histone deacetylase domain, though class IIa HDACs exhibit relatively low catalytic activity compared to class I HDACs due to a substitution of a critical tyrosine residue with histidine in the active site. This structural feature suggests that their primary function may involve serving as scaffolding proteins rather than enzymatic catalysts [1].

Both HDAC4 and HDAC5 contain nuclear localization signals (NLS) and nuclear export signals (NES) that facilitate their nucleocytoplasmic shuttling. The NLS in HDAC4 is located between residues 247 and 285, while the NES resides at the C-terminus (residues 1051-1084). These motifs are crucial for function as the subcellular localization of HDAC4 and HDAC5 determines their activity in differentiation processes. Phosphorylation at specific serine residues (Ser246, Ser467, and Ser632 in HDAC4) creates binding sites for 14-3-3 chaperone proteins, which mask the NLS and promote cytoplasmic retention [2] [3].

Table 1: Key Structural Domains and Functional Motifs in HDAC4 and HDAC5

Domain/Motif Location in HDAC4 Location in HDAC5 Function
MEF2-binding domain 118-188 153-233 Interaction with MEF2 transcription factors
Nuclear localization signal (NLS) 247-285 ~280-320 Mediates nuclear import
Nuclear export signal (NES) 1051-1084 ~1050-1080 Mediates nuclear export
14-3-3 binding sites Ser246, Ser467, Ser632 Ser259, Ser498, Ser661 Phosphorylation-dependent cytoplasmic sequestration
Catalytic domain 648-1084 ~660-1120 Histone deacetylase activity
Phosphorylation-Dependent Nucleocytoplasmic Shuttling

The subcellular localization of HDAC4 and HDAC5 is predominantly regulated through phosphorylation-dependent mechanisms. Multiple kinases phosphorylate specific serine residues in the N-terminal regulatory domain, creating binding sites for 14-3-3 proteins. When bound to 14-3-3, HDAC4 and HDAC5 are sequestered in the cytoplasm, preventing their repressive function in the nucleus. Key kinases involved in this process include:

  • Calcium/calmodulin-dependent protein kinase II (CaMKII): Activated by calcium signaling and particularly important in muscle and neuronal differentiation
  • Protein kinase D (PKD): Responds to G-protein coupled receptor signaling
  • 5'-adenosine monophosphate-activated protein kinase (AMPK): Links energy sensing to transcriptional regulation
  • Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Part of MAPK signaling cascades

Conversely, dephosphorylation by phosphatases such as protein phosphatase 2A (PP2A) promotes nuclear import, allowing HDAC4 and HDAC5 to interact with nuclear transcription factors and repress target gene expression [4] [3] [5].

The following diagram illustrates the regulation of HDAC4/5 nucleocytoplasmic shuttling through phosphorylation and 14-3-3 binding:

hdac_shuttling Ca_signaling Calcium Signaling CaMKII CaMKII Ca_signaling->CaMKII Activates GPCR_signaling GPCR Signaling PKD PKD GPCR_signaling->PKD Activates Stress_signaling Cellular Stress AMPK AMPK Stress_signaling->AMPK Activates HDAC4_5_Phos Phosphorylated HDAC4/5 CaMKII->HDAC4_5_Phos Phosphorylates PKD->HDAC4_5_Phos Phosphorylates AMPK->HDAC4_5_Phos Phosphorylates HDAC4_5_Nuc HDAC4/5 (Nuclear) HDAC4_5_Nuc->HDAC4_5_Phos Phosphorylation HDAC4_5_Cyto HDAC4/5-14-3-3 Complex (Cytoplasmic) HDAC4_5_Phos->HDAC4_5_Cyto 14-3-3 Binding Nuclear Export HDAC4_5_Cyto->HDAC4_5_Nuc Dephosphorylation Nuclear Import PP2A PP2A Phosphatase PP2A->HDAC4_5_Phos Dephosphorylates

Regulation of HDAC4/5 nucleocytoplasmic shuttling through phosphorylation

Transcriptional Repression Mechanisms

HDAC4 and HDAC5 repress transcription through multiple molecular mechanisms. Their primary mode of action involves recruitment to specific genomic loci through interactions with DNA-binding transcription factors, particularly MEF2 proteins. Once bound to target genes, they facilitate chromatin condensation through histone deacetylation and recruitment of additional corepressor complexes. Key aspects of their repression mechanisms include:

  • Histone deacetylation: Removal of acetyl groups from histone H3 and H4 tails, though their intrinsic deacetylase activity is relatively weak compared to other HDACs
  • Recruitment of active HDAC3: HDAC4 and HDAC5 form complexes with the SMRT/N-CoR corepressor complex, which contains HDAC3 with potent deacetylase activity
  • Interaction with other corepressors: Binding to additional transcriptional repressors that enhance chromatin condensation
  • Regulation of transcription factor activity: Direct deacetylation of non-histone proteins, including transcription factors, altering their DNA-binding affinity and transcriptional activity

The tissue-specific effects of HDAC4 and HDAC5 in differentiation processes are determined by their expression patterns, interacting partners, and the specific signaling pathways activated in different cell types [4] [1].

Tissue-Specific Roles in Differentiation

Muscle Differentiation

HDAC4 and HDAC5 play distinct yet complementary roles in skeletal muscle differentiation. During early myogenesis, HDAC5 is predominantly nuclear where it represses MEF2 activity, maintaining myoblasts in an undifferentiated state. Upon initiation of differentiation, calcium signaling activates CaMKII, which phosphorylates HDAC5 leading to its nuclear export and cytoplasmic sequestration. This relieves repression of MEF2-target genes, allowing expression of pro-differentiation factors such as myogenin and muscle creatine kinase.

In contrast, HDAC4 exhibits a different localization pattern during myogenesis. It remains cytoplasmic during myoblast differentiation but translocates to the nucleus after myotube formation, suggesting a role in maintaining the differentiated state. Experimental evidence demonstrates that forced nuclear localization of HDAC4 suppresses myogenic differentiation, while its cytoplasmic sequestration promotes it. The temporal regulation of these HDACs ensures precise control of the myogenic program [6].

Table 2: HDAC4 and HDAC5 in Muscle Differentiation

Aspect HDAC4 HDAC5
Expression during myogenesis Increases during differentiation High in myoblasts, decreases during differentiation
Subcellular localization Cytoplasmic during differentiation, nuclear post-fusion Nuclear in myoblasts, cytoplasmic during differentiation
Main function Regulates late differentiation and maintenance Controls initiation of differentiation
Key interacting partners MEF2C, MEF2D MEF2A, MEF2C
Knockout phenotype Perinatal lethality, premature ossification Cardiac defects, impaired stress response
Neuronal Differentiation and Plasticity

In the nervous system, HDAC4 and HDAC5 regulate multiple aspects of neuronal development, including differentiation, synaptic plasticity, and survival. HDAC4 is highly expressed in the brain where it controls activity-dependent gene expression in neurons. During neuronal differentiation, HDAC4 shuttles to the nucleus in response to specific cues and represses genes that inhibit differentiation. Interestingly, in mature neurons, HDAC4 translocates to the nucleus in response to neuroprotective signals and promotes survival by repressing pro-apoptotic genes.

HDAC5 has been particularly implicated in synaptic plasticity and learning. Studies show that HDAC5 nuclear export in hippocampal neurons is necessary for the expression of genes required for long-term potentiation and memory formation. The phosphorylation of HDAC5 by CaMKII in response to neuronal activity promotes its cytoplasmic localization, relieving repression of activity-dependent genes such as BDNF and Egr1. This mechanism links neuronal activity to epigenetic regulation of gene expression, forming a critical component of experience-dependent plasticity [7].

Cardiac Development and Hypertrophy

In the heart, HDAC4 and HDAC5 function as key regulators of cardiomyocyte differentiation and hypertrophy. During embryonic development, they repress pro-hypertrophic genes to maintain normal cardiac growth. In response to pathological stimuli such as pressure overload or neurohormonal activation, phosphorylation by kinases like CaMKII and PKD promotes nuclear export of HDAC4/5, derepressing genes that drive hypertrophic growth. This mechanism contributes to the development of heart failure following chronic stress.

Studies using genetically modified mice have demonstrated that HDAC5 knockout animals develop exaggerated cardiac hypertrophy in response to pressure overload, while overexpression of HDAC5 blunts the hypertrophic response. Similarly, HDAC4 has been shown to regulate cardiac gene expression programs through interaction with MEF2 and other transcription factors. The class IIa HDACs thus serve as critical signaling nodes that convert mechanical and neurohormonal stimuli into transcriptional responses in the heart [2].

Pancreatic Cell Differentiation

Emerging evidence indicates important roles for HDAC4 in pancreatic cell differentiation and function. HDAC4 is specifically expressed in β-cells and δ-cells of the pancreatic islets, where it regulates their development and differentiation. Mice with HDAC4 loss-of-function exhibit an increased number of δ-cells, while HDAC4 overexpression leads to a reduced pool of β- and δ-cells, suggesting its role in suppressing the β/δ-cell lineage. Lentivirus-mediated overexpression of HDAC4 in embryonic rat pancreas significantly downregulates key β-cell development genes, including NeuroD1, Pdx1, and MafA.

HDAC4 also influences β-cell function through regulation of insulin signaling. Diabetes-associated HDAC4 mutations prevent FoxO1 deacetylation and nuclear export, disrupting β-cell function. These findings position HDAC4 as a therapeutic target for diabetes, with HDAC4 inhibition promoting β/δ-cell expansion and potentially enhancing insulin secretion [8].

Experimental Methods and Protocols

Monitoring Nucleocytoplasmic Shuttling

Studying the subcellular localization of HDAC4 and HDAC5 is essential for understanding their regulation in differentiation processes. The following protocol describes immunofluorescence microscopy for visualizing HDAC4/5 localization:

Materials:

  • Cells cultured on glass coverslips
  • HDAC4 or HDAC5 primary antibody (e.g., rabbit polyclonal)
  • Fluorescently-labeled secondary antibody (e.g., anti-rabbit Alexa Fluor 488)
  • Fixative (4% paraformaldehyde in PBS)
  • Permeabilization buffer (0.2% Triton X-100 in PBS)
  • Blocking buffer (5% BSA in PBS)
  • Hoechst stain for nuclear visualization
  • Fluorescence microscope with appropriate filters

Procedure:

  • Culture cells on sterile glass coverslips until 60-80% confluency
  • Apply differentiation stimuli or experimental treatments as required
  • Rinse cells with PBS and fix with 4% PFA for 15 minutes at room temperature
  • Permeabilize cells with 0.2% Triton X-100 for 10 minutes
  • Block nonspecific binding with 5% BSA for 1 hour
  • Incubate with primary antibody (1:200 dilution) overnight at 4°C
  • Wash 3× with PBS for 5 minutes each
  • Incubate with fluorescent secondary antibody (1:500) for 1 hour at room temperature in the dark
  • Wash 3× with PBS for 5 minutes each
  • Counterstain nuclei with Hoechst (1:10,000) for 5 minutes
  • Mount coverslips on glass slides and visualize by fluorescence microscopy

Analysis:

  • Classify cells based on HDAC4/5 localization: predominantly nuclear, predominantly cytoplasmic, or both
  • Count at least 200 cells per condition across multiple fields
  • Express results as percentage of cells showing specific localization patterns

This method has been successfully used to demonstrate calcium-dependent translocation of HDAC4 and HDAC5 in various cell types, including myoblasts and neurons [5] [6].

Kinase Inhibition Studies

To investigate the signaling pathways regulating HDAC4/5 localization, pharmacological inhibitors can be employed:

Key Inhibitors:

  • KN-93: CaMKII inhibitor (use at 10 μM)
  • H-89: PKA inhibitor (use at 20 μM)
  • MC1568: Class IIa HDAC inhibitor (use at 5-10 μM)
  • Staurosporine: Broad-spectrum kinase inhibitor (use at 200 nM)

Protocol:

  • Pre-treat cells with inhibitors for 1-2 hours before applying differentiation stimuli
  • Maintain inhibitors in culture medium throughout the experiment
  • Process cells for immunofluorescence or Western blot analysis
  • Compare HDAC4/5 localization in treated vs. untreated cells

Studies using these approaches have demonstrated that CaMKII inhibition prevents activity-dependent nuclear export of HDAC5 in neurons, while PKA inhibition affects HDAC4 phosphorylation at specific sites [5].

Gene Expression Analysis

Monitoring HDAC4/5-dependent gene expression during differentiation:

Quantitative RT-PCR Protocol for MEF2 Target Genes:

  • Extract total RNA using TRIzol reagent
  • Synthesize cDNA using reverse transcriptase
  • Perform qPCR with SYBR Green master mix
  • Use primers for MEF2 target genes (e.g., Nur77, Arc, Bdnf)
  • Normalize to housekeeping genes (Gapdh, Actb)
  • Calculate fold changes using the 2^(-ΔΔCt) method

This approach allows researchers to correlate HDAC4/5 localization with transcriptional outputs during differentiation [7].

The following diagram illustrates the key experimental workflow for studying HDAC4/5 in differentiation:

experimental_workflow Cell_culture Cell Culture (Myoblasts, Neurons, etc.) Treatments Experimental Treatments (Differentiation Signals, Inhibitors) Cell_culture->Treatments IF Immunofluorescence for HDAC4/5 Localization Treatments->IF WB Western Blot for Phosphorylation Status Treatments->WB RNA RNA Analysis (qRT-PCR for Target Genes) Treatments->RNA ChIP Chromatin IP for Promoter Binding Treatments->ChIP Data_integration Data Integration and Model Building IF->Data_integration WB->Data_integration RNA->Data_integration ChIP->Data_integration

Experimental workflow for studying HDAC4/5 in differentiation

Therapeutic Implications and Drug Development

HDAC Inhibitors in Differentiation Disorders

The involvement of HDAC4 and HDAC5 in differentiation pathways makes them attractive targets for therapeutic intervention in various diseases. Class IIa HDAC inhibitors show promise in several contexts:

Cardiovascular Diseases:

  • HDAC4 inhibition attenuates cardiac hypertrophy and fibrosis
  • HDAC5 modulation may improve cardiac remodeling after injury
  • Selective inhibitors may prevent maladaptive changes without affecting physiological function

Neurological Disorders:

  • HDAC4 inhibition promotes neuronal survival in neurodegenerative models
  • HDAC5 modulation enhances synaptic plasticity and memory formation
  • Potential applications in Alzheimer's disease, Huntington's disease, and cognitive disorders

Musculoskeletal Diseases:

  • HDAC4 regulates chondrocyte hypertrophy and bone development
  • Inhibition may promote cartilage repair in osteoarthritis
  • Modulation of HDAC4 activity affects muscle regeneration

Metabolic Disorders:

  • HDAC4 inhibition promotes β-cell expansion and function
  • Potential application in diabetes treatment
  • HDAC4 mutations associated with impaired insulin secretion [2] [8]
Current Inhibitors and Their Specificity

Several HDAC inhibitors with activity against class IIa HDACs are currently in research and development:

Table 3: HDAC Inhibitors Affecting Class IIa HDACs

Inhibitor Specificity Cellular Effects Research Applications
MC1568 Class IIa selective Induces differentiation, cell cycle arrest Cancer, diabetes, cardiac hypertrophy
TMP195 Class IIa selective Modulates macrophage differentiation Cancer immunotherapy, inflammation
TMP269 Class IIa selective Anti-inflammatory effects Inflammatory diseases, sepsis
LMK235 HDAC4/5 selective Anti-angiogenic, pro-differentiation Cancer, vascular diseases
SAHA (Vorinostat) Pan-HDAC inhibitor Differentiation, apoptosis Cutaneous T-cell lymphoma (FDA-approved)

The development of highly specific inhibitors remains a challenge due to the structural conservation among HDAC classes. Current research focuses on exploiting differences in the active site architecture between class I and class IIa HDACs to design selective compounds. The catalytic inactivity of class IIa HDACs toward standard substrates further complicates inhibitor screening, requiring specialized assays that measure their interaction with HDAC3 or transcription factors rather than direct deacetylase activity [7] [9] [8].

Emerging Therapeutic Approaches

Beyond small molecule inhibitors, several novel strategies are emerging for targeting HDAC4 and HDAC5 in differentiation-related disorders:

Gene Therapy Approaches:

  • Viral vectors expressing phosphorylation-deficient mutants
  • CRISPR-based modulation of HDAC4/5 expression
  • Cell-type specific targeting using tissue-specific promoters

RNA-Targeting Strategies:

  • Antisense oligonucleotides to modulate splicing
  • miRNA-based approaches (targeting miR-1, miR-29, miR-140 that regulate HDAC4)
  • siRNA for selective knockdown in specific tissues

Protein-Protein Interaction Inhibitors:

  • Compounds disrupting HDAC4/5 interaction with MEF2
  • Inhibitors of 14-3-3 binding to prevent nuclear export
  • Molecules modulating HDAC4/5 association with HDAC3

These approaches offer the potential for greater specificity compared to traditional catalytic inhibitors, potentially reducing off-target effects and improving therapeutic outcomes [3] [8].

Conclusion and Future Perspectives

HDAC4 and HDAC5 serve as critical regulators of cell differentiation across multiple tissues, integrating extracellular signals with transcriptional responses through their phosphorylation-dependent nucleocytoplasmic shuttling. Their ability to repress MEF2-dependent transcription positions them as key players in developmental processes, while their dysregulation contributes to various diseases including cardiac hypertrophy, neurological disorders, and diabetes.

Future research should focus on several key areas:

  • Structural studies to better understand the conformational changes associated with phosphorylation and 14-3-3 binding
  • Cell-type specific functions using conditional knockout models and single-cell analysis
  • Non-canonical roles beyond histone deacetylation, including regulation of non-histone protein acetylation
  • Tissue-specific delivery of modulators for therapeutic applications with reduced side effects

References

Mechanisms of Action & Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

LMK-235 exerts its effects primarily by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene expression. The specific downstream pathways and therapeutic benefits vary across different disease contexts.

Oncology Research

In cancer research, this compound promotes cell death and inhibits proliferation in various malignancies.

  • Pancreatic Neuroendocrine Tumors (pNETs): this compound treatment induced apoptosis and cell cycle arrest, increased global histone H3 acetylation, and modulated key protein expression by decreasing proliferation markers (Ki-67) and increasing differentiation markers (chromogranin A, somatostatin receptor 2) [1] [2].
  • KMT2A-Rearranged Acute Lymphoblastic Leukemia (ALL): this compound mimicked HDAC4/5/7 knockdown, inducing apoptosis and G1 cell cycle arrest in cell lines and primary patient samples with high potency [3].
  • Multiple Myeloma (MM): this compound induced apoptosis by downregulating HDAC4 and activating the JNK/AP-1 signaling pathway, leading to increased expression of the pro-apoptotic protein HO-1 [4].

The following diagram illustrates the core mechanistic pathway of this compound in triggering cancer cell apoptosis, integrating key findings from multiple studies:

G LMK235 This compound HDAC4 HDAC4 LMK235->HDAC4 Inhibits HDAC5 HDAC5 LMK235->HDAC5 Inhibits HistoneH3 Histone H3 LMK235->HistoneH3 Promotes Acetylation HDAC4->HistoneH3 Deacetylates HDAC5->HistoneH3 Deacetylates AcH3 Acetylated Histone H3 HistoneH3->AcH3 Leads to JNK JNK Pathway AcH3->JNK Activates SSTR2 Increased SSTR2 AcH3->SSTR2 Upregulates AP1 AP-1 Transcription Factor JNK->AP1 Activates HO1 HO-1 Expression AP1->HO1 Induces Apoptosis Apoptosis HO1->Apoptosis Promotes Proliferation Reduced Cell Proliferation SSTR2->Proliferation

This compound induces apoptosis via HDAC inhibition and JNK/AP-1/HO-1 pathway activation, while modulating differentiation markers like SSTR2.

Cardiovascular Research

A 2024 study demonstrated that this compound ameliorates inflammation and fibrosis after myocardial infarction (MI) [5]. The inhibitor reduced the expression of LSD1, impacting two key cell types:

  • In macrophages: this compound inhibited the LSD1-NF-κB pathway, reducing the expression of inflammatory cytokines.
  • In cardiac fibroblasts: It inhibited the LSD1-Smad2/3 pathway, attenuating the expression of fibrotic biomarkers.

This dual action led to improved cardiac function in a rat MI model, suggesting its potential as a therapeutic agent for cardiac remodeling [5].

Neurodegenerative Disease Research

In a Parkinson's disease (PD) model, this compound increased the expression of vesicular monoamine transporter 2 (VMAT2) [6]. VMAT2 is responsible for packaging dopamine into vesicles, thereby reducing its oxidation and subsequent neurotoxicity.

  • Effect: this compound increased VMAT2 expression in the striatum and ventral tegmental area, protected dopaminergic neurons from neurotoxins, and reversed behavioral abnormalities in an MPTP-induced PD model.
  • Synergy: Coadministration with L-DOPA, a standard PD therapy, produced the most notable behavioral improvements [6].

Detailed Experimental Protocols

The following table outlines key methodologies from the cited research, providing a practical guide for researchers.

Application Area Cell Line / Model Treatment Conditions Key Assays & Readouts

| Cancer Cell Viability & Apoptosis [1] [4] [3] | pNET (BON-1, QGP-1), Multiple Myeloma, KMT2A-r ALL cells | • Dose: 0.1 - 20 µM • Duration: 24 - 72 hours | • Viability: Resazurin assay, MTT assay • Apoptosis: Caspase 3/7 activity, Annexin V staining by flow cytometry • Cell Cycle: PI staining analyzed by flow cytometry | | Mechanism Validation (HDAC Inhibition) [1] [4] [2] | Various cancer cell lines | • Dose: 0.25 - 20 µM • Duration: 24 hours | • Western Blot: Acetylated Histone H3, HDAC4/5, HO-1, cleaved caspase-3 • Immunofluorescence: Acetylated Histone H3 | | In Vivo Efficacy (PD, MI) [5] [6] | C57BL/6 mice (PD), SD rats (MI) | • Dose: 5 mg/kg/day • Route: Intraperitoneal injection • Duration: 21 days | • Behavioral tests (PD) • Echocardiography (cardiac function, MI) • Histology: HE staining (inflammation), Masson staining (fibrosis) • Western Blot: VMAT2, LSD1, fibrotic biomarkers |

Research Limitations & Future Directions

Despite promising results, several challenges remain for the translational development of this compound.

  • In Vivo Efficacy: A study on KMT2A-rearranged ALL found that the maximum tolerated dose of this compound was insufficient to induce anti-leukemic effects in vivo, despite high potency in vitro [3]. This highlights a potential gap between cellular and whole-organism responses.
  • In Vivo Toxicity: The same study reported that combining this compound with the BCL-2 inhibitor venetoclax showed minimal additional anti-leukemic effects and did not prolong survival in mice [3].
  • Compound Stability: The findings indicate a need for the development of more stable and efficient specific HDAC inhibitors for successful clinical application [3].

References

Comprehensive Technical Guide: Histone Deacetylase Inhibitor LMK-235 for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Pharmacological Profile of LMK-235

This compound is a hydroxamate-based small molecule inhibitor with selective activity against Class IIa histone deacetylases (HDACs), particularly demonstrating high affinity for HDAC4 and HDAC5. The compound exhibits a molecular weight of 294.35 g/mol with the chemical formula C₁₅H₂₂N₂O₄ and CAS registry number 1418033-25-6 [1]. This compound demonstrates remarkable enzymatic selectivity, with half-maximal inhibitory concentration (IC₅₀) values of 11.9 nM for HDAC4 and 4.2 nM for HDAC5 in cell-free assay systems, representing significantly greater potency against these isoforms compared to other HDAC classes [1]. This selective inhibition profile differentiates this compound from pan-HDAC inhibitors and potentially underlies its reduced toxicity profile in experimental models.

The compound's pharmacological activity extends across multiple biological systems, with demonstrated effects in oncology, neuroscience, and cardiovascular research. In cellular assays, this compound effectively inhibits HDAC activity with IC₅₀ values generally below 1 μM across various human cancer cell lines, though sensitivity varies considerably by cell type [1]. The inhibitor modulates acetylation status of both histone and non-histone proteins, influencing transcriptional regulation and multiple signaling pathways through its effect on the Class IIa HDAC subfamily, which are known to shuttle between nucleus and cytoplasm and interact with tissue-specific transcription factors [2] [3].

Table 1: HDAC Selectivity Profile of this compound

HDAC Isoform Class IC₅₀ (nM) Cellular Function
HDAC4 IIa 11.9 Neuronal development, muscle differentiation
HDAC5 IIa 4.2 Cardiac development, neural plasticity
HDAC6 IIb >1000 α-tubulin deacetylation, protein trafficking
HDAC1 I >1000 Cell cycle regulation, DNA repair
HDAC2 I >1000 Transcriptional repression, chromatin organization
HDAC3 I >1000 Nuclear receptor signaling, metabolism

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects primarily through epigenetic modulation of gene expression patterns and post-translational modification of non-histone proteins. The compound specifically targets the catalytic domains of Class IIa HDACs, which consist of HDAC4, HDAC5, HDAC7, and HDAC9, with particular affinity for HDAC4 and HDAC5 [1]. Inhibition of these deacetylases results in hyperacetylation of histones in promoter regions of genes involved in differentiation, apoptosis, and cell cycle regulation, leading to altered transcriptional activity. Beyond histone modification, this compound influences the acetylation status of key transcription factors and signaling molecules, including myocyte enhancer factor 2 (MEF2), which plays critical roles in tissue development and cellular response pathways [2].

The downstream effects of this compound-mediated HDAC inhibition involve multiple interconnected signaling pathways that vary by cellular context and biological system. In cancer models, this compound induces apoptosis through upregulation of pro-apoptotic factors and modulation of the JNK/AP-1 signaling axis [3]. The compound has been shown to suppress phosphorylation of IκB-α and P65, resulting in inhibition of the NF-κB pathway in diffuse large B-cell lymphoma models [4]. In cardiovascular systems, this compound modulates calcium calmodulin-dependent protein kinase II (CaMKII) activity and downstream cell cycle gene expression through inhibition of HDAC4/5 [5]. Additionally, recent research demonstrates that this compound ameliorates inflammation and fibrosis after myocardial infarction by inhibiting LSD1-related pathways, specifically suppressing the LSD1-NF-κB axis in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts [6].

G cluster_0 Oncology Pathways cluster_1 Cardiovascular Pathways cluster_2 Neuroscience Pathways LMK235 LMK235 ClassIIa_HDACs Class IIa HDACs (HDAC4/5/7/9) LMK235->ClassIIa_HDACs HDAC4 HDAC4 HistoneAcetylation Histone Hyperacetylation HDAC4->HistoneAcetylation HDAC5 HDAC5 HDAC5->HistoneAcetylation ClassIIa_HDACs->HDAC4 ClassIIa_HDACs->HDAC5 TF_Activation Transcription Factor Activation HistoneAcetylation->TF_Activation Gene_Expression Altered Gene Expression TF_Activation->Gene_Expression NFkB NF-κB Pathway Inhibition Gene_Expression->NFkB JNK_AP1 JNK/AP-1 Activation Gene_Expression->JNK_AP1 BCLAF1 BCLAF1 Upregulation Gene_Expression->BCLAF1 HO1 HO-1 Expression Gene_Expression->HO1 CaMKII CaMKIIα Inhibition Gene_Expression->CaMKII LSD1 LSD1 Inhibition Gene_Expression->LSD1 VMAT2 VMAT2 Upregulation Gene_Expression->VMAT2 BMP_Smad BMP-Smad Activation Gene_Expression->BMP_Smad Apoptosis Apoptosis Induction NFkB->Apoptosis JNK_AP1->Apoptosis BCLAF1->Apoptosis HO1->Apoptosis CellCycle Cell Cycle Regulation CaMKII->CellCycle Fibrosis Fibrosis Reduction LSD1->Fibrosis Neuroprotection Neuroprotection VMAT2->Neuroprotection BMP_Smad->Neuroprotection

Figure 1: this compound Mechanism of Action and Signaling Pathways. The diagram illustrates the multimodal mechanisms through which this compound exerts its biological effects across different therapeutic areas.

Therapeutic Applications and Research Findings

Oncology and Hematology Applications

This compound demonstrates potent anti-neoplastic effects across diverse cancer models, particularly in hematological malignancies. In multiple myeloma, this compound induces apoptosis through upregulation of heme oxygenase-1 (HO-1) expression via activation of the JNK/AP-1 signaling pathway [3]. The compound exhibited significant cytotoxicity against resistant human A2780 cells with IC₅₀ values of 0.32 μM in fluorescence assays and comparable activity in MTT cytotoxicity assays [1]. In diffuse large B-cell lymphoma (DLBCL), this compound promotes apoptosis through upregulation of BCLAF1 via inhibition of the NF-κB signaling pathway, with effects observed in a time- and dose-dependent manner [4]. Research in KMT2A-rearranged acute lymphoblastic leukemia demonstrates that this compound effectively eradicates both cell lines and primary patient samples in vitro, with IC₅₀ values ranging between 40-100 nM, significantly lower than the ~600 nM observed in non-leukemic bone marrow samples [7].

Table 2: this compound Efficacy in Preclinical Cancer Models

Cancer Type Model System IC₅₀/Effective Concentration Primary Mechanism Reference
Multiple Myeloma MM.1S, RPMI8226 cells 0.5-1.0 μM HO-1 expression via JNK/AP-1 [3]
DLBCL OCI-LY10, OCI-LY3 cells 2.0 μM (apoptosis induction) BCLAF1 upregulation, NF-κB inhibition [4]
KMT2A-rearranged ALL SEM, ALL-PO cells 40-100 nM Apoptosis induction, G1 cell cycle arrest [7]
Breast Cancer MDA-MB-231 cells 1.37-1.68 μM Cytotoxicity via HDAC inhibition [1]
Ovarian Cancer A2780 cells 0.32-0.49 μM HDAC inhibition, cytotoxicity [1]
Neuroscience Applications

In neuroscience research, this compound demonstrates neuroprotective properties across multiple experimental models of Parkinson's disease (PD). The compound protects dopaminergic neurons against neurotoxin- and α-synuclein-induced degeneration in cellular models of PD through mechanisms involving increased histone acetylation and enhanced neurite outgrowth [8]. This compound promotes BMP-Smad-dependent transcription in SH-SY5Y cells, which is required for its neurite growth-promoting effects on dopaminergic neurons [8]. Additionally, this compound increases expression of vesicular monoamine transporter 2 (VMAT2) in both striatum and ventral tegmental area in MPTP-induced PD models, facilitating dopamine sequestration into vesicles and reducing dopamine oxidation-induced toxicity [2]. These effects translate to functional improvements, with this compound treatment reversing behavioral abnormalities in PD models and showing enhanced efficacy when co-administered with L-DOPA [2].

Cardiovascular Applications

This compound exhibits beneficial effects in various cardiovascular disease models. In hypertension research, this compound attenuates vascular constriction and aortic remodeling in angiotensin II-infused mice and spontaneously hypertensive rats through mechanisms involving facilitation of vascular relaxation via the nitric oxide pathway and inhibition of aortic wall thickness progression [5]. The compound reduces systolic blood pressure in these models without affecting angiotensin-converting enzyme 1 and angiotensin II receptor mRNA expression [5]. In myocardial infarction models, this compound ameliorates cardiac dysfunction by suppressing chronic inflammation and fibrosis through inhibition of LSD1-related pathways [6]. Specifically, this compound inhibits the LSD1-NF-κB pathway in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts, leading to improved cardiac function post-myocardial infarction [6].

Experimental Protocols and Methodologies

In Vitro Cell Culture Applications

For cellular proliferation and viability assays, researchers typically employ this compound concentrations ranging from 50 nM to 10 μM depending on cell type and experimental objectives [1]. In cancer cell lines, standard protocols involve seeding cells at densities of 5,000-10,000 cells/well in 96-well plates, followed by 24-hour incubation before this compound exposure. Incubation with the inhibitor typically continues for 72 hours, with cell viability assessed via MTT assay [1]. For apoptosis detection, annexin V-FITC/propidium iodide staining followed by flow cytometry analysis after 24-48 hours of this compound treatment provides quantitative assessment of apoptotic rates [4] [3]. In specialized applications such as odontoblast differentiation, dental pulp cells treated with 100 nM this compound for 21 days demonstrate enhanced mineralization and expression of differentiation markers including dentin sialophosphoprotein and osteocalcin [9].

For neuroprotection studies in dopaminergic cell models, researchers typically pre-treat SH-SY5Y cells with 100-250 nM this compound for 24 hours before exposure to neurotoxins such as MPP+ or 6-OHDA [8] [2]. Assessment of neurite outgrowth, BMP-Smad signaling activation, and VMAT2 expression via Western blotting or immunocytochemistry provides mechanistic insights. In cardiovascular cell studies, primary cardiac fibroblasts or RAW264.7 macrophages are pretreated with 1.0 μM this compound for 24 hours before stimulation with TGF-β1 or LPS, respectively, to evaluate anti-fibrotic and anti-inflammatory effects [6].

In Vivo Animal Studies

Table 3: In Vivo Dosing Protocols for this compound

Disease Model Species Dose Route Frequency Treatment Duration Reference
Hypertension Mice/Rats 3-5 mg/kg Intraperitoneal Daily/Every 3 days 2-21 days [5]
Myocardial Infarction Rats 5 mg/kg Intraperitoneal Daily 21 days [6]
Parkinson's Disease Mice 5 mg/kg Intraperitoneal Daily 7-14 days [2]
Intestinal Sepsis Mice 5 mg/kg Intraperitoneal Daily 7 days [6]
Cancer Xenograft Mice 20 mg/kg Intraperitoneal Not specified Not specified [1]

For in vivo formulation, this compound is typically prepared as a solution containing 50% saline, 40% PEG300, 5% Tween-80, and 5% DMSO in accordance with manufacturer recommendations [6] [1]. In myocardial infarction models induced by left anterior descending coronary artery ligation, daily intraperitoneal injection of 5 mg/kg this compound for 21 days significantly improves cardiac function parameters measured by echocardiography and reduces inflammation and fibrosis histopathological markers [6]. In Parkinson's disease models using MPTP-induced neurotoxicity, the same dosing regimen increases VMAT2 expression in striatum and ventral tegmental area and ameliorates behavioral deficits [2].

Research Gaps and Future Directions

Despite promising preclinical results, several significant challenges remain for the translational development of this compound. A primary limitation concerns the pharmacokinetic properties of the compound, as studies in KMT2A-rearranged acute lymphoblastic leukemia xenograft models revealed that the maximum achievable dose of this compound was insufficient to induce anti-leukemic effects in vivo [7]. Similar limitations were observed with other Class IIa HDAC inhibitors (MC1568 and TMP195), highlighting the need for improved formulations or structural analogs with enhanced bioavailability and stability [7]. Additionally, while this compound demonstrates favorable selectivity compared to pan-HDAC inhibitors, the complete spectrum of its off-target effects remains incompletely characterized, particularly with chronic administration.

Future research directions should focus on combination therapies that leverage the epigenetic mechanisms of this compound to enhance efficacy of established treatments. For example, in Parkinson's disease research, co-administration of this compound with L-DOPA produced the most notable improvement in behavioral outcomes, suggesting synergistic potential [2]. Similarly, in oncology, rational combination strategies with conventional chemotherapeutics or targeted agents may enhance anti-tumor efficacy while potentially reducing required doses of each agent. Further exploration of tissue-specific delivery systems such as nanoparticle formulations or prodrug approaches could address current limitations in bioavailability. Additionally, more comprehensive safety profiling in non-rodent species would provide valuable data for potential clinical translation. The development of more specific second-generation inhibitors based on the this compound structure but with improved pharmaceutical properties represents another promising research direction.

Conclusion

References

LMK-235 Selectivity and Cellular Activity

Author: Smolecule Technical Support Team. Date: February 2026

The core activity of LMK-235 is its inhibition of HDAC enzymes. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms, demonstrating its selectivity profile [1] [2] [3]:

HDAC Isoform Class IC50 (nM)
HDAC5 IIa 4.2 - 4.22
HDAC4 IIa 11.9
HDAC6 IIb 55.7
HDAC1 I 320
HDAC11 IV 852
HDAC2 I 881
HDAC8 I 1278

In cellular assays, this compound reduces viability in various human cancer cell lines. The table below shows sample cellular IC50 values (concentration that reduces cell viability by 50% after 72 hours) [1] [2]:

Cell Line Origin Cellular IC50 (μM)
A2780 (Cisplatin-resistant) Ovarian Cancer 0.32
A2780 Ovarian Cancer 0.49
BON-1 Pancreatic Neuroendocrine Tumor (pNET) 0.55
CAL-27 Tongue Cancer 1.03
QGP-1 Pancreatic Neuroendocrine Tumor (pNET) 1.04
HepG2 Hepatocellular Carcinoma 1.26
MDA-MB-231 Breast Cancer 1.37

Experimental Protocols

Here are summaries of key methodologies used to characterize this compound, which you can adapt for your experiments.

HDAC Enzymatic Activity Assay (Cell-Free)

This fluorogenic assay measures direct inhibition of HDAC enzyme activity [4].

  • Principle: A fluorogenic substrate, containing an acetylated lysine side chain, is deacetylated by active HDACs. This reaction produces a fluorescent product that can be quantified.
  • Key Steps:
    • Reaction Setup: Incubate the recombinant HDAC enzyme with the fluorogenic substrate in an appropriate assay buffer.
    • Inhibitor Addition: Add this compound at a range of concentrations (e.g., a 3-fold serial dilution starting from 10 μM). Include a positive control (like Trichostatin A) and a negative control (vehicle, e.g., DMSO).
    • Measurement: Under steady-state conditions, measure the fluorescence (e.g., excitation 360 nm, emission 450 nm) using a plate reader.
    • Data Analysis: Calculate IC50 values using regression analysis (e.g., with SigmaPlot), determining the concentration that inhibits 50% of the deacetylase activity.
Cell Viability and Cytotoxicity Assay (MTT)

This method determines the cytotoxic effects of this compound on cultured cell lines [1] [5].

  • Principle: Viable cells metabolize the yellow MTT tetrazolium salt into violet formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Key Steps:
    • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow to adhere for 24 hours.
    • Compound Treatment: Treat cells with increasing concentrations of this compound for a set duration (e.g., 72 hours).
    • MTT Incubation: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for several hours to allow formazan formation.
    • Solubilization and Measurement: Dissolve the formazan crystals in DMSO and measure the absorbance at 544 nm (with a reference wavelength of 690 nm). The IC50 is the concentration that reduces absorbance by 50% compared to untreated controls.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene expression. The diagram below illustrates its mechanism in different cellular models.

G LMK This compound HDAC4 HDAC4/5 LMK->HDAC4 Inhibits Histone Histone H3/H4 LMK->Histone Leads to accumulation of BMP BMP-Smad Signaling LMK->BMP Activates (in neuronal models) HDAC4->Histone Deacetylates AcHistone Acetylated Histone H3/H4 Histone->AcHistone Chromatin Chromatin Relaxation AcHistone->Chromatin Promotes Transcription Altered Gene Transcription Chromatin->Transcription Apoptosis Induction of Apoptosis Transcription->Apoptosis Proliferation Reduced Proliferation Transcription->Proliferation Differentiation Altered Differentiation Transcription->Differentiation Smad Smad Complex BMP->Smad TargetGenes Target Gene Expression Smad->TargetGenes Neuroprotection Neuroprotective Effects TargetGenes->Neuroprotection

The primary mechanism of this compound is the functional inhibition of HDAC4 and HDAC5. This leads to increased accumulation of acetylated histones (e.g., Ac-H3 and Ac-H4), chromatin relaxation, and subsequent changes in gene transcription. These changes can result in various downstream effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and promotion of differentiation in cancer cells [5].

In models of Parkinson's disease, this compound was found to activate the bone morphogenic protein (BMP)-Smad signaling pathway. This pathway activation is required for its neurite growth-promoting and neuroprotective effects against toxins like MPP+ [6].

Practical Research Considerations

  • Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions (e.g., 59 mg/mL, ~200 mM). It is also soluble in ethanol. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles and moisture absorption [1].
  • Functional Validation: Always include a measure of target engagement in your experiments. The increase in acetylated histone H3 is a reliable and commonly used biomarker to confirm the functional activity of this compound in your cell models, which can be detected by Western blot or immunofluorescence [5].
  • Selectivity Context: While this compound is selective for HDAC4/5 over Class I HDACs, be aware that it also inhibits HDAC6 at higher concentrations (IC50 ~55 nM). This is important for interpreting phenotypes, especially as you approach micromolar concentrations in cellular assays [2].

References

LMK-235 in Odontoblast Differentiation: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile & Mechanism of Action LMK-235 is a selective small-molecule inhibitor targeting Histone Deacetylase 4 (HDAC4) and HDAC5 [1] [2] [3]. By inhibiting these class IIa HDACs, this compound promotes a more open chromatin state through histone hyperacetylation, facilitating the transcription of genes critical for odontoblast differentiation [1] [4]. The proposed mechanism involves the upregulation of the VEGF/AKT/mTOR signaling pathway, which plays a key role in this differentiation process [1] [5].

2. Key Experimental Findings & Quantitative Data Treatment with this compound significantly enhances the expression of odontogenic markers at both the gene and protein level. The table below summarizes the core quantitative findings from the key study [1] [4]:

Parameter Findings with 100 nM this compound
Optimal Concentration 100 nM (identified via dose-ranging 0-1000 nM) [1] [4].
Cell Proliferation No reduction after 3 days of culture at 100 nM [1] [4].
Gene Expression (mRNA) Upregulation of DSPP, Runx2, ALP, and Osteocalcin [1] [4].
Protein Expression Increased levels of DSPP and Runx2 protein confirmed by Western Blot [1] [4].
Functional Outcomes Enhanced ALP activity (after 7 days) and increased mineralized nodule formation (after 21 days) [1] [4].
Signaling Pathway Upregulated mRNA levels of VEGF, AKT, and mTOR [1] [5].

3. Critical Experimental Parameters Successful application of this compound depends on several key parameters, consolidated in the following table:

Parameter Specification
Cell Source Primary human dental pulp cells (DPCs) isolated from third molars [1] [4].
Optimal this compound Dose 100 nM [1] [4].
Treatment Duration Gene/protein expression: 7-21 days; ALP activity: 7 days; Mineralization: 21 days [1] [6].
Culture Medium Mineralizing inductive medium: 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone [1] [6].

Detailed Experimental Protocol

1. Cell Culture & Treatment Setup

  • Primary Cell Culture: Isplicate human dental pulp cells (DPCs) from intact third molars using established collagenase digestion protocols [7] [1]. Use cells from passages 3-5 for experiments to ensure phenotypic stability [1] [4].
  • This compound Preparation: Prepare a stock solution of this compound and dilute it to the working concentration in culture medium [1] [6].
  • Experimental Groups: For differentiation studies, include the following treatment groups [6] [4]:
    • Control: Normal growth medium.
    • This compound: Normal growth medium + 100 nM this compound.
    • Mineralizing Inductive (MI) Medium: Standard osteogenic/odontogenic medium.
    • MI + this compound: Mineralizing inductive medium + 100 nM this compound.
  • Refresh the culture medium with fresh this compound every 3 days [6].

2. Key Assays for Odontoblast Differentiation

  • Alkaline Phosphatase (ALP) Activity Assay: After 7 days of induction, quantify ALP activity using a colorimetric assay (e.g., with pNPP substrate) and normalize to total protein content [7] [1].
  • Alizarin Red S Staining: After 21 days of induction, fix cells and stain with 2% Alizarin Red S to visualize calcium deposits. For quantification, destain with 10% cetylpyridinium chloride and measure absorbance at 562 nm [7] [1].
  • Gene Expression Analysis (RT-qPCR): Analyze the expression of odontogenic markers (DSPP, Runx2, ALP, OCN). Use β-actin as a housekeeping gene and calculate relative expression using the 2^(-ΔΔCt) method [7] [1].
  • Protein Expression Analysis (Western Blotting): Confirm the increased protein levels of key markers like DSPP and Runx2 after treatment [1] [4].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical sequence of the main experiments and the proposed signaling pathway activated by this compound, based on the research findings [1] [4]:

G cluster_workflow Experimental Workflow cluster_pathway Proposed Molecular Pathway Start Isolate Human Dental Pulp Cells (DPCs) Dose Determine Optimal this compound Dose (0-1000 nM range) Start->Dose Treat Treat DPCs with 100 nM this compound Dose->Treat Assays Conduct Differentiation Assays Treat->Assays SubAssays Assays->SubAssays ALP ALP Activity (Day 7) SubAssays->ALP ARS Alizarin Red S (Day 21) SubAssays->ARS PCR RT-qPCR (Gene Expression) SubAssays->PCR WB Western Blot (Protein Expression) SubAssays->WB Analyze Analyze Data & Pathway ALP->Analyze ARS->Analyze PCR->Analyze WB->Analyze LMK This compound Treatment (100 nM) HDAC Inhibition of HDAC4/HDAC5 LMK->HDAC Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin VEGF Upregulation of VEGF/AKT/mTOR Pathway Chromatin->VEGF Markers Increased Expression of Odontogenic Markers (Runx2, DSPP, ALP, OCN) VEGF->Markers Outcome Enhanced Odontoblast Differentiation & Mineralization Markers->Outcome

Important Considerations for Researchers

  • Dose Optimization is Critical: The efficacy of this compound is dose-dependent. High concentrations (e.g., 500-1000 nM) can inhibit cell proliferation, underscoring the importance of using the identified low concentration (100 nM) for differentiation studies without cytotoxic effects [1] [8] [4].
  • Synergy with Mineralizing Medium: The promoting effect of this compound on odontoblast differentiation is most pronounced when used in combination with a standard mineralizing inductive medium [1] [6].
  • Broader Regulatory Context: Be aware that the cellular response to HDAC inhibition can be modulated by the microenvironment. Recent research (2025) highlights that oxygen tension (hypoxia) can influence DPSC fate through an HDAC1/HIF-1α regulatory axis [7]. This suggests that optimizing oxygen levels in your culture system could further enhance the efficacy of this compound.

Conclusion

This compound is a potent and specific epigenetic modulator that promotes the odontogenic differentiation of dental pulp cells. The provided protocol, based on established research, offers a reliable framework for applying this compound in dental tissue regeneration studies. The key to success lies in adhering to the specified dose, treatment duration, and assay timelines.

References

Application Notes & Protocol: Using LMK-235 for Odontoblast Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5). Epigenetic modulation via HDAC inhibition has emerged as a promising strategy to enhance the regenerative potential of dental pulp cells (DPCs). The protocol below is established to promote the odontoblastic differentiation and mineralization of DPCs using this compound, a key step for dentin-pulp complex regeneration [1] [2] [3].

Recommended Concentration and Key Findings

The optimal concentration of this compound was determined by testing a range of doses and assessing their effects on cell proliferation and early differentiation markers.

  • Cell Culture: Primary human dental pulp cells (hDPCs) were isolated from extracted third molars and used at passages 3-5 [1] [4].
  • Treatment: Cells were treated with this compound dissolved in culture medium for various durations [1].

Table 1: Concentration Optimization of this compound in Dental Pulp Cells

Concentration Tested Effect on Cell Proliferation (after 3 days) Effect on Odontoblast Gene Expression Recommended Application
50 - 100 nM No significant reduction [1] Increased [1] Primary working concentration

| 250 nM | Data not provided in study | Increased [1] | - | ≥ 500 nM | Reduced cell viability [1] | Data not provided in study | Not recommended for differentiation studies |

Key Efficacy Findings: Treatment with 100 nM this compound in a mineralizing medium for 7 to 21 days led to the following results compared to untreated controls [1]:

  • Upregulated Gene & Protein Expression: Markers including Dentin Sialophosphoprotein (DSPP), Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).
  • Enhanced Functional Activity: Significantly increased ALP enzyme activity at day 7 and enhanced mineralized nodule formation (detected by Alizarin Red S staining) at day 21.
Step-by-Step Experimental Protocol

A. Primary Cell Culture

  • Isolation: Isolate human dental pulp tissue from clinically extracted, healthy third molars.
  • Digestion: Digest the pulp tissue in a solution of 3 mg/ml collagenase type I for 30 minutes at 37°C.
  • Culture: Culture the extracted cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. Use cells from passages 3-5 for experiments [1] [4].

B. This compound Treatment for Differentiation

  • Preparation: Prepare a stock solution of this compound in DMSO and further dilute it in culture medium to the final working concentration (e.g., 100 nM). Ensure the final DMSO concentration is low (e.g., ≤0.1%) and use a vehicle control.
  • Experimental Groups:
    • Control: Culture in normal growth medium.
    • This compound Group: Culture in normal growth medium supplemented with 100 nM this compound.
    • Mineralizing Inductive (MI) Group: Culture in osteogenic medium (normal medium + 50 µg/ml ascorbic acid + 10 mM β-glycerophosphate + 100 nM dexamethasone).
    • MI + this compound Group: Culture in mineralizing inductive medium supplemented with 100 nM this compound [1].
  • Duration and Medium Refreshment: Treat the cells for up to 21 days, refreshing the culture medium (with or without this compound according to the group) every 2-3 days [1].

C. Assessment of Odontoblastic Differentiation

  • Alkaline Phosphatase (ALP) Activity Assay
    • Time Point: 7 days after induction.
    • Method: Fix cells and quantify ALP activity using p-nitrophenyl phosphate as a substrate. Measure the absorbance at 405 nm and normalize to total protein content [1] [4].
  • Alizarin Red S Staining
    • Time Point: 21 days after induction.
    • Method: Fix cells and stain with 2% Alizarin Red S (pH 4.2) to detect calcium deposits. Quantify staining by eluting with 10% cetylpyridinium chloride and measuring absorbance at 562 nm [1] [4].
  • Gene Expression Analysis (RT-qPCR)
    • Time Points: 7, 14, and 21 days.
    • Method: Extract total RNA, synthesize cDNA, and perform quantitative PCR. Analyze the expression of genes like DSPP, RUNX2, ALP, and OCN. Use a housekeeping gene (e.g., β-actin) for normalization [1] [4].
  • Protein Expression Analysis (Western Blotting)
    • Time Points: 7, 14, and 21 days.
    • Method: Isolate total protein, separate by SDS-PAGE, and transfer to a membrane. Probe with primary antibodies against DSPP, Runx2, ALP, and OCN, followed by appropriate secondary antibodies. Detect signals and normalize to a loading control (e.g., GAPDH) [1].
Mechanism of Action

This compound promotes odontoblast differentiation primarily by inhibiting HDAC4 and HDAC5. The proposed molecular mechanisms involve multiple signaling pathways, as illustrated in the diagram below.

G LMK235 This compound HDAC4 HDAC4/5 Inhibition LMK235->HDAC4 Acetylation ↑ Histone Acetylation HDAC4->Acetylation Runx2 ↑ Runx2 Expression HDAC4->Runx2 Direct Effect VEGF ↑ VEGF Expression Acetylation->VEGF AKT AKT Activation VEGF->AKT mTOR mTOR Activation AKT->mTOR Odontoblast Odontoblast Differentiation mTOR->Odontoblast Runx2->Odontoblast Markers ↑ DSPP, ALP, OCN ↑ Mineralization Odontoblast->Markers

The diagram above shows that the mechanisms underpinning this compound's effects are twofold:

  • VEGF/AKT/mTOR Pathway: this compound upregulates Vascular Endothelial Growth Factor (VEGF) expression, subsequently activating the AKT and mTOR signaling pathways, which are crucial for cell differentiation [1].
  • Runx2 Activation: By inhibiting HDAC4, this compound enhances the expression and function of the key osteogenic/odontogenic transcription factor Runx2, directly driving the differentiation program [2].
Troubleshooting and Important Considerations
  • Cell Viability: While 100 nM this compound did not reduce proliferation in short-term assays, always include a viability assay (e.g., MTT or CCK-8) in your experimental setup to confirm the effect on your specific cell population [1] [2].
  • Solvent Control: The use of DMSO as a solvent control is critical. Match the DMSO concentration in all treatment groups to rule out non-specific solvent effects [5].
  • HDAC Selectivity: this compound is a selective inhibitor for HDAC4 and HDAC5. This selectivity may offer a more targeted effect and potentially a better safety profile compared to pan-HDAC inhibitors [2] [5].
  • Microenvironment: Be aware that the cell's microenvironment, such as oxygen concentration, can interact with HDAC activity and influence differentiation outcomes. Physiological oxygen tension (e.g., 5% O2) may better mimic the in vivo niche [4].

Conclusion

The protocol outlined above provides a validated framework for using this compound at 100 nM to induce the odontoblastic differentiation of dental pulp cells. Its efficacy is demonstrated through the upregulation of key markers, enhanced enzyme activity, and increased matrix mineralization, primarily mediated through the inhibition of HDAC4/5 and activation of associated signaling pathways.

References

Application Notes: LMK-235 in Osteoblast Mineralization

Author: Smolecule Technical Support Team. Date: February 2026

LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5). Recent studies demonstrate that it directly promotes osteoblast mineralization and bone formation, while concurrently inhibiting osteoclast-mediated bone resorption, positioning it as a promising dual-action therapeutic candidate for bone regeneration and repair [1].

Mechanism of Action

The pro-osteogenic effect of this compound is primarily mediated through the inhibition of HDAC4. This action leads to:

  • Upregulation of Runx2: A master transcription factor for osteoblast differentiation [1].
  • Activation of Key Pathways: Research in dental pulp cells suggests that this compound may also promote odontoblast (a cell type similar to osteoblast) differentiation by upregulating the VEGFA/AKT/mTOR signaling pathway [2].

The following diagram illustrates the core signaling mechanism by which this compound promotes osteoblast mineralization:

G LMK235 This compound HDAC4 HDAC4 LMK235->HDAC4 Inhibits Runx2 Runx2 Expression ↑ HDAC4->Runx2 Suppresses VEGFA VEGFA/AKT/mTOR Pathway HDAC4->VEGFA Suppresses Mineralization Osteoblast Mineralization Runx2->Mineralization VEGFA->Mineralization

Key Experimental Findings

Table 1: Summary of Key Effects of this compound on Osteoblast-Lineage Cells In Vitro

Cell Type Key Effects Upregulated Markers Signaling Pathways
Osteoblasts [1] Promotes osteoblast mineralization Runx2 HDAC4 inhibition
Dental Pulp Cells (Odontoblast differentiation) [2] Enhances ALP activity, mineralized nodule formation DSPP, Runx2, ALP, OCN VEGFA/AKT/mTOR

Table 2: In Vivo Therapeutic Efficacy of this compound

Disease Model Treatment Key Outcomes
LPS-induced calvarial osteolysis [1] This compound local treatment Alleviated bone loss
Tibial bone defect [1] This compound local treatment Promoted bone defect repair

Detailed Experimental Protocols

Protocol 1: In Vitro Osteoblast Mineralization Assay with this compound

This protocol is adapted from methods used to study osteogenic and odontoblastic differentiation [1] [2] [3].

1. Cell Culture and Seeding

  • Cell Line: Use pre-osteoblastic MC3T3-E1 subclone 4 cells or primary human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) [1] [3].
  • Culture Medium: Maintain cells in growth medium (e.g., α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin) [3].
  • Seeding: Seed cells in multi-well plates (e.g., 12-well or 96-well) at a standard density (e.g., 2 x 10⁴ cells/cm² for MC3T3-E1) and allow them to adhere overnight [4] [3].

2. Osteogenic Induction and this compound Treatment

  • Once cells reach confluence, switch to osteogenic medium.
  • Osteogenic Medium: Growth medium supplemented with:
    • 50 µg/mL Ascorbic acid [2] [3]
    • 3-10 mM β-glycerophosphate [2] [3]
    • 100 nM Dexamethasone (optional, used in some studies) [2]
  • This compound Treatment: Add this compound to the osteogenic medium. A concentration of 100 nM has been used effectively to promote differentiation without significant cytotoxicity [2].
  • Include control groups: (1) Normal growth medium, (2) Osteogenic medium only, and (3) Osteogenic medium + this compound vehicle (e.g., DMSO).
  • Refresh the medium every 2-3 days.

3. Assessment of Mineralization and Differentiation

  • Alkaline Phosphatase (ALP) Staining and Activity:

    • Timepoint: Analyze at day 7-10 of differentiation.
    • Method: Fix cells and incubate with a substrate solution (e.g., BCIP/NBT) for staining. For activity, use a commercial kit to quantify activity normalized to total protein [4] [2].
  • Alizarin Red S (ARS) Staining:

    • Timepoint: Analyze at day 21-28 of differentiation.
    • Method: Fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes to detect calcium-rich mineral deposits. For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance of the eluent at 562 nm [4] [2].
  • Gene and Protein Expression Analysis:

    • Timepoints: Analyze at days 7, 14, and 21.
    • Key Markers: Use qPCR and Western Blot to assess the expression of osteogenic genes and proteins, including Runx2, Osteocalcin (OCN), Alkaline Phosphatase (ALP), and Dentin Sialophosphoprotein (DSPP) in dental cell models [1] [2].

The overall workflow for the mineralization assay is summarized below:

G Start Cell Seeding (MSC3T3-E1 or hBMSCs) A Culture in Growth Medium (Until confluent) Start->A B Induce Osteogenic Differentiation A->B C Treat with this compound (100 nM in osteogenic medium) B->C D Assay Endpoints C->D E ALP Analysis (Day 7-10) D->E F ARS Staining (Day 21-28) D->F G Gene/Protein Analysis (e.g., Runx2, OCN) (Days 7, 14, 21) D->G

Protocol 2: Cytotoxicity Assessment (CCK-8 Assay)

Before differentiation studies, it is crucial to determine a non-toxic concentration range of this compound for your specific cell system.

  • Procedure: Seed cells in a 96-well plate. The next day, treat with a series of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000 nM) for 48-96 hours. Add CCK-8 reagent and incubate for 2-4 hours. Measure the absorbance at 450 nm. Cell viability is expressed as a percentage of the untreated control [1] [2].

Critical Considerations for Your Experiment

  • Cell Type Variability: Responses to this compound may vary between cell lines and primary cells. Always conduct pilot dose-response studies.
  • HDAC Inhibition Specificity: While this compound is selective for HDAC4/5, off-target effects at higher concentrations are possible. Including other HDAC inhibitors can help validate specificity.
  • In Vivo Translation: Local application of this compound has shown efficacy in mouse models of bone disease, avoiding potential systemic side effects associated with broad-spectrum HDAC inhibitors [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound and osteoblast mineralization. Should you require further clarification on any specific step, please feel free to ask.

References

Comprehensive Application Notes & Protocols: LMK-235 Treatment in Parkinson's Disease Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Neuroprotective Mechanisms

LMK-235 is a potent and selective class IIa histone deacetylase (HDAC) inhibitor that demonstrates significant neuroprotective potential in experimental models of Parkinson's disease (PD). This small molecule specifically targets HDAC4 and HDAC5 with IC50 values of 11.9 nM and 4.22 nM, respectively, while showing considerably lower affinity for other HDAC isoforms including HDAC6 (55.7 nM), HDAC1 (320 nM), and HDAC2 (881 nM) [1]. The therapeutic potential of this compound in PD stems from its multimodal mechanisms of action that address several key pathological processes in neurodegenerative diseases.

The primary neuroprotective mechanisms of this compound in PD models include:

  • Promotion of Neuronal Differentiation: this compound significantly enhances neurite outgrowth in human SH-SY5Y cells and dopaminergic neurons in primary cultures of embryonic day 14 rat ventral mesencephalon, indicating its ability to promote neuronal differentiation and connectivity [2]
  • Activation of Neurotrophic Pathways: The compound activates bone morphogenic protein (BMP) signaling through the Smad pathway, which is required for its neurite growth-promoting effects on both cell lines and primary dopaminergic neurons [2]
  • Upregulation of VMAT2: this compound increases vesicular monoamine transporter 2 (VMAT2) expression in differentiated SH-SY5Y cells, enhancing dopamine sequestration into vesicles and reducing dopamine-induced oxidative stress, which is a key contributor to dopaminergic neuron degeneration in PD [3]
  • Protection Against Neurotoxins: Treatment with this compound exerts neuroprotective effects against degeneration induced by the dopaminergic neurotoxin MPP+ (1-methyl-4-phenylpyridinium) in both SH-SY5Y cells and cultured dopaminergic neurons [2]
  • Mitigation of α-Synuclein Toxicity: this compound provides protection against axonal degeneration induced by overexpression of wild-type or A53T mutant α-synuclein in both SH-SY5Y cells and primary cultures of dopaminergic neurons [2]

Experimental Applications in PD Cell Models

Cell Models for Parkinson's Disease Research

PD research utilizes various cellular models to study disease mechanisms and screen potential therapeutic compounds. The SH-SY5Y human neuroblastoma cell line is the most widely used model due to its human origin, catecholaminergic neuronal properties, expression of dopaminergic markers, and ease of maintenance [4]. These cells express the dopamine transporter (DAT), which is exclusively expressed in the central nervous system and regulates dopamine uptake and storage [4]. SH-SY5Y cells can be differentiated into neuron-like cells using chemicals such as retinoic acid and cholesterol, resulting in expression of neuronal markers including NeuN, NSE, GAP-43, synaptophysin, MAP, and SV2 [4].

Other cell models used in PD research include:

  • PC12 cells: Rat adrenal medulla-derived cells that differentiate into neuron-like cells with nerve growth factor (NGF) treatment
  • LUHMES cells: Human mesenchymal stem cells capable of differentiating into dopamine-like neurons with various PD-associated phenotypes
  • Primary dopaminergic neurons: Isolated from embryonic rodent ventral mesencephalon, representing the most physiologically relevant model
This compound in Neurotoxin-Based PD Models

Neurotoxin-based models using MPP+, 6-hydroxydopamine (6-OHDA), or rotenone are commonly employed to mimic PD pathology in cellular systems. These neurotoxins inhibit mitochondrial complex I, leading to oxidative stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis [4]. This compound has demonstrated significant protective effects in these models:

  • In MPP+ challenge experiments, this compound pretreatment protected dopaminergic neurons from degeneration in both SH-SY5Y cells and primary cultures [2]
  • The compound reduced caspase activity and apoptosis in toxin-induced models, indicating preservation of neuronal viability [2] [5]
  • This compound treatment enhanced histone H3 acetylation, confirming functional inhibition of HDAC4/5 and subsequent epigenetic modulation [2] [5]
This compound in Genetic PD Models

Genetic models of PD involving α-synuclein overexpression provide insights into the role of protein aggregation in PD pathogenesis. This compound has shown promising results in these models as well:

  • Treatment with this compound protected against axonal degeneration induced by overexpression of wild-type or A53T mutant α-synuclein in both SH-SY5Y cells and primary dopaminergic neurons [2]
  • The protective effects were observed alongside increased acetylation of histone H3, suggesting epigenetic involvement in the mechanism of protection

Table 1: Summary of this compound Protective Effects in Parkinson's Disease Cell Models

Cell Model Challenge This compound Concentration Key Findings References
SH-SY5Y (differentiated) MPP+ Not specified Significant protection of dopaminergic neurons; increased neurite outgrowth [2]
Primary rat VM neurons MPP+ Not specified Protection of dopaminergic neurons from degeneration [2]
SH-SY5Y (differentiated) α-synuclein (WT & A53T) Not specified Protection against axonal degeneration [2]
Primary rat VM neurons α-synuclein (WT & A53T) Not specified Protection against axonal degeneration [2]
SH-SY5Y (differentiated) None (for differentiation) Not specified Increased neurite outgrowth; enhanced BMP-Smad signaling [2]

Quantitative Data Summary

This compound Specificity and Cellular Effects

This compound demonstrates high selectivity for class IIa HDACs, particularly HDAC4 and HDAC5, with significantly lower potency against other HDAC isoforms. This selective inhibition profile is crucial for its neuroprotective effects while potentially minimizing off-target effects [1].

Table 2: this compound Selectivity Profile and Cellular Effects

Parameter Value Context/Assay References
HDAC5 Inhibition IC50 = 4.22 nM In vitro enzyme assay [1]
HDAC4 Inhibition IC50 = 11.9 nM In vitro enzyme assay [1]
HDAC6 Inhibition IC50 = 55.7 nM In vitro enzyme assay [1]
HDAC1 Inhibition IC50 = 320 nM In vitro enzyme assay [1]
Cytotoxicity in A2780 IC50 = 0.49 μM 72-hour MTT assay [1]
Cytotoxicity in BON-1 IC50 = 0.55 μM 72-hour resazurin assay [5]
Cytotoxicity in QGP-1 IC50 = 1.04 μM 72-hour resazurin assay [5]
Apoptosis Induction Significant increase in caspase 3/7 activity BON-1 and QGP-1 cells, 24-32 hours [5]
H3 Acetylation Dose-dependent increase BON-1 and QGP-1 cells, 24 hours [5]
This compound Treatment Parameters

The efficacy and safety of this compound treatment depend on appropriate concentration ranges and exposure times, which vary based on cell type and experimental objectives.

Table 3: this compound Treatment Parameters in Various Cell Models

Cell Type Concentration Range Treatment Duration Key Outcomes References
SH-SY5Y (PD models) Not specified in studies Varies by experiment Neuroprotection, enhanced neurite outgrowth [2]
BON-1 (pNET cells) 0.55 μM (IC50) 24-72 hours Reduced viability, apoptosis induction [5]
QGP-1 (pNET cells) 1.04 μM (IC50) 24-72 hours Reduced viability, apoptosis induction [5]
RAW264.7 (macrophages) 1.0 μM 24 hours pretreatment + 48 hours LPS Anti-inflammatory effects, reduced cytokine expression [6]
Cardiac fibroblasts 1.0 μM 24 hours pretreatment + 48 hours TGF-β1 Antifibrotic effects, inhibited LSD1-Smad2/3 pathway [6]
BMMs (osteoclasts) 1.953-250 nM 48-96 hours Inhibited osteoclast differentiation [7]

Detailed Experimental Protocols

Protocol 1: this compound Treatment in SH-SY5Y Neuroprotection Assay

Objective: To evaluate the neuroprotective effects of this compound against MPP+-induced toxicity in differentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells (ATCC CRL-2266)
  • This compound (MedChemExpress, CAS 1418033-25-6)
  • MPP+ iodide (1-methyl-4-phenylpyridinium iodide)
  • Retinoic acid
  • Brain-derived neurotrophic factor (BDNF)
  • Complete growth medium: DMEM/F12 with 10% FBS, 1% penicillin-streptomycin
  • Differentiation medium: DMEM/F12 with 1% FBS, 10 μM retinoic acid
  • MTT assay kit or Cell Counting Kit-8 (CCK-8)
  • Neurite outgrowth staining reagents (e.g., βIII-tubulin antibody)

Procedure:

  • Cell Culture and Differentiation:

    • Maintain SH-SY5Y cells in complete growth medium at 37°C in a 5% CO2 humidified incubator
    • For differentiation, seed cells at 2×10⁴ cells/cm² and culture in differentiation medium for 5 days, with medium change every 2 days
    • After 5 days, replace with maturation medium (differentiation medium + 50 ng/mL BDNF) for an additional 5-7 days
  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO, then dilute in differentiation medium to desired working concentrations
    • Treat differentiated SH-SY5Y cells with this compound (concentration range based on Table 2/3) for 24 hours prior to MPP+ exposure
  • MPP+ Challenge:

    • After this compound pretreatment, expose cells to 0.5-1 mM MPP+ for 24-48 hours
    • Include controls: vehicle control (DMSO), MPP+ only, and this compound only
  • Assessment of Neuroprotection:

    • Cell Viability: Measure using MTT or CCK-8 assay according to manufacturer's instructions
    • Neurite Outgrowth: Fix cells with 4% PFA, immunostain with βIII-tubulin antibody, and quantify neurite length using image analysis software
    • Apoptosis Marker: Assess caspase-3/7 activity using commercial assay kits
    • HDAC Inhibition: Confirm efficacy by Western blot for acetylated histone H3 levels

Notes:

  • Maintain DMSO concentration below 0.1% in all treatments to minimize solvent toxicity
  • The differentiation protocol should yield cells with extensive neurite networks and neuronal markers
  • Include positive control HDAC inhibitors when possible for comparison
Protocol 2: Primary Dopaminergic Neuron Culture and this compound Treatment

Objective: To investigate the effects of this compound on primary dopaminergic neurons from embryonic rodent ventral mesencephalon.

Materials:

  • Time-pregnant Sprague-Dawley rats (E14)
  • Dissection tools, including fine forceps and scissors
  • HBSS (Hanks' Balanced Salt Solution) with 10 mM HEPES
  • Papain dissociation system
  • Poly-D-lysine and laminin-coated culture plates
  • Neurobasal medium with B27 supplement, glial-derived neurotrophic factor (GDNF), brain-derived neurotrophic factor (BDNF)
  • This compound (prepare as in Protocol 1)
  • Tyrosine hydroxylase (TH) antibody for immunocytochemistry

Procedure:

  • Primary Culture Preparation:

    • Dissect ventral mesencephalon from E14 rat embryos in ice-cold HBSS
    • Digest tissue with papain (20 U/mL) for 20 minutes at 37°C
    • Triturate gently to achieve single-cell suspension
    • Plate cells on poly-D-lysine/laminin-coated plates at 1×10⁵ cells/cm² in neurobasal medium with B27, GDNF (10 ng/mL), and BDNF (10 ng/mL)
    • Culture at 37°C in 5% CO2 for 7-10 days before treatment, with half-medium changes every 3 days
  • This compound Treatment:

    • After 7-10 days in vitro, treat cultures with this compound (concentration range based on Table 2/3) for 24-72 hours
    • For neuroprotection assays, include toxin challenges (MPP+ or α-synuclein) with and without this compound pretreatment
  • Assessment:

    • Dopaminergic Neuron Survival: Fix cells and immunostain for TH-positive neurons; count in predetermined fields
    • Neurite Analysis: Measure TH-positive neurite length and branching using image analysis software
    • α-Synuclein Preformed Fibrils: For α-synuclein models, add preformed fibrils (0.5-2 μg/mL) with or without this compound pretreatment

Notes:

  • All animal procedures must follow institutional ethical guidelines
  • The proportion of TH-positive neurons should typically be 1-5% of total neurons
  • Include appropriate controls for non-specific effects

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound involve multiple interconnected signaling pathways that promote neuronal survival and function. The diagram below illustrates the key molecular mechanisms.

G This compound Neuroprotective Signaling Pathways in Parkinson's Disease Models LMK235 This compound HDAC4 HDAC4/5 Inhibition LMK235->HDAC4 H3Ac Histone H3 Acetylation HDAC4->H3Ac BMP BMP-Smad Signaling Activation HDAC4->BMP VMAT2 VMAT2 Upregulation HDAC4->VMAT2 LSD1 LSD1 Inhibition HDAC4->LSD1 Neuro Neurite Outgrowth & Differentiation H3Ac->Neuro BMP->Neuro DA Reduced Dopamine Oxidation VMAT2->DA Protect Neuroprotection Against Toxins LSD1->Protect Neuro->Protect DA->Protect

Pathway Explanation: this compound inhibits HDAC4/5, leading to multiple downstream effects: (1) increased histone H3 acetylation that promotes gene expression for neuronal function; (2) activation of BMP-Smad signaling that enhances neurite outgrowth and differentiation; (3) upregulation of VMAT2 expression that reduces dopamine oxidation by enhancing vesicular sequestration; and (4) inhibition of LSD1, which contributes to anti-inflammatory and antifibrotic effects. These combined mechanisms result in significant neuroprotection against PD-relevant toxins like MPP+ and pathological α-synuclein [2] [3] [6].

Experimental Workflow for this compound PD Studies

The following diagram outlines a comprehensive experimental workflow for evaluating this compound in Parkinson's disease cell models.

G Experimental Workflow for this compound Studies in Parkinson's Disease Cell Models Start Cell Model Selection SH SH-SY5Y Human Neuroblastoma Start->SH Primary Primary Dopaminergic Neurons (E14 Rat VM) Start->Primary Diff Differentiation Protocol (5-7 days retinoic acid + 5-7 days BDNF) SH->Diff Treatment This compound Treatment (24-72 hours, concentrations based on Tables 2 & 3) Primary->Treatment Diff->Treatment Challenge Disease Challenge (MPP+, α-synuclein) Treatment->Challenge Analysis Outcome Assessment Challenge->Analysis Viability Cell Viability (MTT/CCK-8) Analysis->Viability Neurite Neurite Outgrowth (Immunostaining + Image Analysis) Analysis->Neurite Molecular Molecular Analysis (HDAC Activity, H3 Acetylation, VMAT2 Expression) Analysis->Molecular

Workflow Explanation: This comprehensive workflow begins with selection of appropriate cell models (SH-SY5Y or primary dopaminergic neurons). SH-SY5Y cells require differentiation prior to experiments. Cells are treated with this compound using concentrations and durations informed by published studies (summarized in Tables 2 and 3), followed by challenge with PD-relevant toxins. Finally, multiple outcome measures are assessed, including cell viability, neurite outgrowth, and molecular markers of HDAC inhibition and neuroprotection [2] [4] [3].

Technical Considerations and Troubleshooting

Optimization and Validation
  • Concentration Optimization: While this compound shows efficacy across various models, optimal concentrations should be determined for each specific experimental system. Begin with a range of 0.1-10 μM based on published studies and perform dose-response curves [2] [5]
  • Treatment Timing: Pretreatment with this compound for 24 hours before toxin challenge generally provides better protection than co-treatment, suggesting the importance of preconditioning mechanisms
  • HDAC Inhibition Validation: Always confirm HDAC inhibition in your specific model by measuring acetylated histone H3 levels via Western blot. This validation ensures that the compound is functioning as expected in your experimental system [5]
  • Solvent Controls: DMSO concentration should be carefully controlled and kept consistent across all treatment groups (typically ≤0.1%)
Common Technical Issues and Solutions
  • Low Neurite Outgrowth: Ensure proper differentiation of SH-SY5Y cells by verifying neuronal marker expression. Fresh retinoic acid preparations and quality-controlled BDNF are critical
  • High Background Cell Death: Primary neuronal cultures are particularly sensitive. Optimize plating density and use freshly prepared culture media with appropriate growth factors
  • Variable this compound Effects: Check compound solubility and storage conditions. This compound should be stored at -80°C in desiccated conditions and protected from repeated freeze-thaw cycles
  • Inconsistent MPP+ Toxicity: MPP+ potency can vary between batches. Validate each new lot with dose-response experiments in your specific cell system

Conclusion and Research Applications

This compound represents a promising targeted epigenetic therapeutic approach for Parkinson's disease, with demonstrated efficacy across multiple cellular models of PD pathology. Its multimodal mechanisms—including promotion of neurite outgrowth, activation of neurotrophic signaling pathways, enhancement of dopamine handling through VMAT2 upregulation, and protection against common PD-relevant toxins—provide a strong rationale for its continued investigation.

The protocols and data summarized in this document provide researchers with a solid foundation for incorporating this compound into their PD drug discovery workflows. The compound's selectivity for HDAC4/5, favorable cytotoxicity profile at neuroprotective concentrations, and efficacy in both neurotoxin and genetic PD models make it particularly valuable for studying HDAC inhibition as a therapeutic strategy for neurodegenerative diseases.

Future research directions should include:

  • Investigation of this compound in induced pluripotent stem cell (iPSC)-derived neurons from PD patients with various genetic backgrounds
  • Combination studies with standard PD medications like L-DOPA, which has shown promising preliminary results in animal models [3]
  • Exploration of its effects on neuroinflammation using neuron-glia co-culture systems
  • Further elucidation of its precise molecular targets through transcriptomic and epigenomic profiling

References

LMK-235 in Bone Regeneration: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LMK-235 and Its Therapeutic Potential

This compound is a selective inhibitor targeting histone deacetylases 4 and 5 (HDAC4/5), which belong to the Class IIa HDAC family. Unlike pan-HDAC inhibitors that affect multiple HDAC classes and often cause significant side effects, this compound offers enhanced specificity that makes it particularly valuable for investigating epigenetic regulation in bone metabolism [1]. The compound has demonstrated significant potential in bone regeneration by simultaneously modulating two critical processes in bone remodeling: suppressing osteoclast-mediated bone resorption while promoting osteoblast-mediated bone formation [1] [2]. This dual activity addresses a fundamental challenge in treating bone-related disorders where an imbalance between bone formation and resorption underlies disease pathology.

The therapeutic rationale for using this compound in bone regeneration stems from the established roles of its molecular targets, HDAC4 and HDAC5, in skeletal biology. HDAC4 has been shown to negatively regulate bone formation by inhibiting the activity of Runx2, a master transcription factor controlling osteoblast differentiation [1]. Similarly, HDAC4 promotes osteoclast differentiation through modulation of NF-κB and p-Smad2/3 signaling pathways [1]. By selectively inhibiting these HDACs, this compound can effectively tip the balance in bone remodeling toward net bone formation, making it a promising candidate for treating conditions such as osteoporosis, inflammatory osteolysis, and bone defects [1] [2]. Additionally, research has demonstrated that this compound promotes odontoblastic differentiation of dental pulp cells, expanding its potential applications in dental tissue regeneration [3] [4] [5].

Cellular Effects and Mechanisms in Bone Regeneration

Effects on Osteoclasts and Osteoblasts

This compound exerts complementary effects on the two major cell types involved in bone remodeling, resulting in a net anabolic outcome:

  • Osteoclast Inhibition: this compound significantly suppresses the differentiation and maturation of osteoclasts from bone marrow-derived mononuclear macrophages (BMMs). This inhibition occurs through regulation of the NF-κB and p-Smad2/3 signaling pathways following HDAC4 inhibition [1] [2]. At concentrations ranging from 15.625 nM to 62.5 nM, this compound demonstrates dose-dependent inhibition of osteoclast formation without significant cytotoxicity, making this range ideal for therapeutic applications [1].

  • Osteoblast Promotion: this compound enhances osteoblast differentiation and mineralization through upregulation of Runx2 expression, a critical transcription factor for osteoblastogenesis [1] [2]. The inhibition of HDAC4 by this compound removes the suppressive effect on Runx2 activity, thereby accelerating the osteogenic program. In human bone marrow-derived mesenchymal stem cells (hBMSCs), this compound promotes mineralization at similar nanomolar concentrations effective for osteoclast inhibition [1].

Table 1: Effective Concentrations of this compound for Different Cell Types

Cell Type Effect Effective Concentration Range Key Markers Modulated
Bone marrow-derived mononuclear macrophages (BMMs) Inhibition of osteoclast differentiation 15.625 - 62.5 nM ↓ NF-κB, ↓ p-Smad2/3 [1]
Human bone marrow-derived mesenchymal stem cells (hBMSCs) Promotion of osteoblast differentiation 15.625 - 62.5 nM ↑ Runx2, ↑ Mineralization [1]
Dental pulp cells (DPCs) Promotion of odontoblast differentiation 100 nM ↑ DSPP, ↑ Runx2, ↑ ALP, ↑ OCN [3] [4]
Primary mouse cardiac fibroblasts (MCFs) Attenuation of fibrotic biomarker expression 1.0 μM ↓ LSD1, ↓ Smad2/3 [6]
RAW264.7 murine macrophage cell line Attenuation of inflammatory cytokine expression 1.0 μM ↓ LSD1, ↓ NF-κB [6]
Effects on Dental Pulp Cells

In the context of dental tissue regeneration, this compound promotes the odontoblastic differentiation of dental pulp cells (DPCs), which are crucial for dentin formation and pulp repair [3] [4] [5]. When treated with this compound at approximately 100 nM, DPCs show significant upregulation of key odontoblastic markers including dentin sialophosphoprotein (DSPP), Runx2, alkaline phosphatase (ALP), and osteocalcin (OCN) [3] [4]. Additionally, this compound enhances ALP activity and mineralized nodule formation, both critical indicators of successful odontoblast differentiation and dentin mineralization [3] [5].

The mechanism behind this compound's effect on DPCs involves the VEGF/AKT/mTOR signaling pathway. Treatment with this compound upregulates mRNA expression levels of VEGF, AKT, and mTOR, suggesting this pathway participates in the enhanced odontoblast differentiation observed following HDAC4/5 inhibition [3] [4]. This finding provides not only insight into the molecular mechanisms but also potential therapeutic targets that could be exploited to enhance dental tissue regeneration.

Table 2: Molecular Markers and Signaling Pathways Modulated by this compound

Biological Process Signaling Pathways Key Molecular Markers/Transcription Factors Biological Outcome
Osteoclast differentiation NF-κB, p-Smad2/3 HDAC4, NF-κB p65, p-Smad2/3 Suppression of osteoclastogenesis [1] [2]
Osteoblast differentiation Runx2 signaling HDAC4, Runx2, Osteocalcin Promotion of osteoblast mineralization [1] [2]
Odontoblast differentiation VEGF/AKT/mTOR DSPP, Runx2, ALP, OCN, VEGF, AKT, mTOR Enhanced odontoblast induction and mineralization [3] [4] [5]
Anti-inflammatory effects LSD1-NF-κB LSD1, NF-κB p65, TNF-α, IL-6 Reduced inflammatory cytokine expression [6]
Anti-fibrotic effects LSD1-Smad2/3 LSD1, p-Smad2/3, α-SMA, Collagen I Attenuated fibrotic biomarker expression [6]

Signaling Pathways and Molecular Mechanisms

Key Signaling Pathways in Bone Regeneration

This compound influences bone regeneration through multiple signaling pathways that collectively regulate both bone formation and resorption. The diagram below illustrates the principal molecular mechanisms through which this compound modulates osteoclastogenesis and osteoblastogenesis:

G cluster_osteoclast Osteoclast Inhibition cluster_osteoblast Osteoblast Promotion LMK235 This compound HDAC4_OC HDAC4 LMK235->HDAC4_OC inhibits HDAC4_OB HDAC4 LMK235->HDAC4_OB inhibits NFkB NF-κB Pathway HDAC4_OC->NFkB promotes pSmad p-Smad2/3 Pathway HDAC4_OC->pSmad promotes Osteoclast Osteoclast Differentiation NFkB->Osteoclast activates pSmad->Osteoclast activates Runx2 Runx2 HDAC4_OB->Runx2 suppresses Osteoblast Osteoblast Differentiation Runx2->Osteoblast activates Mineralization Mineralization Osteoblast->Mineralization leads to

The molecular mechanisms illustrated above demonstrate how this compound simultaneously targets both aspects of bone remodeling. For osteoclast inhibition, this compound-mediated HDAC4 suppression leads to downregulation of both NF-κB and p-Smad2/3 signaling pathways, which are essential for osteoclast differentiation and maturation [1] [2]. In the case of osteoblast promotion, HDAC4 normally suppresses Runx2 activity, a master transcription factor for osteoblast differentiation. By inhibiting HDAC4, this compound removes this suppression, thereby enhancing Runx2-mediated transcription of osteogenic genes and ultimately promoting bone formation and mineralization [1] [2].

Additional Signaling Pathways in Specialized Contexts

Beyond the core pathways in bone remodeling, this compound influences other context-specific signaling cascades. In dental pulp cells, this compound promotes odontoblastic differentiation through the VEGF/AKT/mTOR pathway, upregulating key factors that drive the differentiation process [3] [4]. In cardiac and inflammatory contexts, which may have implications for craniofacial applications, this compound exerts anti-inflammatory and anti-fibrotic effects by inhibiting LSD1 and its downstream pathways, specifically the LSD1-NF-κB pathway in macrophages and the LSD1-Smad2/3 pathway in fibroblasts [6]. These additional mechanisms suggest that this compound may have broader applications in regenerative medicine beyond bone tissue alone.

In Vivo Efficacy and Animal Models

Bone Regeneration Models

The efficacy of this compound in promoting bone regeneration has been validated in multiple animal models that recapitulate clinically relevant bone disorders:

  • Calvarial Osteolysis Model: this compound was tested in a mouse model of lipopolysaccharide (LPS)-induced calvarial osteolysis, which mimics inflammatory bone loss conditions. When administered at a dose of 5 mg/kg/day, this compound significantly alleviated osteolysis and reduced bone destruction, demonstrating its potential for treating inflammation-induced bone loss [1] [2]. The treatment protocol involved local administration to minimize potential systemic side effects while achieving therapeutic concentrations at the target site.

  • Bone Defect Repair Model: In a tibial bone defect model, this compound treatment promoted bone regeneration and enhanced the repair of critical-sized defects [1]. Histological and micro-CT analyses revealed increased bone volume and improved trabecular architecture in this compound-treated animals compared to controls, indicating enhanced bone formation and quality. These findings support the potential application of this compound in accelerating healing of traumatic bone injuries or surgical defects.

Non-Skeletal Models with Mechanistic Insights

While focused on bone regeneration, research in non-skeletal models provides additional insights into this compound's mechanisms and potential applications:

  • Myocardial Infarction Model: In a rat model of myocardial infarction, this compound (5 mg/kg/day, intraperitoneally for 21 days) improved cardiac function by suppressing chronic inflammation and fibrosis through inhibition of LSD1-related pathways [6]. Specifically, this compound inhibited the LSD1-NF-κB pathway in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts, mechanisms that may also be relevant to inflammatory bone conditions.

  • Parkinson's Disease Model: this compound improved voluntary movement in an MPTP-induced Parkinson's disease model by increasing vesicular monoamine transporter 2 (VMAT2) expression, demonstrating its ability to influence neuronal survival and function [7]. While not directly related to bone regeneration, this study confirms this compound's bioavailability in neural tissue, which may be relevant for craniofacial applications involving nerve-bone interactions.

  • Neuropathic Pain Model: this compound (5-10 mg/kg) reversed long-standing mechanical and cold hypersensitivity in chronic trigeminal neuropathic pain models, while also reducing neuronal excitability in trigeminal ganglia [8]. This finding is particularly relevant for craniofacial applications where pain management is often an important consideration in bone regeneration therapies.

Experimental Protocols and Methodologies

In Vitro Cell Culture Protocols
5.1.1 Osteoclastogenesis Assay

The following protocol is used to evaluate the effects of this compound on osteoclast differentiation [1]:

  • Cell Source: Primary bone marrow-derived mononuclear macrophages (BMMs) are isolated from femur and tibia of 4-6 week old C57BL/6 male mice.
  • Culture Medium: α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 25 ng/mL macrophage colony-stimulating factor (M-CSF).
  • Differentiation Induction: Cells are treated with 30 ng/mL RANKL to induce osteoclast differentiation.
  • This compound Treatment: Various concentrations of this compound (typically 15.625-62.5 nM) are added to the culture medium.
  • Assessment Methods:
    • TRAP Staining: Tartrate-resistant acid phosphatase staining is performed to identify osteoclasts after 5-7 days of culture.
    • Cytotoxicity Testing: Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability at 48, 72, and 96 hours.
    • Gene Expression Analysis: RT-qPCR and western blotting for osteoclast markers and signaling molecules (NF-κB, p-Smad2/3).
5.1.2 Osteoblastogenesis Assay

This protocol evaluates the effects of this compound on osteoblast differentiation and mineralization [1]:

  • Cell Source: Human bone marrow-derived mesenchymal stem cells (hBMSCs) isolated from femoral head samples during hip replacement surgeries.
  • Culture Medium: α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Osteogenic Induction: Cells are cultured in mineralizing medium containing 50 μg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
  • This compound Treatment: Various concentrations of this compound (typically 15.625-62.5 nM) are added to the culture medium.
  • Assessment Methods:
    • Alkaline Phosphatase (ALP) Activity: Measured after 7-10 days using p-nitrophenyl phosphate as substrate.
    • Alizarin Red S Staining: Performed after 21 days to detect mineralized nodule formation.
    • Gene Expression Analysis: RT-qPCR and western blotting for osteoblast markers (Runx2, OCN, ALP).

The following diagram illustrates the complete experimental workflow for evaluating this compound in bone regeneration studies:

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Start Study Design Cell_culture Cell Culture Establishment (BMMs, hBMSCs, DPCs) Start->Cell_culture in vitro branch Model Animal Model Establishment (Calvarial osteolysis, Bone defect) Start->Model in vivo branch Treatment This compound Treatment (15.625-250 nM) Cell_culture->Treatment Differentiation Differentiation Induction (RANKL for OCs, Mineralizing medium for OBs) Treatment->Differentiation Analysis Analysis (TRAP, ALP, Alizarin Red, PCR, Western) Differentiation->Analysis Tissue_analysis Tissue Analysis (Histology, Micro-CT, Molecular assays) Analysis->Tissue_analysis validate findings Drug_admin This compound Administration (5 mg/kg/day, i.p. or local) Model->Drug_admin Monitoring Functional Monitoring (Echocardiography, Behavioral tests) Drug_admin->Monitoring Monitoring->Tissue_analysis

In Vivo Animal Protocols
5.2.1 Calvarial Osteolysis Model

This protocol evaluates this compound's efficacy in preventing inflammatory bone loss [1]:

  • Animals: Typically use 8-12 week old male C57BL/6 mice.
  • Osteolysis Induction: LPS (5 mg/kg) is injected locally over the calvaria to induce inflammatory osteolysis.
  • This compound Treatment: 5 mg/kg/day this compound is administered via local injection or intraperitoneally for 7-14 days.
  • Control Groups: Include sham-operated animals and vehicle-treated controls.
  • Assessment Methods:
    • Micro-CT Analysis: Quantifies bone volume/total volume (BV/TV), trabecular number, and trabecular separation.
    • Histological Analysis: H&E staining and TRAP staining for osteoclast identification.
    • Molecular Analysis: Immunohistochemistry for signaling molecules (NF-κB, Runx2).
5.2.2 Bone Defect Repair Model

This protocol assesses this compound's ability to promote bone regeneration in critical-sized defects [1]:

  • Animals: Typically use 8-12 week old male C57BL/6 mice or Sprague-Dawley rats.
  • Surgical Procedure: Create critical-sized defects (e.g., 2-3 mm diameter) in tibiae or calvariae using trephine drills.
  • This compound Administration: 5 mg/kg/day this compound delivered locally via scaffold or intraperitoneally for 2-4 weeks.
  • Assessment Methods:
    • Radiographic Analysis: Serial X-rays or micro-CT scans at 2, 4, and 6 weeks post-surgery.
    • Histomorphometry: Quantifies new bone formation, osteoblast number, and osteoclast surface.
    • Biomechanical Testing: Three-point bending tests to assess bone strength at 6-8 weeks.
Notes on this compound Preparation and Dosing
  • Solution Preparation: this compound is dissolved in DMSO as a stock solution and further diluted in vehicle containing 50% saline, 40% PEG300, 5% Tween-80, and 5% DMSO for in vivo administration [6].
  • Storage Conditions: Stock solutions are stored at -80°C in aliquots to avoid freeze-thaw cycles.
  • Dosing Considerations: The optimal dosing range for in vivo studies is 5-10 mg/kg/day, with 5 mg/kg/day being the most commonly used effective dose across multiple studies [1] [7] [8].

Conclusion and Future Perspectives

This compound represents a promising epigenetic therapeutic for bone regeneration with a unique dual mechanism of action that simultaneously suppresses bone resorption and promotes bone formation. Its selectivity for HDAC4/5 offers potential advantages over pan-HDAC inhibitors in terms of reduced side effects, while maintaining efficacy in multiple preclinical models of bone disease [1] [2]. The well-established protocols for in vitro and in vivo evaluation provide researchers with robust methodologies to further investigate its therapeutic potential.

Future research directions should focus on delivery system optimization to enhance local targeting while minimizing systemic exposure, combination therapies with other osteogenic factors to potentially synergistic effects, and detailed safety profiling to support potential clinical translation. Additionally, exploration of this compound's effects in other bone-related conditions such as fracture non-unions, osteonecrosis, and periodontitis could expand its potential applications in regenerative medicine. With its demonstrated efficacy across multiple model systems and well-characterized mechanisms of action, this compound represents a valuable research tool and promising candidate for developing novel bone regenerative therapies.

References

Comprehensive Application Notes and Protocols for LMK-235 in Osteoclastogenesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LMK-235 and Osteoclastogenesis Inhibition

This compound is a selective hydroxamate-based inhibitor targeting class IIa histone deacetylases (HDACs), specifically HDAC4 and HDAC5, with significant implications for bone biology and therapeutic development. Recent research demonstrates that this compound exhibits a dual-action therapeutic profile by simultaneously suppressing osteoclast differentiation and promoting osteoblast formation [1] [2]. This balanced approach directly addresses the pathological imbalance between bone resorption and formation underlying conditions like osteoporosis, inflammatory osteolysis, and periodontitis. The compound's mechanism involves epigenetic regulation through histone deacetylase inhibition, positioning it as a promising candidate for managing various bone-related diseases with abnormal bone remodeling [1] [3].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

This compound specifically inhibits class IIa histone deacetylases, with research indicating HDAC4 as its primary molecular target in bone cells. Inhibition of HDAC4 represents the central mechanism through which this compound exerts its effects on both osteoclasts and osteoblasts [1] [2].

Signaling Pathways in Osteoclastogenesis Inhibition

The following diagram illustrates the key molecular pathways through which this compound inhibits osteoclast differentiation:

G This compound Inhibition of Osteoclastogenesis LMK This compound HDAC4 HDAC4 LMK->HDAC4 Inhibits NFkB NF-κB Pathway HDAC4->NFkB Regulates Smad p-Smad2/3 HDAC4->Smad Regulates LSD1 LSD1 HDAC4->LSD1 Stabilizes OCdiff Osteoclast Differentiation NFkB->OCdiff Promotes Inflam Pro-inflammatory Cytokines NFkB->Inflam Induces Smad->OCdiff Promotes LSD1->NFkB Activates LSD1->Smad Activates

Pathway Summary: this compound inhibits HDAC4, leading to downstream suppression of NF-κB and p-Smad2/3 signaling pathways, which are critical for osteoclast differentiation and maturation [1]. Recent evidence also indicates that HDAC5 inhibition contributes to reduced NF-κB activation through increased acetylation of p100, further suppressing pro-inflammatory cytokine production and osteoclast differentiation [3]. Additionally, this compound indirectly promotes LSD1 degradation, which may further inhibit NF-κB and Smad2/3 pathway activation [4].

Experimental Protocols

In Vitro Osteoclastogenesis Inhibition Assay
3.1.1 Primary Cell Culture
  • Cell Source: Isolate bone marrow-derived mononuclear macrophages (BMMs) from femur and tibia of 4-6 week old C57BL/6 male mice [1]
  • Culture Medium: α-MEM supplemented with 1% penicillin-streptomycin (100 U/ml penicillin, 100 μg/ml streptomycin), 10% fetal bovine serum (FBS), and 25 ng/mL macrophage colony-stimulating factor (M-CSF) [1]
  • Culture Conditions: Maintain cells at 37°C with 5% CO₂, refresh medium every two days [1]
3.1.2 Osteoclast Differentiation and this compound Treatment
  • Cell Seeding: Seed BMMs at appropriate density (e.g., 3×10³ cells/well for 96-well plates for toxicity assessment) [1]
  • Differentiation Induction: Stimulate osteoclast differentiation using RANKL (typically 50-100 ng/mL) in combination with M-CSF (25 ng/mL) [1]
  • This compound Treatment: Add this compound at determined concentrations (effective range: 15.625-250 nM based on toxicity profile) [1]
  • Treatment Duration: 5-7 days, with medium replacement every 2-3 days [1]
3.1.3 Assessment Methods
  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Identify mature osteoclasts after 5-7 days of differentiation
  • TRAP Activity Assay: Quantify osteoclast formation and function
  • Gene Expression Analysis: Measure osteoclast marker genes (Cstk, Acp5, Calcr) via RT-qPCR [3]
  • Cytotoxicity Assessment: Use Cell Counting Kit-8 (CCK-8) to determine cell viability at 48-, 72-, and 96-hour timepoints [1]
In Vivo Therapeutic Applications
3.2.1 LPS-Induced Calvarial Osteolysis Model
  • Animal Model: Use C57BL/6 mice (typically 8-12 weeks old) [1]
  • This compound Administration: Intraperitoneal injection at 5 mg/kg/day [4]
  • Vehicle Preparation: 50% saline, 40% PEG300, 5% Tween-80, and 5% DMSO [4]
  • Study Duration: 21 days of continuous treatment [4]
  • Endpoint Analysis: Micro-CT scanning of calvarial bones, histological assessment, TRAP staining of osteoclasts [1]
3.2.2 Bone Defect Repair Model
  • Surgical Procedure: Create critical-sized calvarial defects or tibial bone defects [1]
  • This compound Treatment: Local administration or systemic delivery (5 mg/kg/day, i.p.) [1] [4]
  • Assessment Timeline: 4-8 weeks post-surgery
  • Outcome Measures: Micro-CT analysis (bone volume/total volume, trabecular number, trabecular separation), histomorphometry, biomechanical testing [1]

Quantitative Data Summary

Concentration-Dependent Effects of this compound

Table 1: this compound Efficacy and Toxicity Profiles in Various Cell Types

Cell Type Assay Type Effective Concentration Toxic Concentration Key Findings Source
Mouse BMMs Viability (CCK-8) 15.625-62.5 nM (therapeutic range) >125 nM (significant toxicity) Concentration-dependent inhibition of osteoclastogenesis [1]
Human DPCs Odontoblast differentiation 100 nM (optimal) >250 nM (reduced proliferation) Enhanced mineralization and odontoblast markers [5]
pNET cells Viability (Resazurin) IC₅₀: 0.55 µM (BON-1), 1.04 µM (QGP-1) >2.5 µM (direct cytotoxicity) Dose-dependent apoptosis induction [6]
MCFs Fibrosis inhibition 1.0 µM (effective) Not reported Attenuated TGF-β1-induced fibrotic markers [4]
RAW264.7 Inflammation inhibition 1.0 µM (effective) Not reported Suppressed LPS-induced cytokine expression [4]
In Vivo Efficacy Parameters

Table 2: this compound Efficacy in Disease Models

Disease Model Dose/Route Treatment Duration Key Outcomes Signaling Pathways Affected Source
LPS-induced calvarial osteolysis 5 mg/kg/day, i.p. 21 days Alleviated bone loss, reduced osteoclast numbers HDAC4/NF-κB/p-Smad2/3 [1] [4]
Myocardial infarction 5 mg/kg/day, i.p. 21 days Improved cardiac function, reduced inflammation and fibrosis HDAC4/5, LSD1-NF-κB, LSD1-Smad2/3 [4]
Periodontitis model Not specified Not specified Reduced alveolar bone resorption, decreased pro-inflammatory cytokines HDAC5-p100-NF-κB [3]
Bone defect repair Local application 4-8 weeks Promoted bone regeneration and mineralization HDAC4/Runx2 [1]

Optimal Experimental Conditions

Concentration Guidelines

Based on comprehensive toxicity and efficacy studies:

  • In vitro osteoclastogenesis inhibition: 15.625-62.5 nM [1]
  • In vitro osteoblast/odontoblast promotion: 100 nM [5]
  • Anti-inflammatory/fibrotic effects: 1.0 μM [4]
  • In vivo systemic administration: 5 mg/kg/day via intraperitoneal injection [4]
Critical Protocol Considerations
  • Solvent Preparation: this compound requires DMSO stock solutions followed by dilution in appropriate vehicles for in vivo studies [4]

  • Treatment Timing: For maximal osteoclastogenesis inhibition, initiate this compound treatment concurrently with or prior to RANKL stimulation [1]

  • HDAC Inhibition Validation: Monitor histone H3 acetylation status via Western blot or immunofluorescence to confirm target engagement [6]

  • Cell Type-Specific Responses: Consider varying sensitivity across cell types, with primary bone cells typically requiring lower concentrations than transformed cell lines [1] [6]

Troubleshooting and Technical Notes

Common Technical Issues
  • Poor Solubility: Prepare fresh stock solutions in DMSO and ensure proper dilution in culture media or vehicle solutions
  • Variable Efficacy Between Batches: Quality control of RANKL and M-CSF is critical for consistent osteoclast differentiation
  • Cell Type-Specific Toxicity: Always establish dose-response curves for new cell preparations or animal models
Experimental Validation
  • Target Engagement: Verify HDAC4 inhibition through increased histone H3 acetylation via Western blot [6]
  • Functional Assessment: Include multiple osteoclast readouts (TRAP staining, resorption assays, marker gene expression) [1] [3]
  • Pathway Analysis: Confirm mechanism through assessment of NF-κB and Smad2/3 phosphorylation status [1] [4]

The following diagram illustrates the experimental workflow for evaluating this compound effects in bone research:

G This compound Experimental Workflow Start Study Design InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo BMM BMM Isolation & Culture InVitro->BMM OCdiff Osteoclast Differentiation + this compound Treatment BMM->OCdiff Analysis Endpoint Analysis OCdiff->Analysis Model Disease Model Selection (Osteolysis/Bone Defect) InVivo->Model Treatment This compound Administration (5 mg/kg/day, i.p.) Model->Treatment Treatment->Analysis MicroCT Micro-CT Imaging Analysis->MicroCT Histo Histology & TRAP Staining Analysis->Histo Molecular Molecular Pathway Analysis Analysis->Molecular

Conclusion

This compound represents a promising therapeutic candidate for bone diseases characterized by excessive osteoclast activity, with demonstrated efficacy across multiple disease models. The provided protocols and application notes offer researchers comprehensive guidance for investigating this compound's mechanisms and therapeutic potential. The dual-action nature of this compound—simultaneously inhibiting bone resorption and promoting bone formation—positions it uniquely among current osteoclast-targeting therapies and warrants further development for clinical applications in osteoporosis and other bone metabolic disorders.

References

LMK-235 for cardiac fibrosis and inflammation models

Author: Smolecule Technical Support Team. Date: February 2026

LMK-235: Mechanism and Research Applications

This compound is a novel hydroxamate-based histone deacetylase (HDAC) inhibitor with higher selectivity for HDAC4 and HDAC5, which are class IIa HDAC isoforms [1]. This small molecule inhibitor has demonstrated significant therapeutic potential across various disease models, particularly in cardiovascular conditions, neurodegenerative diseases, and fibrotic disorders.

Molecular Mechanism: As an epigenetic modulator, LMK235 primarily targets HDAC4/5, leading to increased histone acetylation and altered gene expression patterns. Recent research has revealed that its effects extend beyond direct HDAC inhibition to include regulation of downstream pathways involving lysine-specific demethylase 1 (LSD1), NF-κB, and Smad2/3 signaling [1].

Experimental Protocols for Cardiac Research

In Vivo Myocardial Infarction Model

Animal Preparation:

  • Use male Sprague-Dawley rats (SPF class, 220-250 g, 6-8 weeks old)
  • Anesthetize with continuous inhalation of 2% isoflurane mixed with oxygen
  • Perform mechanical ventilation using appropriate equipment [1]

Myocardial Infarction Induction:

  • Expose the heart through left thoracotomy
  • Ligate the left anterior descending coronary artery (LAD) using 6-0 prolene suture
  • Confirm successful MI model by:
    • Visual observation of pale, hypokinetic left ventricle
    • ECG showing elevated ST segment [1]

This compound Administration:

  • Prepare this compound solution: Dissolve in vehicle containing 50% saline, 40% PEG300, 5% Tween-80, and 5% DMSO
  • Administer via daily intraperitoneal injection at 5 mg/kg/day
  • Begin treatment immediately post-MI and continue for 21 days
  • Maintain injection intervals of at least 24 hours to avoid seroperitoneum and adhesive ileus [1]

Experimental Groups:

  • Sham group (n=8): Sham operation + vehicle
  • Sham + LMK235 group (n=8): Sham operation + LMK235
  • MI group (n=14): LAD ligation + vehicle
  • MI + LMK235 group (n=14): LAD ligation + LMK235 [1]
In Vitro Cell Culture Models

Cardiac Fibroblast Experiments:

  • Obtain primary mouse cardiac fibroblasts (MCFs) from commercial sources
  • Culture in DMEM with 10% FBS at 37°C with 5% CO₂
  • For fibrosis induction: Treat with 10 ng/mL TGF-β1 for 48 hours
  • For this compound treatment: Pretreat with 1.0 μM this compound for 24 hours prior to TGF-β1 stimulation
  • For rescue experiments: Transduce cells with lentiviral vector carrying LSD1 reporter gene (LV-shLSD1) at MOI of 10 prior to treatments [1]

Macrophage Inflammation Experiments:

  • Maintain RAW264.7 murine macrophage cell line in DMEM with 10% FBS
  • For inflammation induction: Treat with 100 ng/mL LPS for 48 hours
  • For this compound treatment: Pretreat with 1.0 μM this compound for 24 hours prior to LPS stimulation
  • For rescue experiments: Transduce with lentiviral vector for LSD1 overexpression [1]

Experimental Results and Quantitative Data

Table 1: In Vivo Effects of this compound on Cardiac Function Post-MI
Parameter Sham Group Sham + LMK235 MI Group MI + LMK235 Measurement Method
Cardiac Function Normal No significant change Significant impairment Significant improvement Echocardiography
Inflammation Baseline No significant change Significant increase Significant reduction HE staining, cytokine measurement
Fibrosis Baseline No significant change Significant increase Significant reduction Masson staining, fibrotic biomarkers
LSD1 Expression Baseline No significant change Significant upregulation Significant inhibition Western blotting
Survival Rate ~100% ~100% ~71% ~71% Post-operative monitoring
Table 2: In Vitro Effects of this compound on Cellular Pathways
Cell Type Induction Agent This compound Concentration Key Findings Pathway Identified
Cardiac Fibroblasts TGF-β1 (10 ng/mL) 1.0 μM Attenuated fibrotic biomarker expression; inhibited LSD1 LSD1-Smad2/3 pathway
Macrophages LPS (100 ng/mL) 1.0 μM Attenuated inflammatory cytokine expression; inhibited LSD1 LSD1-NF-κB pathway
Bone Marrow Macrophages M-CSF + RANKL 15.625-250 nM Inhibited osteoclast differentiation NF-κB and p-Smad2/3
SH-SY5Y Cells MPP+ neurotoxin Not specified Neuroprotective effects BMP-Smad dependent

Signaling Pathway Mechanisms

The therapeutic effects of this compound in cardiac fibrosis and inflammation involve multiple interconnected signaling pathways:

G LMK235 LMK235 HDAC4_5 HDAC4_5 LMK235->HDAC4_5 Inhibits LSD1 LSD1 HDAC4_5->LSD1 Stabilizes NFkB NFkB LSD1->NFkB Activates Smad23 Smad23 LSD1->Smad23 Activates Inflammation Inflammation NFkB->Inflammation Promotes Fibrosis Fibrosis Smad23->Fibrosis Promotes Macrophage Macrophage Macrophage->NFkB Fibroblast Fibroblast Fibroblast->Smad23

Figure 1: this compound acts through HDAC4/5 inhibition to modulate downstream pathways in different cell types

Practical Technical Considerations

Dosage Optimization:

  • In vivo: 5 mg/kg/day via intraperitoneal injection demonstrated efficacy without evident toxicity [1]
  • In vitro: 1.0 μM for cardiac cells; 15.625-250 nM range for bone cells (dose-dependent effects) [1] [2]

Vehicle Preparation:

  • Standard formulation: 50% saline, 40% PEG300, 5% Tween-80, and 5% DMSO [1]
  • Store this compound stock solutions at -80°C in DMSO [1]

Toxicity Profile:

  • CCK-8 assays showed no significant cytotoxicity at effective concentrations [2]
  • In vivo studies reported no apparent adverse effects at therapeutic doses [1]

Conclusion and Research Applications

This compound represents a promising therapeutic candidate for cardiac fibrosis and inflammation, particularly through its inhibition of HDAC4/5 and subsequent modulation of LSD1-related pathways. The compound demonstrates efficacy in both in vivo MI models and in vitro cellular models, providing a strong foundation for further investigation.

The detailed protocols presented here enable researchers to consistently evaluate this compound in relevant disease models, with particular utility for:

  • Preclinical drug development for cardiac fibrosis
  • Mechanism studies of epigenetic regulation in cardiovascular disease
  • Investigation of HDAC4/5 and LSD1 cross-talk in fibrotic conditions
  • Development of combination therapies targeting multiple epigenetic regulators

References

Comprehensive Application Notes and Protocols: LMK-235 in Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LMK-235 and Its Research Applications

This compound is a potent and selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5), belonging to the class IIa HDAC family. This hydroxamate-based compound demonstrates high selectivity for HDAC4 (IC50 = 11.9 nM) and HDAC5 (IC50 = 4.22 nM) compared to other HDAC isoforms, making it a valuable tool for investigating the specific biological functions of these HDACs in various pathological conditions [1]. The compound has gained significant attention in multiple research areas, including cancer biology, cardiac remodeling, bone metabolism, and neurodegenerative diseases, where HDAC4/5 play crucial regulatory roles. This compound's mechanism of action involves increasing histone acetylation levels, particularly acetylated histone H3, which leads to altered gene expression patterns in treated cells [2].

The investigation of this compound's effects on cell proliferation requires carefully designed assays that can capture both quantitative changes in cell viability and qualitative aspects of cellular responses. Researchers must consider multiple factors when designing these experiments, including appropriate cell models, optimized dosing regimens, suitable assay endpoints, and proper controls. This document provides comprehensive application notes and detailed protocols for assessing this compound's effects on cell proliferation across various research contexts, synthesizing methodological information from recent scientific literature to establish best practices for reliable and reproducible experimentation.

This compound Cell Proliferation Assays: Overview and Selection

Common Proliferation Assessment Methods

Cell proliferation assays for this compound typically utilize standardized colorimetric or fluorometric methods that measure metabolic activity, DNA synthesis, or direct cell counting. The MTT assay is frequently employed for initial viability screening, where yellow MTT tetrazolium is reduced to purple formazan crystals by metabolically active cells [3]. The resazurin reduction assay (also known as Alamar Blue) offers an alternative fluorometric approach that allows for continuous monitoring of cell viability without sacrificing cells [2]. For more specific assessment of DNA synthesis, the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay provides direct measurement of proliferating cells by detecting incorporated thymidine analogs during DNA replication [4]. The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye, eliminating the need for solubilization steps required in MTT assays [5].

Comparison of Assay Methods

Table 1: Comparison of Cell Proliferation Assay Methods for this compound

Assay Method Principle Endpoint Measurement Advantages Limitations Typical this compound Context
MTT Tetrazolium reduction by metabolically active cells Absorbance at 570 nm Inexpensive, well-established Endpoint measurement only, requires solubilization Initial viability screening [3]
Resazurin Reduction of resazurin to resorufin Fluorescence (560Ex/590Em) or Absorbance (600 nm) Continuous monitoring, non-destructive Signal can be affected by environmental factors Dose-response studies, time-course experiments [2]
EdU Incorporation of thymidine analog during DNA synthesis Fluorescence after click reaction Direct proliferation measurement, high specificity Requires fixation/permeabilization, more complex protocol Mechanism studies, cell cycle analysis [4]
CCK-8 Tetrazolium reduction to water-soluble formazan Absorbance at 450 nm No solubilization step, highly sensitive More expensive than MTT Cytotoxicity screening, high-throughput applications [5]

The selection of an appropriate proliferation assay depends on several factors, including experimental objectives, required throughput, available equipment, and specific cell type characteristics. For initial screening of this compound's effects on cell viability, MTT or CCK-8 assays provide robust and cost-effective options. For time-course studies or when monitoring dynamic responses to treatment is necessary, resazurin assays offer significant advantages. When precise quantification of DNA synthesis is required, particularly in the context of cell cycle analyses, EdU incorporation assays are the most appropriate choice [4].

Detailed Experimental Protocols

Cell Viability and Proliferation Assessment
3.1.1 Resazurin-Based Viability Assay

The resazurin assay provides a sensitive measurement of cell viability based on the metabolic reduction of resazurin to fluorescent resorufin. The protocol for evaluating this compound effects typically involves the following steps:

  • Cell seeding: Plate cells in 96-well plates at an optimal density (3,000-8,000 cells/well depending on cell type and growth characteristics) in complete medium and incubate for 24 hours to allow attachment [2].
  • This compound treatment: Prepare serial dilutions of this compound in complete medium, typically spanning a concentration range from nanomolar to low micromolar (e.g., 0.1-20 μM). Replace the seeding medium with this compound-containing medium. Include vehicle controls (DMSO at equivalent concentrations) and blank controls (medium without cells) [2].
  • Incubation: Incubate cells for the desired treatment duration (commonly 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
  • Viability measurement: Add resazurin solution (10% of total medium volume) to each well and incubate for 1-4 hours. Measure fluorescence at excitation 560 nm/emission 590 nm using a plate reader [2].
  • Data analysis: Subtract blank control values from all measurements. Calculate percentage viability relative to vehicle-treated controls.
3.1.2 MTT Cell Proliferation Assay

The MTT assay measures mitochondrial reductase activity as an indicator of cell viability. The protocol for this compound testing includes:

  • Cell preparation: Seed cells in 96-well plates as described for the resazurin assay and allow attachment for 24 hours [3].
  • Treatment application: Apply this compound dilutions in fresh medium and incubate for designated time points (typically 24-72 hours).
  • MTT incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
  • Solubilization: Carefully remove the medium and dissolve the resulting formazan crystals in DMSO or isopropanol.
  • Absorbance measurement: Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader [3].

Table 2: Typical this compound Treatment Conditions Across Cell Types

Cell Type This compound Concentration Range Treatment Duration Primary Assay Reported IC50 Values
Pancreatic neuroendocrine tumor cells (BON-1) 0.31-20 μM 24-72 hours Resazurin 0.55 μM [2]
Pancreatic neuroendocrine tumor cells (QGP-1) 0.31-20 μM 24-72 hours Resazurin 1.04 μM [2]
Esophageal squamous cell carcinoma (KYSE150) 0.1-10 μM 48 hours Resazurin 0.824 μM [4]
Bone marrow-derived macrophages (BMMs) 1.95-250 nM 48-96 hours CCK-8 >250 nM (non-cytotoxic) [5]
Dental pulp cells (DPCs) 50-1000 nM 3-7 days MTT >1000 nM (non-cytotoxic) [3]
Breast cancer cell lines 0.1-10 μM 24-72 hours MTT/Resazurin Varies by subtype [6]
Cytotoxicity and Apoptosis Assessment
3.2.1 Caspase 3/7 Activity Assay

Apoptosis induction by this compound can be quantified through measurement of caspase 3/7 activities:

  • Cell treatment: Treat cells with this compound at relevant concentrations (typically IC50 and higher) for 8-32 hours [2].
  • Caspase measurement: Add caspase-Glo 3/7 reagent to each well and incubate for 30-60 minutes at room temperature.
  • Luminescence detection: Measure luminescence using a plate reader. Normalize values to protein content or cell number.
  • Data interpretation: Compare luminescence signals from this compound-treated cells to vehicle controls. Significant increases indicate apoptosis induction [2].
3.2.2 Annexin V/7-AAD Staining

Flow cytometric analysis of phosphatidylserine externalization provides quantitative assessment of apoptosis:

  • Cell harvesting: Collect both adherent and floating cells after this compound treatment (typically 24 hours) and wash with PBS.
  • Staining: Resuspend cells in binding buffer containing Annexin V-FITC and 7-AAD according to manufacturer's instructions. Incubate for 15 minutes in the dark.
  • Flow cytometry: Analyze samples within 1 hour using a flow cytometer. Use unstained and single-stained controls for compensation.
  • Data analysis: Identify populations of viable (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) cells [2] [4].
Mechanism-Based Assays
3.3.1 Histone Acetylation Analysis

Assessment of HDAC inhibitory activity of this compound can be performed through Western blot analysis of histone acetylation:

  • Cell treatment: Treat cells with this compound for 12-24 hours at effective concentrations.
  • Protein extraction: Harvest cells and extract nuclear proteins or whole cell lysates using RIPA buffer with HDAC inhibitors.
  • Western blotting: Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against acetylated histone H3 (Ac-H3), acetylated histone H4 (Ac-H4), or specific acetylated lysine residues (H3K9ac, H3K14ac, H3K27ac) [2] [4].
  • Membrane reprobing: Strip and reprobe membranes with total histone H3 or H4 antibodies for normalization.
3.3.2 Cell Cycle Analysis by Flow Cytometry
  • Cell treatment and fixation: Treat cells with this compound for 24-48 hours, then trypsinize, wash, and fix in 70% ethanol at -20°C for at least 2 hours.
  • Staining: Wash fixed cells and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL). Incubate for 30 minutes at 37°C.
  • Flow cytometry: Analyze DNA content using a flow cytometer with excitation at 488 nm and detection at 585 nm.
  • Data analysis: Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle modeling software [4].

This compound Concentration Optimization and Experimental Design

Dose-Response Considerations

The effective concentration range of this compound varies significantly depending on cell type, specific HDAC isoforms expressed, and treatment duration. For cancer cell lines, broad concentration ranges (0.1-20 μM) are typically tested in initial experiments to establish dose-response relationships and determine IC50 values [2] [4]. For primary cells or non-transformed cell lines, lower concentration ranges (nM to low μM) are often sufficient to observe biological effects without excessive cytotoxicity [3] [5]. Time-course experiments are essential, as HDAC inhibition effects are often time-dependent, with maximal acetylation changes typically observed within 24 hours and antiproliferative effects becoming more pronounced after 48-72 hours of continuous exposure [2].

Controls and Replication

Appropriate experimental controls are critical for reliable interpretation of this compound proliferation assays. Vehicle controls (DMSO at equivalent concentrations) must be included in every experiment to account for solvent effects. Positive controls for cytotoxicity (e.g., staurosporine for apoptosis assays) and HDAC inhibition (e.g., known HDAC inhibitors like vorinostat) help validate experimental conditions [4]. Untreated controls provide baseline proliferation rates for comparison. Technical replicates (at least 3-5 wells per condition) and biological replicates (independent experiments performed on different days with fresh cell preparations) are essential for statistical robustness. For high-content screening approaches such as EdU incorporation assays, appropriate reference standards and normalization controls are necessary to account for inter-experimental variability [4].

Data Interpretation and Analysis

Key Parameters and Significance Assessment

When analyzing this compound proliferation data, several key parameters should be calculated: IC50 values (concentration causing 50% inhibition of proliferation) provide a standardized metric for comparing potency across cell lines; maximum efficacy (maximal percentage inhibition achieved) indicates the depth of response; and statistical significance (typically p < 0.05 using appropriate tests such as Student's t-test or ANOVA with post-hoc comparisons) distinguishes true treatment effects from experimental variability [2] [4]. For caspase activity and apoptosis assays, fold-increase over control values provides a meaningful measure of effect size. In cell cycle analyses, absolute percentage changes in each phase are the most relevant parameters.

Troubleshooting Common Issues

Several technical challenges may arise when performing proliferation assays with this compound. Precipitation of this compound at higher concentrations can be addressed by ensuring proper solvent composition (final DMSO concentration ≤0.5%) and fresh preparation of stock solutions. High variability between replicates often results from uneven cell seeding or inconsistent treatment application; thorough mixing of plates after seeding and treatment can mitigate this issue. Inconsistent results between assay types may reflect different aspects of cellular response (metabolic activity vs. DNA synthesis) and can provide complementary information when interpreted appropriately. Lack of expected HDAC inhibition based on histone acetylation Western blots may indicate compound degradation or insufficient cellular uptake; including positive controls with known HDAC inhibitors helps validate the experimental system.

Research Applications of this compound

This compound has been utilized in diverse research contexts, demonstrating its versatility as a pharmacological tool for investigating HDAC4/5 biology:

  • Cancer Research: this compound suppresses proliferation and induces apoptosis in various cancer models, including breast cancer, pancreatic neuroendocrine tumors, and esophageal squamous cell carcinoma [6] [2] [4]. The compound has shown particular promise in breast cancer models from young women, where HDAC5 is frequently overexpressed [6].

  • Bone Biology: this compound modulates bone remodeling by suppressing osteoclastogenesis while promoting osteoblast differentiation, suggesting potential applications in osteoporosis and other bone metabolic disorders [5].

  • Cardiac Research: In myocardial infarction models, this compound ameliorates inflammation and fibrosis, leading to improved cardiac function through inhibition of LSD1-related pathways [7].

  • Neurodegenerative Diseases: this compound demonstrates neuroprotective effects in models of Parkinson's disease, promoting neurite outgrowth and protecting dopaminergic neurons from degeneration [8].

  • Dental Tissue Regeneration: this compound promotes odontoblast differentiation of dental pulp cells, suggesting potential applications in dental tissue engineering [3].

The following workflow diagram illustrates the key stages in designing and interpreting this compound proliferation assays:

G A Assay Selection B Cell Culture Optimization A->B A1 MTT Assay (Colorimetric) A->A1 A2 Resazurin Assay (Fluorometric) A->A2 A3 EdU Assay (DNA Synthesis) A->A3 A4 CCK-8 Assay (Colorimetric) A->A4 C This compound Treatment B->C D Viability/Proliferation Assessment C->D C1 Dose Range: 0.1 nM - 20 µM C->C1 C2 Duration: 24-72 hours C->C2 C3 Controls: Vehicle & Positive C->C3 E Mechanistic Analysis D->E F Data Interpretation E->F E1 Apoptosis Assays E->E1 E2 Cell Cycle Analysis E->E2 E3 HDAC Activity (Histone Acetylation) E->E3

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the effects of this compound on cell proliferation across diverse research contexts. The standardized methodologies enable consistent assessment of HDAC4/5 inhibition, facilitating comparison of results across different laboratories and experimental systems. As research on class IIa HDACs continues to expand, these protocols will support the rigorous pharmacological characterization of this compound and related compounds, ultimately advancing our understanding of HDAC4/5 biology and their therapeutic targeting in human diseases.

References

LMK-235 Alizarin Red S Staining Mineralization Protocol: Application for Osteo/Odontogenic Differentiation Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction

LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5) that has emerged as a valuable research tool for studying bone and dental tissue regeneration. By modulating epigenetic mechanisms through HDAC inhibition, this compound promotes osteogenic and odontogenic differentiation in various cell types including dental pulp cells (DPCs), osteoblasts, and mesenchymal stem cells [1] [2]. The compound exerts its effects by altering chromatin structure and increasing the acetylation of key transcription factors, thereby enhancing the expression of osteoblast-specific genes and promoting mineralized matrix deposition [3] [2].

The differentiation-promoting effects of this compound are typically assessed through mineralization assays using Alizarin Red S (ARS) staining, which specifically detects calcium deposits in cell culture systems [1] [4]. This application note provides detailed protocols for using this compound to induce mineralization and for quantifying results through ARS staining, along with experimental data from relevant studies. These methods are particularly valuable for regenerative medicine research focused on developing novel therapeutic approaches for bone defects, periodontal disease, and dental pulp regeneration [5] [1].

Mechanism of Action and Experimental Applications

Molecular Mechanisms of this compound

This compound specifically targets class IIa HDACs, particularly HDAC4 and HDAC5, which play crucial roles in skeletal development and regeneration. Inhibition of these deacetylases leads to hyperacetylation of histones and transcription factors, resulting in chromatin remodeling and altered gene expression patterns [2]. Research has demonstrated that this compound promotes osteo/odontogenic differentiation through multiple interconnected pathways:

  • Enhanced Runx2 Expression: this compound upregulates runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation, through inhibition of HDAC4-mediated repression [2].
  • VEGF/AKT/mTOR Pathway Activation: Treatment with this compound increases mRNA expression levels of vascular endothelial growth factor (VEGF), RAC-gamma serine/threonine-protein kinase (AKT), and mechanistic target of rapamycin (mTOR), creating a pro-differentiation signaling environment [1] [3].
  • Modulation of Osteogenic Markers: this compound significantly increases the expression of key differentiation markers including dentin sialophosphoprotein (DSPP), alkaline phosphatase (ALP), osteocalcin (OCN), and Runx2 at both transcriptional and translational levels [1].

Table 1: Key Signaling Pathways Affected by this compound in Osteo/Odontogenic Differentiation

Pathway Affected Components Biological Outcome Experimental Evidence
HDAC4/Runx2 Reduced HDAC4 activity, enhanced Runx2 expression Promoted osteoblast differentiation and mineralization Increased Runx2 protein levels, enhanced ALP activity [2]
VEGF/AKT/mTOR Upregulated VEGF, AKT, mTOR mRNA Enhanced differentiation signaling RT-qPCR showing 1.5-2.5 fold increase in pathway components [1]
Epigenetic Regulation Increased histone acetylation Chromatin remodeling, altered gene expression Enhanced expression of osteogenic markers [3]
Experimental Workflow

The following diagram illustrates the complete experimental workflow for assessing this compound-induced mineralization, from cell culture to quantitative analysis:

G Start Experimental Setup CellCulture Cell Culture Preparation (DPCs, Osteoblasts, MSCs) Start->CellCulture LMKTreatment This compound Treatment (100 nM in mineralizing medium) CellCulture->LMKTreatment Incubation Differentiation Period (21-28 days with medium changes) LMKTreatment->Incubation Fixation Cell Fixation (4% PFA or 70% ethanol) Incubation->Fixation ARSStaining Alizarin Red S Staining (2% ARS, pH 4.1-4.3, 30 min) Fixation->ARSStaining Imaging Microscopic Imaging (Bright-field microscopy) ARSStaining->Imaging Quantification Quantitative Analysis (CPC extraction, absorbance 562nm) Imaging->Quantification DataAnalysis Data Interpretation Quantification->DataAnalysis

This compound Treatment Protocol

Cell Culture and Differentiation Conditions

Primary human dental pulp cells (DPCs) should be isolated from intact third molars following established protocols [5] [1]. Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experimentation, cells between passages 3-5 are recommended to ensure phenotypic stability while maintaining differentiation potential [1].

  • Culture Conditions: Cells are seeded at appropriate densities based on vessel size:

    • 96-well plates: 4.0×10³ cells/well (for proliferation assays)
    • 24-well plates: 1×10⁴ cells/well (for ARS staining)
    • 60-mm dishes: 1×10⁶ cells/dish (for molecular analyses)
  • Mineralizing Medium Preparation: The osteo/odontogenic differentiation medium should contain:

    • Base medium (DMEM or α-MEM) with 10% fetal bovine serum
    • 50 μg/mL ascorbic acid (Sigma-Aldrich)
    • 10 mM β-glycerophosphate (Sigma-Aldrich)
    • 100 nM dexamethasone (Sigma-Aldrich)
This compound Treatment Specifications

Optimal concentration of this compound for promoting differentiation without reducing cell viability is 100 nM [1]. This concentration was determined through dose-response studies showing maximal differentiation effects with minimal impact on proliferation:

  • Stock Solution: Prepare this compound at 10 mM in DMSO, aliquot, and store at -20°C.
  • Working Solution: Dilute in culture medium to achieve final concentration of 100 nM (final DMSO concentration ≤0.001%).
  • Treatment Duration: Continuous exposure for 21-28 days with medium changes every 2-3 days.
  • Experimental Groups:
    • Control: Normal growth medium
    • This compound Only: Normal growth medium + 100 nM this compound
    • Mineralizing Induction (MI): Mineralizing medium without this compound
    • MI + this compound: Mineralizing medium + 100 nM this compound

Table 2: this compound Effects on Cell Viability and Differentiation Markers

This compound Concentration Cell Viability ALP Activity Mineralization Gene Expression
50 nM No significant reduction Moderate increase Slight enhancement 1.5-2.0 fold increase
100 nM No significant reduction Significant increase Maximum enhancement 2.0-3.5 fold increase
250 nM Slight reduction (≥85%) Similar to 100 nM Similar to 100 nM Similar to 100 nM
500 nM Moderate reduction (~70%) Reduced Impaired Variable effects
1000 nM Significant reduction (~50%) Significantly reduced Significantly impaired Downward trend

Mineralization Assessment Using Alizarin Red S Staining

Staining Protocol

Alizarin Red S staining is the gold standard method for detecting calcium deposits in cell culture systems [6] [4]. The following protocol is optimized for detecting this compound-enhanced mineralization:

  • Solution Preparation:

    • Prepare 2% (w/v) Alizarin Red S in distilled water (2 g in 100 mL).
    • Adjust pH to 4.1-4.3 using 0.1% ammonium hydroxide or dilute HCl.
    • Filter sterilize through 0.22 μm filter and store at 4°C protected from light.
    • Solution is stable for approximately 1 month.
  • Staining Procedure:

    • After 21-28 days of differentiation, carefully aspirate culture medium.
    • Wash cells gently with 1× PBS (pH 7.4) twice to remove residual medium.
    • Fix cells with 4% paraformaldehyde or 70% ethanol for 15-20 minutes at room temperature.
    • Wash twice with distilled water to remove fixative.
    • Add sufficient ARS solution to cover cells (1 mL/well for 24-well plate).
    • Incubate for 20-30 minutes at room temperature with gentle shaking.
    • Aspirate ARS solution and wash extensively with distilled water (4-5 times) until supernatant is clear.
    • Keep cells moist in distilled water for immediate imaging or air dry for quantification.
Quantitative Analysis

For quantitative assessment of mineralization, the bound ARS can be extracted and measured spectrophotometrically:

  • Extraction Method:

    • Add 1 mL of 10% cetylpyridinium chloride (CPC) or 10% acetic acid to each stained well.
    • Incubate for 30 minutes at room temperature with gentle shaking.
    • Transfer extract to microcentrifuge tube and vortex thoroughly.
    • Centrifuge at 12,000 rpm for 10 minutes to pellet insoluble material.
    • Transfer supernatant to fresh tube.
    • Measure absorbance at 562 nm using spectrophotometer.
  • Data Normalization:

    • Normalize ARS values to total protein content or cell number.
    • For protein normalization: measure protein concentration in parallel wells using BCA assay.
    • Express results as absorbance at 562 nm per μg protein or per well.

Table 3: Troubleshooting Alizarin Red S Staining

Problem Possible Cause Solution
Weak staining Insufficient mineralization Extend differentiation period; ensure fresh differentiation factors
High background Inadequate washing after staining Increase number of distilled water washes; extend washing time
Uneven staining Non-uniform cell distribution Ensure even seeding; check for gradient effects in incubator
No signal in quantification Incorrect pH of ARS solution Verify pH (4.1-4.3) and prepare fresh solution if needed
Detachment of cell layer Excessive washing force Use gentle fluid flow during washing steps

Data Interpretation and Technical Considerations

Expected Results and Analysis

Treatment with 100 nM this compound typically enhances mineralization by 1.5 to 3-fold compared to mineralizing medium alone, as quantified by ARS extraction [1]. This enhancement correlates with increased expression of key osteo/odontogenic markers:

  • Gene Expression Changes: Runx2, DSPP, ALP, and OCN mRNA levels typically show 1.8-3.2 fold increases with this compound treatment.
  • Temporal Patterns: ALP activity peaks around day 7-14, while mineralization becomes apparent from day 14 onward, with robust deposition by day 21.
  • Dose-Response: The effects of this compound are concentration-dependent, with 100 nM consistently showing optimal differentiation enhancement across multiple cell types.

The signaling pathways involved in this compound-mediated differentiation can be visualized as follows:

G LMK This compound HDAC HDAC4/5 Inhibition LMK->HDAC Acetylation Increased Histone Acetylation HDAC->Acetylation VEGF VEGF Upregulation Acetylation->VEGF Runx2 Runx2 Expression Acetylation->Runx2 BMP BMP-Smad Signaling Acetylation->BMP AKT AKT Activation VEGF->AKT mTOR mTOR Signaling AKT->mTOR Markers Osteogenic Markers (DSPP, ALP, OCN) mTOR->Markers Runx2->Markers BMP->Markers Mineralization Enhanced Mineralization Markers->Mineralization

Technical Considerations and Optimization

Several factors should be considered when implementing this protocol:

  • Cell Density Optimization: Initial seeding density significantly affects mineralization capacity. Conduct pilot experiments to determine optimal density for specific cell types.
  • Oxygen Tension: Physiological oxygen tension (3-5% O₂) enhances DPSC differentiation and may synergize with this compound effects [5]. Consider implementing physiological oxygen conditions for more relevant results.
  • Calcium Enhancement: Adding 1-10 mM calcium chloride to differentiation medium can enhance mineralization signal and improve ARS assay sensitivity [6].
  • Quality Control: Include positive controls (known osteoinductive agents) and negative controls (cells in basal medium) in each experiment to validate results.

Conclusion

The combination of this compound treatment and Alizarin Red S staining provides a robust methodological approach for investigating osteo/odontogenic differentiation in various cell types. The 100 nM concentration of this compound consistently promotes differentiation without compromising cell viability, while the detailed ARS protocol allows for both qualitative and quantitative assessment of mineralization. This application note serves as a comprehensive resource for researchers studying bone and dental tissue regeneration, enabling standardized implementation of these techniques across different laboratory settings. Further applications may include screening novel compounds for osteogenic potential or investigating molecular mechanisms of epigenetic regulation in skeletal development and regeneration.

References

LMK-235 Concentration & Viability by Cell Type

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effective concentrations of LMK-235 and their impacts on viability and function across different cell lines.

Cell Line / Model Cell Type This compound Concentration Incubation Time Key Effects on Viability & Function Citation
BON-1 (pNET) Pancreatic neuroendocrine tumor IC50: 0.55 µM 72 hours Dose-dependent decrease in viability; induces apoptosis. [1]
QGP-1 (pNET) Pancreatic neuroendocrine tumor IC50: 1.04 µM 72 hours Dose-dependent decrease in viability; induces apoptosis. [1]
SH-SY5Y (Differentiated) Dopaminergic neuronal model 10 µM 24 hours (pre-treatment) Promotes neurite outgrowth; protects from MPP+ and α-synuclein-induced degeneration. [2] [3]
Primary Dental Pulp Cells (DPCs) Human dental pulp 100 nM Up to 21 days Promotes odontoblast differentiation; no reduction in cell proliferation at this low concentration. [4]
Primary Rat Ventral Mesencephalon Embryonic dopaminergic neurons 1 µM Not specified Promotes neurite outgrowth in primary cultures. [2]
RAW264.7 Murine macrophages 1.0 µM 24 hours (pre-treatment) Attenuates LPS-induced inflammatory cytokine expression. [5]
Primary Mouse Cardiac Fibroblasts (MCFs) Cardiac fibroblasts 1.0 µM 24 hours (pre-treatment) Attenuates TGF-β1-induced fibrotic biomarker expression. [5]
In Vivo (Rat MI Model) Whole animal (systemic) 5 mg/kg/day (i.p. injection) 21 days Ameliorates cardiac dysfunction post-myocardial infarction. [5]

Key Experimental Protocols for Common Applications

Here are detailed methodologies for key experiments demonstrating this compound's neuroprotective and anti-fibrotic effects, which you can adapt for your work.

Neuroprotection Assay in SH-SY5Y Cells

This protocol is used to model Parkinson's disease and test this compound's ability to protect dopaminergic neurons.

  • Cell Culture & Differentiation: Culture SH-SY5Y cells. Differentiate them into a dopaminergic phenotype using 10 µM retinoic acid and 80 nM 12-O-tetradecanoylphorbol-13-acetate [3].
  • This compound Pre-treatment: Plate the differentiated cells. After 24 hours, pre-treat the cells with this compound (e.g., 10 µM) for 24 hours [2] [3].
  • Toxin Challenge: Following pre-treatment, expose the cells to a neurotoxin such as:
    • 1-methyl-4-phenylpyridinium (MPP+) to model Parkinsonian toxicity [2] [3].
    • 6-Hydroxydopamine (6-OHDA), another dopaminergic neurotoxin [3].
    • Wild-type or A53T mutant α-synuclein overexpression to model protein aggregation pathology [2].
  • Outcome Assessment:
    • Cell Viability: Measure using assays like MTT or resazurin [1].
    • Neurite Outgrowth: Quantify as a phenotypic readout of neurotrophic action [2].
    • Apoptosis Markers: Assess using caspase-3/7 activity assays or Annexin-V staining [1].
Anti-fibrosis Assay in Cardiac Fibroblasts

This protocol tests this compound's ability to inhibit fibrosis, relevant for cardiac remodeling.

  • Cell Culture: Use primary Mouse Cardiac Fibroblasts (MCFs) or an appropriate fibroblast cell line [5].
  • This compound Pre-treatment: Pre-treat the fibroblasts with 1.0 µM this compound for 24 hours [5].
  • Fibrosis Induction: Stimulate the cells with 10 ng/ml of Transforming Growth Factor-β1 (TGF-β1) for 48 hours to induce a pro-fibrotic response [5].
  • Outcome Assessment:
    • Gene & Protein Expression: Analyze expression of fibrotic biomarkers (e.g., collagen types, α-SMA) via RT-qPCR and Western blot [5].
    • Pathway Analysis: Examine the inhibition of the LSD1-Smad2/3 pathway, which is key to this compound's anti-fibrotic effect [5].

Mechanism of Action & Experimental Optimization

Understanding this compound's mechanisms can help you design better experiments and troubleshoot results. The following diagram illustrates its primary pathways:

G cluster_histone Nuclear / Epigenetic Effects cluster_neuro Neuronal Protection cluster_organ Anti-inflammatory / Anti-fibrotic LMK235 This compound HDAC45 Inhibits HDAC4/5 LMK235->HDAC45 BMP Activates BMP-Smad Signaling LMK235->BMP VMAT2 ↑ VMAT2 Expression LMK235->VMAT2 LSD1 Inhibits LSD1 Expression LMK235->LSD1 HistoneAcetylation ↑ Histone H3 Acetylation HDAC45->HistoneAcetylation GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression GeneExpression->VMAT2 Neuroprotection Neuroprotection GeneExpression->Neuroprotection AntiInflammation Reduced Inflammation GeneExpression->AntiInflammation AntiFibrosis Reduced Fibrosis GeneExpression->AntiFibrosis NeuriteOutgrowth Promotes Neurite Outgrowth BMP->NeuriteOutgrowth VMAT2->Neuroprotection NFkB Inhibits NF-κB Pathway LSD1->NFkB Smad23 Inhibits Smad2/3 Pathway LSD1->Smad23 NFkB->AntiInflammation Smad23->AntiFibrosis

Frequently Asked Questions (FAQs)

Q: My cells are dying at concentrations below 1 µM. Is this expected? A: Yes, for some cell types. this compound was initially investigated for its anti-cancer properties. In pancreatic neuroendocrine tumor cells (BON-1, QGP-1), the IC50 is in the sub-micromolar to low micromolar range [1]. If your goal is to study cytotoxic effects, this is desired. For non-cancer applications like promoting differentiation or protection, use lower, non-cytotoxic concentrations (e.g., 100 nM - 1 µM) and confirm viability in your specific model [2] [4].

Q: How do I choose the right concentration for my experiment? A. Follow these steps: 1. Define Your Goal: Determine if you want to induce apoptosis (higher concentrations, e.g., >1 µM) or modulate cellular function without killing cells (lower concentrations, e.g., ~100 nM - 1 µM). 2. Perform a Dose-Response Curve: This is critical. Test a wide range of concentrations (e.g., from 10 nM to 20 µM) on your specific cell line to establish an IC50 or an effective functional concentration [1]. 3. Consult Literature: Use the table above as a starting point for your cell type, but always validate empirically.

Q: Why is pre-treatment with this compound often used? A. Pre-treatment for 24 hours allows the compound to inhibit HDAC4/5, leading to changes in gene expression (e.g., increased VMAT2 or inhibition of pro-inflammatory pathways) before the toxic insult. This "pre-conditioning" effect is crucial for achieving protective outcomes in models of neurodegeneration or inflammation [2] [5] [3].

Q: How can I confirm that this compound is working in my cells? A. Use histone acetylation as a functional readout. Effective HDAC4/5 inhibition by this compound leads to increased acetylation of histone H3. You can confirm this using Western blot analysis or immunofluorescence with an acetyl-histone H3 antibody [1].

References

optimal LMK-235 concentration for primary cells

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Guidelines for Primary Cells

The table below summarizes effective LMK-235 concentrations from recent studies on various primary cells.

Primary Cell Type Experimental Context / Goal Recommended this compound Concentration Key Findings / Effect
Mouse Bone Marrow-Derived Macrophages (BMMs) [1] Osteoclastogenesis (in vitro) 15-250 nM (non-toxic range) Suppressed osteoclast formation; inhibited HDAC4 [1].
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) [1] Osteoblastogenesis (in vitro) 15-250 nM (non-toxic range) Promoted osteoblast mineralization; upregulated Runx2 expression [1].
Human Dental Pulp Cells (hDPCs) [2] Odontoblast differentiation (in vitro) 100 nM Promoted expression of differentiation markers (DSPP, Runx2, ALP, OCN) without reducing cell proliferation [2].
Rat Ventral Mesencephalon (VM) Neurons [3] Dopaminergic neuron protection (in vitro) 500 nM Promoted neurite outgrowth and was neuroprotective against MPP+ and α-synuclein-induced degeneration [3].
Primary Mouse Cardiac Fibroblasts (MCFs) [4] Anti-fibrotic effect (in vitro, TGF-β1 model) 1.0 μM Attenuated expression of fibrotic biomarkers; effect was mediated via inhibition of the LSD1-Smad2/3 pathway [4].

Detailed Experimental Protocols

Here are the methodologies from the cited studies for key experiment types.

Protocol 1: Osteoclast and Osteoblast Differentiation & Toxicity [1]

This study provides a clear model for assessing differentiation and establishing a non-toxic working concentration range.

  • Cell Culture:
    • BMMs were isolated from C57BL/6 mouse femur and tibia and cultured in α-MEM with 10% FBS, 1% P/S, and 25 ng/mL M-CSF.
    • hBMSCs were obtained from human femoral heads and cultured in α-MEM with 10% FBS and 1% P/S.
  • Cytotoxicity Assay (CCK-8):
    • Cells were seeded in 96-well plates at 3x10³ cells/well.
    • After 24 hours, the medium was replaced with fresh medium containing a concentration gradient of this compound (0, 1.95, 3.91, 7.81, 15.63, 31.25, 62.5, 125, and 250 nM).
    • Cytotoxicity was assessed after 48, 72, and 96 hours of incubation using a CCK-8 kit, measuring absorbance at 450 nm.
    • Result: No significant toxicity was observed across the entire 15-250 nM range.
  • Differentiation Assays:
    • Osteoclastogenesis: BMMs were treated with RANKL (50 ng/mL) and varying concentrations of this compound. Osteoclast formation was evaluated by TRAP staining.
    • Osteoblastogenesis: hBMSCs were induced with osteogenic medium (ascorbic acid, β-glycerophosphate, dexamethasone) and this compound. Osteoblast formation was evaluated by ALP staining, Alizarin Red S staining, and Runx2 expression via western blot.
Protocol 2: Odontoblast Differentiation of Dental Pulp Cells [2]

This protocol is ideal for experiments focusing on cell differentiation and mineralization.

  • Cell Culture: Human dental pulp cells were isolated from third molars and cultured in DMEM with 10% FBS and 1% P/S.
  • Concentration Optimization:
    • Cells were treated with an this compound concentration gradient (0, 50, 100, 250, 500, 1000 nM) for 3 days.
    • Cell proliferation was tested with an MTT assay, and odontoblast marker gene expression (DSPP, ALP, Runx2) was detected by RT-qPCR.
    • Result: 100 nM was selected as the optimal concentration that enhanced differentiation markers without reducing proliferation.
  • Differentiation and Mineralization:
    • Cells were divided into control, this compound (100 nM in normal medium), mineralization-inductive (MI), and MI + this compound groups.
    • ALP activity was tested after 7 days. Matrix mineralization was assessed by Alizarin Red S staining after 21 days.
    • mRNA and protein expression of markers (DSPP, Runx2, ALP, OCN) were analyzed by RT-qPCR and western blotting at days 7, 14, and 21.

Mechanism of Action & Signaling Pathways

This compound exerts its effects primarily by inhibiting Class IIa Histone Deacetylases, HDAC4 and HDAC5, leading to increased histone acetylation and altered gene expression [5]. The downstream pathways vary by cell type, as illustrated below.

G cluster_cardiac In Cardiac Fibroblasts cluster_osteoclast In Osteoclastogenesis cluster_osteoblast In Osteoblastogenesis LMK235 This compound HDAC4_5 Inhibits HDAC4/5 LMK235->HDAC4_5 CF1 Inhibits LSD1 HDAC4_5->CF1 OC1 Inhibits NF-κB & p-Smad2/3 Signaling HDAC4_5->OC1 OB1 Upregulates Runx2 Expression HDAC4_5->OB1 CF2 Inhibits Smad2/3 Phosphorylation CF1->CF2 CF3 Attenuates TGF-β1-induced Fibrotic Biomarker Expression CF2->CF3 OC2 Suppresses Osteoclast Differentiation OC1->OC2 OB2 Promotes Osteoblast Mineralization OB1->OB2

Troubleshooting Common Issues

  • Problem: No observed biological effect.
    • Solution: Verify the activity and stability of your this compound stock solution. Ensure you are working within the effective concentration range for your specific cell type. Consider performing a dose-response curve to confirm the optimal concentration in your own system, as cell passage number and culture conditions can cause variation.
  • Problem: High cell toxicity at recommended concentrations.
    • Solution: This is a critical first step. Always begin with a cytotoxicity assay (like CCK-8 or MTT) across a wide concentration range to establish the safe window for your specific primary cells. Start with the lower end of the published ranges (e.g., 15-100 nM) [1].
  • Problem: Inconsistent results in differentiation assays.
    • Solution: Meticulously standardize your differentiation protocol, including the timing of this compound addition, serum batch consistency, and the quality of growth factors (e.g., TGF-β1, RANKL). Ensure you are using the correct positive and negative controls for your differentiation model.

References

LMK-235 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Specifications

Proper solubilization and storage are critical for maintaining LMK-235's stability and bioactivity. The following table summarizes the key physical properties and handling conditions [1] [2].

Property Specification
Molecular Weight 294.35 g/mol [1] [2]
CAS Number 1418033-25-6 [3] [1] [2]
Solubility in DMSO ~58 - 59 mg/mL (197 - 200 mM) [1] [2]
Solubility in Ethanol ~58 - 59 mg/mL (197 - 200 mM) [1] [2]
Solubility in Water Insoluble [1] [2]
Storage Condition Store at room temperature. Stability testing indicates it can be shipped without cooling [2].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Problem 1: Precipitate forms in stock solution or assay buffer.

  • Cause: The compound may be exceeding its solubility limit upon dilution from a high-concentration DMSO stock into an aqueous buffer.
  • Solution:
    • Ensure your stock solution in DMSO is clear and fully dissolved before use.
    • When diluting into cell culture media, add the DMSO stock slowly while gently vortexing or pipetting to mix. The final concentration of DMSO in cell culture should ideally be kept below 0.1-0.5% to maintain cell viability.
    • For higher working concentrations, consider preparing a concentrated stock in ethanol, which may offer different mixing properties [1].

Problem 2: Observed biological effects are weaker than expected.

  • Cause: Degradation of the compound due to improper storage or handling, or use of an outdated stock solution.
  • Solution:
    • Always store the lyophilized powder in a desiccated environment at room temperature. Protect reconstituted solutions from moisture, as absorbing water can reduce solubility and promote degradation [1].
    • Note the date of receipt and reconstitution on the vial. While specific shelf-life data is not provided, it is good practice to use stock solutions promptly and avoid repeated freeze-thaw cycles.

Problem 3: High cell death in negative control groups.

  • Cause: Cytotoxicity from excessively high concentrations of the solvent (DMSO) used to deliver this compound.
  • Solution:
    • Titrate the final concentration of DMSO in your assay. A solvent control group with the same DMSO concentration as your highest drug-treated group is essential.
    • Ensure the final DMSO concentration does not exceed 0.1-0.5% for most cell types, unless viability has been specifically validated for higher levels [4].

Experimental Protocols & Working Concentrations

This section outlines standard procedures for using this compound in various research contexts, from stock preparation to cellular assays.

1. Stock Solution Preparation

  • Procedure:
    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.
    • Add a calculated volume of pure, anhydrous DMSO to the vial to achieve a concentration of 10-100 mM (e.g., for a 10 mM stock, add 1.0 mL of DMSO to a 10 mg vial).
    • Vortex or sonicate briefly until the solid is completely dissolved and the solution is clear.
    • Aliquot the stock solution to minimize freeze-thaw cycles and store at room temperature or as recommended by the manufacturer.

2. In Vitro Cell-Based Assays (MTT/Cell Viability) This protocol is adapted from established methods used in cancer research [3] [1].

  • Cell Lines: A2780, Cal27, Kyse510, MDA-MB-231, and others.
  • Procedure:
    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours.
    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be constant and non-cytotoxic across all groups (e.g., 0.1%).
    • Treat cells with this compound for a desired period (e.g., 72 hours).
    • Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
    • Dissolve the formed formazan crystals with DMSO.
    • Measure absorbance at 544 nm (reference 690 nm) using a microplate reader.
  • Reported IC50 Values: The cytotoxicity (IC50) of this compound varies by cell line, typically ranging from 0.32 μM to 2.96 μM [3] [1].

3. Functional HDAC Inhibition Assay A common method to confirm this compound's activity is to measure increased histone acetylation via Western blot [4].

  • Target: Acetyl-Histone H3.
  • Procedure:
    • Treat cells (e.g., BON-1 or QGP-1 pNET cell lines) with this compound for 24-48 hours.
    • Harvest cells and extract proteins.
    • Perform Western blot analysis using an antibody against Acetyl-Histone H3.
    • A dose-dependent increase in acetyl-histone H3 signal indicates successful HDAC inhibition [4].

4. In Vivo Administration Formulation For animal studies, one validated formulation is as follows [1] [2]:

  • Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
  • Preparation:
    • Add the required amount of this compound from a concentrated DMSO stock to PEG300 and mix.
    • Add Tween-80 to the mixture and vortex until clear.
    • Finally, slowly add the remaining water (ddH₂O) while vortexing.
  • Dosage: Studies have used doses such as 20 mg/kg administered via intraperitoneal (i.p.) injection [1] [2].

Experimental Planning at a Glance

The diagram below outlines the key decision points for planning your experiment with this compound.

Start Start: Plan this compound Experiment Solubility Prepare Stock Solution • Use anhydrous DMSO • Target: 10-100 mM Start->Solubility InVitro In Vitro Assay Solubility->InVitro InVivo In Vivo Study Solubility->InVivo IC50 Cell Viability (MTT) • IC50 range: 0.32 - 2.96 µM • Incubation: 72h InVitro->IC50 WB Target Engagement (Western Blot) • Detect Acetyl-Histone H3 InVitro->WB AnimalForm Prepare Formulation 5% DMSO, 40% PEG300 5% Tween-80, 50% ddH₂O InVivo->AnimalForm Dose Administer Compound • Reported dose: 20 mg/kg (i.p.) AnimalForm->Dose

References

reducing LMK-235 cytotoxicity in long-term culture

Author: Smolecule Technical Support Team. Date: February 2026

LMK-235 Cytotoxicity: Key Quantitative Data

The table below summarizes cytotoxicity findings and optimal concentrations from recent studies.

Cell Type Reported Safe Concentration Toxic Concentration Culture Duration Key Findings & Context Citation
Mouse Bone Marrow-Derived Macrophages (BMMs) Up to ~15-30 nM Reduced viability at 62.5 nM & above 48-96 hours CCK-8 assay used. Cytotoxicity was time- and dose-dependent. [1]
Human Dental Pulp Cells (DPCs) 100 nM Reduced proliferation at 250 nM & above 3-7 days MTT assay used. 100 nM promoted differentiation without reducing proliferation. [2] [3]
In Vivo Rat Model (Systemic) 5 mg/kg/day Not specified in study 21 days Daily intraperitoneal injection was well-tolerated and showed therapeutic efficacy. [4]

Experimental Protocol: Assessing Cytotoxicity

This methodology is adapted from the studies reviewed and provides a reliable approach for determining safe dosing in your specific cell model [1] [2].

1. Cell Seeding and Culture

  • Cell Type: Primary cells relevant to your research (e.g., BMMs, mesenchymal stem cells).
  • Seeding Density: Plate cells in a 96-well plate at an optimal density for your cell type (e.g., 3-5 x 10³ cells/well in 100 µL of complete medium).
  • Adherence: Allow cells to adhere and stabilize for 24 hours in a standard incubator (37°C, 5% CO₂).

2. This compound Treatment Preparation

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
  • Working Dilutions: Serially dilute the stock in your cell culture medium to create a range of working concentrations. A suggested range is 0 nM (control), 1.95 nM, 3.9 nM, 7.8 nM, 15.625 nM, 31.25 nM, 62.5 nM, 125 nM, and 250 nM.
  • Vehicle Control: Ensure the concentration of DMSO is consistent and minimal (e.g., ≤0.1%) across all treatment groups, including a vehicle-only control.

3. Dosing and Long-Term Culture

  • After the initial 24-hour adherence, carefully remove the original medium and replace it with 100 µL of the this compound-containing media or control media.
  • For long-term culture, refresh the treatment media every 2-3 days to maintain stable drug concentration and nutrient levels.

4. Cell Viability Assessment (CCK-8/MTT Assay)

  • Timing: Measure viability at multiple time points (e.g., 48, 72, and 96 hours) to track time-dependent effects.
  • Procedure:
    • Add 10 µL of CCK-8 solution or 15 µL of MTT solution (5 mg/mL) directly to each well.
    • Incubate the plate for 2-4 hours at 37°C.
    • For MTT, carefully remove the medium, dissolve the formed formazan crystals in 100-150 µL of DMSO, and gently shake the plate.
  • Measurement: Measure the absorbance of each well at 450 nm for CCK-8 or 562 nm for MTT using a microplate reader.
  • Analysis: Calculate cell viability as a percentage of the vehicle control group.

Mechanism of Action & Cytotoxicity Rationale

This compound is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5) [1]. Its biological effects and potential cytotoxicity are directly linked to this inhibition.

  • Therapeutic Action: Inhibition of HDAC4/5 leads to increased acetylation of histones and other proteins, altering gene expression. This can promote desired outcomes like osteoblast differentiation and odontoblast mineralization, and inhibit osteoclast formation [1] [2].
  • Cytotoxicity Cause: At high concentrations, the potent inhibition of HDAC4/5 can disrupt essential cellular processes and signaling pathways, leading to reduced cell proliferation and viability. The diagram below illustrates this concentration-dependent duality.

G cluster_therapeutic Therapeutic Outcomes cluster_toxic Cytotoxic Outcomes LMK235 This compound Exposure LowDose Precise HDAC4/5 Inhibition LMK235->LowDose Low Concentration HighDose Excessive HDAC4/5 Inhibition LMK235->HighDose High Concentration TherapeuticEffects Upregulated Runx2 Promoted Osteoblast/Odontoblast Differentiation Inhibited Osteoclastogenesis LowDose->TherapeuticEffects CytotoxicEffects Disrupted Cellular Signaling Altered Gene Expression Reduced Cell Proliferation Loss of Viability HighDose->CytotoxicEffects Note Goal: Find optimal concentration window for therapeutic effect without cytotoxicity. Note->LowDose

Frequently Asked Questions (FAQs)

Q1: What is the highest concentration of this compound I can use without causing cytotoxicity? There is no universal "safe" concentration. The optimal, non-cytotoxic dose must be empirically determined for your specific cell type and culture conditions. As a starting point, data suggests that concentrations below 62.5 nM are often well-tolerated for many primary cells over several days, but you should always perform a dose-response curve [1] [2].

Q2: How should I handle and store this compound?

  • Solubility: Prepare a stock solution in high-quality DMSO.
  • Storage: Aliquot the stock solution and store it at -80°C to maintain stability over time. Avoid repeated freeze-thaw cycles [4].
  • Vehicle Control: Always use a vehicle control group with the same final concentration of DMSO (e.g., 0.1%) as your treated cells to ensure any effects are from this compound and not the solvent.

Q3: The cytotoxicity in my long-term culture is high. What can I troubleshoot?

  • Confirm Dosage: Re-check your dilution calculations and the concentration of your stock solution.
  • Refresh Media: In long-term cultures, the compound can degrade, or metabolites can build up. Ensure you are regularly refreshing the this compound-containing media (every 2-3 days) to maintain a consistent environment.
  • Test a Lower Range: If 50-100 nM is toxic, systematically test a lower range (e.g., 10, 25, 50 nM). The therapeutic window for differentiation may be lower than the cytotoxic threshold.
  • Validate Assay: Ensure your viability assay (e.g., CCK-8, MTT) is functioning correctly with appropriate controls.

References

LMK-235 Treatment in Differentiation & Functional Assays

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type Assay Type LMK-235 Concentration Treatment Duration Key Findings Source (Citation)
Dental Pulp Cells (DPCs) Odontoblast Differentiation 100 nM Up to 21 days ↑ Expression of DSPP, Runx2, ALP, OCN; ↑ ALP activity & mineralization [1]
Bone Marrow Macrophages (BMMs) Osteoclast Differentiation 250 nM 48 to 96 hours ↓ Osteoclast formation & maturation; ↓ bone resorption activity [2]
Bone Marrow Mesenchymal Stem Cells (hBMSCs) Osteoblast Differentiation/Mineralization Not Specified Up to 21 days ↑ Osteoblast mineralization; ↑ Runx2 expression [2]
Cardiac Fibroblasts (MCFs) Myofibroblast Transformation (Fibrosis) 1.0 µM 24-hour pre-treatment + 48 hours with TGF-β1 ↓ Expression of fibrotic biomarkers (α-SMA, Collagen I) [3]
RAW 264.7 Macrophages Inflammatory Response 1.0 µM 24-hour pre-treatment + 48 hours with LPS ↓ Expression of inflammatory cytokines (TNF-α, IL-6) [3]
SH-SY5Y Neuronal Cells Dopaminergic Differentiation & Neuroprotection 0.5 - 2 µM 24 hours ↑ VMAT2 expression; protection against neurotoxins [4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables, which you can adapt for your own work.

Protocol 1: Odontoblast Differentiation of Dental Pulp Cells (DPCs) [1]

This protocol involves a long-term treatment to induce a mineralized matrix.

  • Cell Culture: Primary human DPCs are cultured in normal growth medium or mineralizing inductive medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).
  • This compound Treatment:
    • A concentration of 100 nM is used.
    • Treatment is sustained throughout the differentiation period, with the medium changed every 3 days.
  • Duration: The treatment lasts for up to 21 days.
  • Outcome Assessment:
    • ALP Activity: Measured after 7 days.
    • Mineralization: Assessed by Alizarin Red S staining after 21 days.
    • Gene/Protein Expression: mRNA and protein levels of markers like Dentin sialophosphoprotein (DSPP) and Runx2 are evaluated by RT-qPCR and western blotting at 7, 14, and 21 days.
Protocol 2: Osteoclastogenesis Assay [2]

This protocol uses a shorter treatment to inhibit the differentiation of precursor cells.

  • Cell Culture: Primary Bone Marrow-derived Macrophages (BMMs) are isolated and cultured with M-CSF and RANKL to induce osteoclast differentiation.
  • This compound Treatment:
    • A concentration of 250 nM is used.
    • The inhibitor is added during the differentiation process.
  • Duration: Cell viability and differentiation are assessed at 48, 72, and 96 hours.
  • Outcome Assessment:
    • Viability: Checked using a CCK-8 assay.
    • Differentiation: Osteoclast formation is typically identified by the presence of multinucleated TRAP-positive cells.
Protocol 3: Anti-fibrotic & Anti-inflammatory Assays [3]

This protocol uses a pre-treatment strategy to prime cells before inducing differentiation or inflammation.

  • Cell Culture:
    • Anti-fibrotic: Mouse Cardiac Fibroblasts (MCFs) are stimulated with TGF-β1 (10 ng/ml) to induce a profibrotic response.
    • Anti-inflammatory: RAW 264.7 macrophages are stimulated with LPS (100 ng/ml) to induce inflammation.
  • This compound Treatment:
    • A concentration of 1.0 µM is used for both assays.
    • Cells are pre-treated with this compound for 24 hours before the addition of TGF-β1 or LPS.
  • Duration: After pre-treatment, cells are co-treated with this compound and the inducing agent for a further 48 hours.
  • Outcome Assessment: Fibrotic or inflammatory marker expression is analyzed by western blot or flow cytometry.

This compound Mechanism in Cell Differentiation & Inflammation

The diagram below illustrates the key molecular mechanisms by which this compound influences differentiation and inflammation in different cell types, as revealed by the cited studies.

G cluster_hdac Inhibition of Class IIA HDACs cluster_path1 Osteoclast & Inflammation Inhibition cluster_path2 Osteoblast & Differentiation Promotion LMK235 This compound HDAC4 HDAC4 LMK235->HDAC4 HDAC5 HDAC5 LMK235->HDAC5 NFkB Inhibits NF-κB Pathway HDAC4->NFkB Inhibition   pSmad Inhibits p-Smad2/3 Signaling HDAC4->pSmad Inhibition   Runx2 Upregulates Runx2 Transcription Factor HDAC4->Runx2 Inhibition   LSD1 Downregulates LSD1 HDAC5->LSD1 Inhibition   OC_diff Suppresses Osteoclast Differentiation NFkB->OC_diff Inflammation Reduces Inflammation NFkB->Inflammation pSmad->OC_diff OB_diff Promotes Osteoblast Differentiation Runx2->OB_diff Odonto_diff Promotes Odontoblast Differentiation Runx2->Odonto_diff Fibrosis Reduces Fibrosis LSD1->Fibrosis

Frequently Asked Questions (FAQs)

Q1: How do I determine the correct concentration of this compound for my specific cell type? The effective concentration of this compound varies. For primary cell differentiation (e.g., DPCs, BMMs), lower nanomolar (nM) ranges (100-250 nM) are often used [2] [1]. For established cell lines in fibrosis or inflammation studies, concentrations around 1 µM are common [3]. It is critical to perform a dose-response curve and a cell viability assay (e.g., CCK-8 or MTT) for your specific cells to identify a concentration that is effective but not cytotoxic [2] [1].

Q2: My differentiation markers are not changing after this compound treatment. What could be wrong? Consider these troubleshooting steps:

  • Check Bioactivity: Verify that your this compound stock solution is active. You can test its functionality in a positive control assay, such as looking for increased acetylation of histone H3 via western blot, a known effect of HDAC inhibition [5].
  • Optimize Timing: The treatment might be too short or too long. Differentiation is a multi-stage process; the inhibitor may need to be present at a specific window. Review literature on your specific differentiation model and adjust the timing accordingly [2] [1].
  • Confirm Pathway Relevance: Ensure that the HDAC4/5-related pathways are active and relevant in your specific cell model. The efficacy of this compound is pathway-dependent [2] [3] [6].

Q3: Can this compound be used in vivo for pre-clinical studies? Yes, several studies have successfully used this compound in animal models. For example, it has been administered via intraperitoneal injection at 5 mg/kg/day to alleviate myocardial infarction-induced fibrosis and inflammation in rats, and at 5-10 mg/kg to reverse neuropathic pain in mice [3] [6]. However, one study on leukemia found that the maximum achievable dose in a xenograft model was insufficient for anti-leukemic effects, highlighting that in vivo efficacy can be disease model-dependent [7].

References

troubleshooting LMK-235 in neuronal culture models

Author: Smolecule Technical Support Team. Date: February 2026

Working Concentration and Toxicity

Determining the correct concentration is critical. The table below summarizes effective and toxic concentrations of LMK-235 from various neuronal and non-neuronal studies for your reference.

Cell Type/Model Purpose Effective Concentration Toxic/Top Concentration Incubation Time Citation
DA-differentiated SH-SY5Y Cytoprotection / VMAT2 upregulation Various concentrations (specifics not provided) Not specified 24 h pre-treatment [1]
SH-SY5Y (differentiated) Cytotoxicity (IC50) 1.26 µM (IC50) 48 h [2]
Primary Mouse Neuronal Precursor Cells Restoration of neuronal number 0.5 µM Not specified [3]
BON-1 (pNET cell line) Cytotoxicity (IC50) 0.55 µM (IC50) 72 h [4]
QGP-1 (pNET cell line) Cytotoxicity (IC50) 1.04 µM (IC50) 72 h [4]
Primary Bone Marrow Macrophages (BMMs) Toxicity evaluation Non-toxic up to ~250 nM Cytotoxic at higher concentrations 48-96 h [3]

> Note: The IC50 values indicate the concentration at which 50% of the cells die. For functional studies, you should use a concentration significantly below the IC50 for your specific cell type. It is strongly recommended to perform a dose-response curve in your specific neuronal culture model to determine the optimal non-toxic, effective concentration.

Common Issues & Troubleshooting

Here are solutions to frequently encountered problems when working with this compound.

  • Problem: Lack of Expected Effect

    • Solution: Verify HDAC inhibition efficiency. A direct way to confirm this compound activity in your cells is to check the acetylation status of histone H3 via western blot or immunofluorescence. An increase in acetylated histone H3 signals successful HDAC inhibition [4].
  • Problem: Low Cell Viability or Apoptosis

    • Solution: Titrate the concentration. Start with lower concentrations (e.g., in the nanomolar range, such as 250 nM) and gradually increase, using the viability data in the table above as a guide [3] [4]. Ensure you are using a pure compound (≥98%) from a reputable supplier [5] [2] [6].
  • Problem: Poor Solubility or Precipitation

    • Solution: Prepare a fresh stock solution correctly. This compound is soluble in DMSO (up to 100 mM) and ethanol [5] [2]. A common working formulation for in vivo studies is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [7]. For cell culture, dilute the DMSO stock directly into your medium, ensuring the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity.

Experimental Protocols

Protocol 1: Assessing Neuroprotective Effects in a Parkinson's Disease Model

This protocol is based on a study where this compound increased VMAT2 expression and protected against neurotoxins [1].

  • Cell Culture: Differentiate SH-SY5Y cells into a dopaminergic phenotype using 10 µM retinoic acid and 80 nM 12-O-tetradecanoylphorbol-13-acetate (TPA) [1].
  • This compound Pre-treatment: Plate the differentiated cells at a density of 2.5 × 10^4 cells/mL. After 24 hours, add this compound at your determined optimal concentration to the culture medium.
  • Toxin Challenge: 24 hours after this compound addition, discard the medium and replace it with a fresh medium containing a neurotoxin (e.g., MPP+, DA, or 6-OHDA) to model Parkinson's disease.
  • Downstream Analysis:
    • VMAT2 Expression: Analyze VMAT2 protein levels via western blot [1].
    • Cell Viability: Use assays like MTT or Cell Counting Kit-8 (CCK-8) to assess cytoprotection [3] [2].
Protocol 2: Studying TDP-43 Oligomerization Dynamics

This protocol uses this compound to investigate mechanisms relevant to ALS and frontotemporal dementia [8].

  • Cell Model: Utilize a live-cell TDP43-BiFC (Bimolecular Fluorescence Complementation) model to visualize TDP-43 oligomerization in real-time.
  • HDAC Inhibition: Treat the cells with this compound (e.g., at a concentration of 1.0 µM as a starting point) [7]. The study showed that selective inhibition of shuttling HDACs like HDAC4/5 with this compound robustly induces cytoplasmic TDP-43 oligomers.
  • Analysis:
    • Imaging: Monitor the formation and localization of TDP-43 oligomers using fluorescence microscopy over time.
    • Biochemistry: Examine TDP-43 acetylation and the accumulation of disulfide-linked oligomers via western blot under non-reducing conditions [8].

Mechanism of Action in Neuronal Models

This compound primarily inhibits Class IIa HDACs, specifically HDAC4 and HDAC5, which are highly expressed in the brain [1] [8]. The diagram below illustrates the key signaling pathways affected by this compound in neuronal contexts.

G cluster_nuclear Nucleus cluster_cytoplasm Cytoplasm LMK235 LMK235 HDAC4_5 HDAC4/5 (Deacetylase Activity) LMK235->HDAC4_5  Inhibits HDAC4_5_Inhibited HDAC4/5 (Inhibited) HDAC4_5->HDAC4_5_Inhibited  Inhibits VMAT2_Expr ↑ VMAT2 Gene Expression HDAC4_5_Inhibited->VMAT2_Expr  Promotes TDP43_Retention Nuclear Retention of TDP-43 HDAC4_5_Inhibited->TDP43_Retention  In some contexts TDP43_Oligomers TDP-43 Hyperacetylation & Cytoplasmic Oligomerization HDAC4_5_Inhibited->TDP43_Oligomers  Promotes in cytoplasm VesicularSequestration Vesicular Sequestration of Dopamine VMAT2_Expr->VesicularSequestration  Enables DopamineOx Dopamine Oxidation & Oxidative Stress VesicularSequestration->DopamineOx  Reduces

The diagram shows two major pathways:

  • Neuroprotective Pathway (Left): this compound inhibits nuclear HDAC4/5, leading to increased expression of VMAT2. This enhances the packaging of dopamine into vesicles, reducing its oxidation and subsequent oxidative stress, which is beneficial in models of Parkinson's disease [1].
  • TDP-43 Pathology Pathway (Right): Inhibition of shuttling HDAC4/5 can lead to TDP-43 hyperacetylation. This can cause either nuclear retention or, as shown in some models, promote the formation of abnormal, disulfide-linked TDP-43 oligomers in the cytoplasm, a key feature of ALS/FTLD [8].

Key Takeaways

  • Application-Specific Dosing is Critical: There is no universal concentration; you must optimize based on your specific neuronal model and research objective, balancing efficacy with toxicity.
  • Confirm Target Engagement: Always use an increase in acetylated histone H3 as a biochemical readout to confirm that this compound is effectively inhibiting HDACs in your culture system.
  • Context-Dependent Mechanisms: Be aware that this compound can have divergent effects, such as promoting neuroprotection in Parkinson's models while potentially exacerbating TDP-43 pathology in ALS models. Your experimental context dictates the outcome.

References

enhancing LMK-235 efficacy in bone defect models

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & Efficacy Data

LMK-235 is a selective inhibitor of histone deacetylases HDAC4 and HDAC5. Its therapeutic potential in bone defect models stems from its dual-action mechanism: it simultaneously inhibits osteoclast-driven bone resorption and promotes osteoblast-driven bone formation [1] [2].

The signaling pathways involved and the key experimental findings on its efficacy are summarized below.

G LMK This compound HDAC Inhibition of HDAC4 LMK->HDAC OC1 Regulates NF-κB pathway HDAC->OC1 OC2 Regulates p-Smad2/3 pathway HDAC->OC2 OB1 Upregulates Runx2 Expression HDAC->OB1 OC3 Suppresses Osteoclast (OC) Differentiation & Maturation OC1->OC3 OC2->OC3 Out1 Alleviates LPS-induced Calvarial Osteolysis OC3->Out1 OB2 Promotes Osteoblast (OB) Mineralization OB1->OB2 Out2 Promotes Repair of Bone Defects OB2->Out2

The quantitative data from key in vitro and in vivo studies is summarized in the table below.

Aspect Experimental Model Key Findings Recommended Dosage/Concentration
In Vitro Osteoclastogenesis Primary mouse Bone Marrow-derived Macrophages (BMMs) [1] Inhibited differentiation and maturation of osteoclasts [1]. Used in cell culture assays [1].
In Vitro Osteoblastogenesis Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) [1] Promoted osteoblast mineralization by upregulating Runx2 expression [1]. Used in cell culture assays [1].
In Vivo Efficacy Mouse calvarial osteolysis model (LPS-induced) [1] Alleviated inflammatory osteolysis [1]. Local administration in animal models [1].
In Vivo Efficacy Mouse tibial bone defect model [1] Promoted bone defect repair [1]. Local administration in animal models [1].
Cytotoxicity BMMs and hBMSCs (Cell Counting Kit-8 assay) [1] Concentrations up to 250 nM were tested for cytotoxicity over 48-96 hours [1]. A dose-dependent curve is recommended to establish a non-toxic range for each cell type [1].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: In Vitro Osteoclastogenesis Assay

This protocol assesses the inhibitory effect of this compound on osteoclast formation [1].

  • Cell Isolation and Culture:
    • Isplicate primary Bone Marrow-derived Macrophages (BMMs) from the femur and tibia of 4-6 week old C57BL/6 mice.
    • Culture cells in α-MEM medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF. Refresh the medium every two days [1].
  • Osteoclast Differentiation:
    • Seed BMMs in an appropriate culture plate.
    • To induce differentiation, treat cells with both 25 ng/mL M-CSF and 50-100 ng/mL RANKL.
    • Experimental Groups: Include a control group (vehicle only) and treatment groups with varying concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) added to the differentiation medium.
  • Staining and Analysis:
    • After approximately 5-7 days, when mature osteoclasts are visible in the control group, fix the cells and perform TRAP (Tartrate-Resistant Acid Phosphatase) staining.
    • Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a microscope to quantify osteoclast formation.
Protocol 2: In Vitro Osteoblast Mineralization Assay

This protocol evaluates the pro-osteogenic effect of this compound [1].

  • Cell Culture:
    • Use human Bone Marrow Mesenchymal Stem Cells (hBMSCs). Culture them in α-MEM with 10% FBS and 1% Penicillin-Streptomycin, changing the medium every three days [1].
  • Osteogenic Induction and Treatment:
    • Once cells reach confluence, switch to an osteogenic induction medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).
    • Experimental Groups: Include a control group (vehicle) and treatment groups with this compound.
  • Mineralization Assessment:
    • Alizarin Red S Staining: After 14-21 days, fix the cells and stain with Alizarin Red S to detect calcium deposits. Quantify the staining by eluting the dye and measuring its absorbance or by image analysis.
Protocol 3: In Vivo Bone Defect Repair Model

This protocol tests the efficacy of this compound in a live animal model of bone repair [1].

  • Animal Model:
    • Establish a critical-sized bone defect model (e.g., in a mouse tibia) or a calvarial osteolysis model (induced by Lipopolysaccharide (LPS)).
    • Ethics Statement: Ensure all procedures are approved by the relevant Institutional Animal Care Committee [1].
  • Dosing and Administration:
    • Key Consideration: Research indicates that the maximum achievable dose of this compound can be insufficient to induce robust effects in some in vivo models, highlighting a potential challenge for translation [3].
    • Apply this compound locally at the defect site (e.g., via a biodegradable carrier like a collagen sponge or hydrogel) to maximize local concentration and minimize systemic exposure.
    • Include control groups (defect only, vehicle carrier only).
  • Analysis:
    • After a suitable period (e.g., 4-8 weeks), euthanize the animals and collect the bone samples.
    • Analyze the samples using micro-Computed Tomography (μCT) for 3D bone morphology and histology (e.g., H&E, Masson's Trichrome staining) to observe new bone formation and tissue structure.

Frequently Asked Questions & Troubleshooting

Question / Issue Possible Cause Solution / Recommendation
Low efficacy in in vivo bone defect model. Insufficient local drug concentration; rapid clearance [3]. Optimize a localized, sustained-release drug delivery system (e.g., PLGA microspheres, hydrogel) to maintain effective concentration at the defect site [1].
High cytotoxicity observed in cell culture. Concentration of this compound is too high. Perform a dose-response curve using a CCK-8 or MTT assay. Establish a non-cytotoxic concentration range for your specific cell type before running functional assays [1].
Inconsistent osteoclast inhibition between experiments. Inconsistent RANKL activity; variations in primary cell isolation. Use a consistent, high-quality RANKL source. Standardize the BMM isolation protocol across experiments. Include a positive control (e.g., a known osteoclast inhibitor) in every assay.
Poor osteoblast mineralization despite this compound treatment. Inefficient osteogenic induction; suboptimal cell passage. Confirm the activity of the osteogenic induction medium. Use low-passage cells to ensure differentiation potential. Verify upregulation of Runx2 via Western Blot as a mechanistic check [1].
How does this compound compare to other HDAC inhibitors? Pan-HDAC inhibitors (e.g., SAHA) target multiple HDACs, causing side effects [1]. This compound's selectivity for HDAC4/5 may offer a better safety profile by avoiding the toxicity associated with broad-spectrum inhibition, making it a more promising candidate for long-term therapy [1].

Key Considerations for Enhancing Efficacy

  • Focus on Local Delivery: The systemic toxicity of HDAC inhibitors is a known challenge [1]. For bone defect repair, developing a localized delivery strategy is paramount to achieve high local bioavailability while minimizing systemic side effects.
  • Explore Combination Therapies: Consider combining this compound with other osteoinductive agents (e.g., BMP-2) at low doses. This could have a synergistic effect, enhancing bone repair while allowing for a reduction in the dose of each individual agent.
  • Address In Vivo Instability: Be aware that this compound may have stability or pharmacokinetic limitations in vivo [3]. Investing in formulation science to improve its stability and retention at the defect site could be a critical step forward.

References

LMK-235 and the VEGF/AKT/mTOR Pathway: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism identified from current research is that LMK-235, a selective inhibitor of HDAC4 and HDAC5, promotes odontoblast differentiation of Dental Pulp Cells (DPCs). A key part of this process is the upregulation of the VEGF/AKT/mTOR signaling pathway [1].

The diagram below illustrates this central signaling mechanism and the primary experimental findings associated with this compound treatment.

G LMK This compound HDAC Inhibits HDAC4/5 LMK->HDAC VEGF Upregulates VEGF HDAC->VEGF AKT Upregulates AKT VEGF->AKT mTOR Upregulates mTOR AKT->mTOR Downstream Enhanced Odontoblast Differentiation mTOR->Downstream

Key Experimental Data and Troubleshooting

The following table summarizes the primary quantitative findings from the study on DPCs and connects them to potential issues and solutions you might encounter in the lab [1].

Observation/Effect Quantitative Data Potential Technical Issue Troubleshooting Guide & FAQ
Cell Proliferation (Viability) No reduction at low concentrations (50-250 nM) after 3 days; inhibition at high concentrations (500-1000 nM). Q: My cell viability is lower than expected. A: Ensure you are using a low, optimal concentration (e.g., 100 nM). Re-optimize dose via MTT assay for your specific cell type. High concentrations are cytotoxic.
Gene Expression Upregulation mRNA levels of DSPP, Runx2, ALP, and OCN were significantly increased. Q: I'm not seeing the expected increase in gene expression. A: Verify the quality and concentration of your this compound stock solution. Check cDNA synthesis and qPCR primer efficiency for your target genes.
Protein Expression Upregulation Protein levels of DSPP, Runx2, ALP, and OCN were significantly increased. Q: My western blot results are inconsistent. A: Re-validate antibody specificity. Ensure consistent protein loading and transfer conditions. Include both positive and negative controls.
Enhanced ALP Activity ALP activity was significantly enhanced after 7 days. Q: The ALP activity signal is weak. A: Confirm the activity assay is performed at the correct time point. Use a fresh substrate solution and protect it from light.
Mineralized Nodule Formation Significantly enhanced mineralization after 21 days (Alizarin Red S staining). Q: Mineralized nodule formation is poor. A: Ensure you are using the correct mineralizing inductive medium. The process is slow; maintain cultures for the full 21 days with regular medium changes.
VEGF/AKT/mTOR Pathway Activation mRNA levels of VEGF, AKT, and mTOR were upregulated. Q: How can I confirm pathway activation beyond mRNA? A: Perform western blot to detect phosphorylated forms of AKT (p-AKT) and mTOR pathway components (e.g., p-S6K). This confirms functional pathway activation.

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments from the source study [1].

Cell Culture and this compound Treatment
  • Primary Cell Culture: Human dental pulp cells (DPCs) are isolated from extracted third molars by digesting pulp tissue with 3 mg/ml collagenase type I for 30 minutes at 37°C. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 mg/ml streptomycin at 37°C in 5% CO₂. Use cells at passages 3-5 for experiments [1].
  • Treatment Groups: For differentiation experiments, cells are divided into four groups:
    • Control: Normal growth medium.
    • This compound: Normal growth medium + 100 nM this compound.
    • Mineralized Inductive (MI) Medium: DMEM with 10% FBS, 50 µg/ml ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
    • MI + this compound: Mineralizing inductive medium + 100 nM this compound.
  • The medium should be changed every 3 days [1].
Key Assay Protocols
  • Cell Proliferation (MTT) Assay

    • Seed DPCs at a density of 4.0x10³ cells/well in a 96-well plate.
    • After 24 hours, treat with various concentrations of this compound (0, 50, 100, 250, 500, and 1000 nM).
    • At days 1, 3, 5, and 7, add 15 µl of 5% MTT solution to each well and incubate for 4 hours.
    • Dissolve the formazan product with 100 µl dimethyl sulfoxide (DMSO).
    • Measure the optical density at 562 nm using a microplate reader [1].
  • Odontoblast Differentiation Assays

    • ALP Activity: Seed cells in a 60-mm culture dish. After 7 days of treatment with this compound under the conditions described above, measure ALP activity using a standard colorimetric assay kit according to the manufacturer's instructions [1].
    • Alizarin Red S Staining: Seed cells and treat for 21 days with this compound in mineralizing inductive medium. Fix cells and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature to visualize calcium-rich mineralized nodules [1].
  • Gene and Protein Expression Analysis

    • RT-qPCR: Extract total RNA using RNAiso Plus. Synthesize cDNA and perform quantitative PCR to analyze mRNA expression levels of target genes (e.g., DSPP, Runx2, ALP, OCN, VEGF, AKT, mTOR) [1].
    • Western Blotting: Isolate total protein from treated cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against DSPP, Runx2, ALP, OCN, and β-actin (as a loading control), followed by incubation with an appropriate HRP-conjugated secondary antibody. Detect signals using an enhanced chemiluminescence (ECL) system [1].

The Broader Signaling Context

The VEGF/AKT/mTOR pathway is a well-established pro-angiogenic and growth-regulating signaling cascade. The following diagram places the this compound-induced signaling within this broader context, showing how it can be activated by multiple upstream signals and leads to diverse cellular outcomes [2] [3] [4].

G Upstream1 Growth Factor Receptors (e.g., EGFR) PI3K PI3K Activation Upstream1->PI3K Upstream2 Hypoxia (HIF-1α) VEGF VEGF Upstream2->VEGF Induces Upstream3 This compound Treatment Upstream3->VEGF Upregulates PIP3 PIP3 PI3K->PIP3 AKT2 AKT PIP3->AKT2 mTORC1 mTORC1 AKT2->mTORC1 Down1 Cell Growth Proliferation mTORC1->Down1 Down3 VEGF Secretion mTORC1->Down3 Down2 Angiogenesis Down3->Down2 PTEN PTEN (Opposes PI3K) PTEN->PIP3 VEGF2 VEGF Signaling VEGF->VEGF2 VEGF2->PI3K Activates

References

LMK-235 and osteoclast differentiation NF-κB pathway

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the primary mechanism of action of LMK-235 in osteoclastogenesis?

    • A: this compound is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5). Research confirms that it suppresses osteoclast differentiation and bone resorption primarily by inhibiting HDAC4. This inhibition regulates key signaling pathways, including the NF-κB pathway and the p-Smad2/3 pathway, ultimately disrupting the genetic program required for osteoclast formation [1] [2].
  • Q2: Does this compound also affect bone-forming cells?

    • A: Yes. A key therapeutic characteristic of this compound is its dual function. While it inhibits osteoclastogenesis, it simultaneously promotes osteoblast mineralization and bone formation. This is achieved through the upregulation of the critical osteoblast transcription factor Runx2 via HDAC4 inhibition [1] [2].
  • Q3: What is a validated working concentration range for this compound in in vitro experiments?

    • A: Cytotoxicity assays on primary cells like bone marrow-derived macrophages (BMMs) indicate that this compound is effective and well-tolerated at low nanomolar concentrations. The table below summarizes key experimental data from the literature [1].

Table: this compound Experimental Concentration Data

Cell Type Assay Type Effective Concentration Range Key Observed Effects Citation
Primary Mouse BMMs Cytotoxicity (CCK-8) 1.95 nM - 250 nM No significant toxicity observed at 48, 72, and 96 hours. [1]
Primary Mouse BMMs Osteoclast Differentiation Not explicitly stated, but likely within non-toxic range Inhibition of osteoclast formation via HDAC4/NF-κB/Smad. [1] [2]
Human BMSCs Osteoblast Differentiation Not explicitly stated, but likely within non-toxic range Promotion of osteoblast mineralization via HDAC4/Runx2. [1]
  • Q4: Has the efficacy of this compound been demonstrated in animal models?
    • A: Yes. In vivo studies have shown that this compound can alleviate lipopolysaccharide (LPS)-induced calvarial osteolysis (a model of inflammatory bone loss) and promote the repair of bone defects in mice, confirming its potential therapeutic utility [1] [2].

Troubleshooting Guide

  • Problem 1: Inconsistent or weak inhibition of osteoclast differentiation.

    • Potential Cause: Inefficient HDAC4 inhibition due to suboptimal concentration, timing, or cell culture conditions.
    • Solutions:
      • Concentration Gradient: Perform a dose-response assay to determine the optimal concentration for your specific cell system, using the provided table as a starting point.
      • Treatment Timing: Ensure this compound is added at the early stages of differentiation when precursor cells are committing to the osteoclast lineage, as this is when key pathways like NF-κB are activated.
      • Verify Reagents: Check the stability and storage conditions of your this compound stock solution. Use fresh aliquots to ensure activity.
  • Problem 2: High cytotoxicity observed in primary cell cultures.

    • Potential Cause: The concentration of this compound is too high for your specific cell type or passage number.
    • Solutions:
      • Re-titer Concentration: Start with a lower concentration range (e.g., 1-50 nM) and perform a new cytotoxicity assay (e.g., CCK-8).
      • Check Cell Health: Ensure your primary cells are healthy and not at a high passage number, as sensitivity can increase.
  • Problem 3: Unexpected results in NF-κB pathway analysis.

    • Potential Cause: The NF-κB pathway is complex and can be activated by multiple stimuli (e.g., RANKL, TNF-α) which may have overlapping or feedback mechanisms [3] [4] [5].
    • Solutions:
      • Stimulus Control: Include precise positive and negative controls for NF-κB activation in your experiments.
      • Time-Course Analysis: Perform a time-course experiment to capture the dynamic nature of NF-κB signaling, as its activation can be transient [6].
      • Multi-assay Validation: Confirm your findings using multiple methods (e.g., western blot for phospho-proteins, immunofluorescence for nuclear translocation, and qPCR for downstream genes).

To better understand the mechanistic basis of your experiments, the following diagram illustrates how this compound modulates the signaling pathways in osteoclasts.

G This compound Inhibits Osteoclastogenesis via HDAC4 and NF-κB LMK This compound HDAC4 HDAC4 LMK->HDAC4 Inhibits OcDiff Osteoclast Differentiation & Maturation LMK->OcDiff Suppresses Invisible1 HDAC4->Invisible1 NFkB NF-κB Signaling Invisible2 NFkB->Invisible2 pSmad p-Smad2/3 Signaling pSmad->Invisible2 Invisible1->NFkB Regulates Invisible1->pSmad Regulates Invisible2->OcDiff Promotes

For researchers establishing the differentiation protocol, the following workflow chart outlines the key steps for generating osteoclasts from primary cells, which is a common system used to study the effects of compounds like this compound [1] [7].

G Primary Mouse Osteoclast Differentiation Workflow Start Isolate Bone Marrow from Mouse Femur/Tibia Step1 Culture with M-CSF (2-3 days) → Generate BMMs Start->Step1 Step2 Seed BMMs and Add Osteoclastogenic Media: M-CSF + RANKL Step1->Step2 Step3 Add this compound or Vehicle Control (Treat at early stages) Step2->Step3 Step4 Culture for 4-7 days (Refresh media + factors every 2 days) Step3->Step4 Step5 Fix and Stain for TRAP Step4->Step5 End Analyze TRAP+ Multinucleated Osteoclasts Step5->End

References

HDAC Selectivity and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The most fundamental difference between these two compounds lies in their selectivity for HDAC isoforms, which dictates their distinct mechanisms and research applications.

Key Difference: LMK-235 is a selective inhibitor for HDAC4 and HDAC5 (class IIa), whereas Vorinostat is a pan-inhibitor targeting multiple class I and II HDACs [1] [2] [3].

The table below summarizes their core characteristics and selectivity profiles.

Feature This compound Vorinostat (SAHA)
Primary Target HDAC4, HDAC5 (Class IIa) [1] [4] Class I (HDAC1, 2, 3, 8) & Class II (including HDAC6) [2] [3]
Selectivity Profile Selective inhibitor [1] Pan-inhibitor [2] [3]
Reported IC50/Activity Nanomolar inhibition of HDAC4/5 [1] Inhibits HDAC4/5 in the micromolar range [1]
Zinc-Binding Group Hydroxamate [1] Hydroxamate [3]
Key Structural Feature Novel alkoxyamide connecting unit [1] Linear hydroxamic acid [3]

This difference in targeting leads to different downstream effects, as illustrated in the pathway diagrams below.

G LMK235 This compound HDAC4_5 HDAC4/5 Inhibition LMK235->HDAC4_5 LSD1 LSD1 Expression ↓ HDAC4_5->LSD1 NFkB NF-κB Pathway LSD1->NFkB in macrophages Smad Smad2/3 Pathway LSD1->Smad in fibroblasts Inflammation Reduced Inflammation NFkB->Inflammation Fibrosis Reduced Fibrosis Smad->Fibrosis Func_Improve Improved Tissue Function Inflammation->Func_Improve Fibrosis->Func_Improve

Diagram 1: Simplified mechanism of action for the selective HDAC4/5 inhibitor this compound. Its effect is linked to the downregulation of LSD1, which in turn modulates key pathways in specific cell types to produce anti-inflammatory and anti-fibrotic outcomes [4].

G Vorinostat Vorinostat (SAHA) PanHDAC Pan-HDAC Inhibition (Class I/II) Vorinostat->PanHDAC H3K9Ac Histone H3K9 Hyperacetylation PanHDAC->H3K9Ac NonHistone Non-Histone Protein Acetylation (e.g., Hsp90, p53) PanHDAC->NonHistone Chromatin Chromatin Remodeling H3K9Ac->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp CellFate Cell Cycle Arrest, Apoptosis, Differentiation NonHistone->CellFate GeneExp->CellFate

Diagram 2: Generalized mechanism of action for the pan-inhibitor Vorinostat. It promotes a widespread increase in protein acetylation, affecting both histone and non-histone proteins, which leads to broad changes in gene expression and cell fate decisions in transformed cells [2] [3].

Biological Effects & Research Applications

The distinct mechanisms of this compound and Vorinostat translate into different biological effects and areas of investigation.

Aspect This compound Vorinostat (SAHA)
Primary Research Context Cardiovascular disease, Fibrosis, Cancer [1] [4] Oncology (hematological and solid tumors) [2] [3]
Key Phenotypic Effects Attenuates inflammation and fibrosis; improves cardiac function in post-MI models [4] Induces growth arrest, differentiation, and apoptosis in transformed cells [3]
Advantages More targeted action, potentially fewer off-target effects; useful for probing specific HDAC functions [1] [4] Broad efficacy across many cancer cell lines; well-defined clinical profile [2] [3]
Limitations Narrower spectrum of activity; newer compound with less extensive in vivo data [1] Non-selective, associated with side effects like thrombocytopenia, anemia, and fatigue [5]

Experimental Considerations

For researchers designing experiments, here are some key methodological details derived from the literature.

Experimental Aspect This compound Vorinostat (SAHA)
In Vivo Administration Intraperitoneal injection (5 mg/kg/day in rat MI model) [4] Oral administration (diet or gavage in rodent models) [3]
In Vitro Cell Treatment 1.0 µM for 24 h pre-treatment in macrophages and cardiac fibroblasts [4] 1.0 µM for 24 h in AML cell lines (OCI-AML3) [2]

| Key Readouts / Assays | • Western blot for LSD1, fibrotic markers • Echocardiography • Histological staining (Masson, HE) [4] | • H3K9 acetylation (ChIP-Seq, WB) • Gene expression microarrays • Cell proliferation (MTT) assays [2] |

Research Implications and Selection Guide

Your choice between this compound and Vorinostat should be guided by your specific research question:

  • Study the specific roles of HDAC4/5: this compound is the superior tool compound. Its selectivity allows for a more precise investigation of the biological functions of HDAC4 and HDAC5 in processes like heart failure and fibrosis, without the confounding effects of inhibiting other HDACs [1] [4].
  • Achieve broad epigenetic modulation: Vorinostat is the established choice. Its pan-inhibitory activity is effective in cancer biology research for inducing widespread gene expression changes and cell death, mimicking the action of approved therapies [2] [3].
  • Consider the trend in the field: There is a growing research focus on developing selective HDAC inhibitors like this compound to minimize the side effects often associated with non-selective, pan-inhibitors like Vorinostat [5] [6].

References

LMK-235 osteogenic differentiation vs MS-275

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: LMK-235 vs. MS-275

The table below summarizes the core differences between these two inhibitors based on available research data.

Feature This compound MS-275 (Entinostat)
Primary HDAC Targets Class IIa (HDAC4, HDAC5) [1] [2] Class I (HDAC1, HDAC3) [3] [4]
Key Signaling Pathways VEGF/AKT/mTOR [1] [5]; BMP-Smad [6] p38/JNK/CREB/β-catenin [3] [4]
Effective Concentration (In Vitro) 50-100 nM (Dental Pulp Cells) [1] [5] 5-10 nM (Dental Pulp Stem Cells) [3] [4]
Key Upregulated Markers DSPP, Runx2, ALP, Osteocalcin [1] [5] DMP-1, DSPP, Runx2, ALP [3] [4]
Reported Effects Promotes odontoblast & osteoblast differentiation; suppresses osteoclastogenesis [1] [7] [8] Promotes odontoblast differentiation; induces cell cycle arrest at G2/M [3] [4]
Potential Research Applications Dental tissue regeneration; bone defect repair (dual anabolic/anti-catabolic effect) [7] [8] [5] Dental tissue regeneration; oncology research (differentiation induction) [3] [4]

This compound: Key Experimental Data

This compound functions as a potent and selective inhibitor of HDAC4 and HDAC5, which are Class IIa HDACs [1] [2]. Its pro-differentiation effects are concentration-dependent.

  • Cell Models Used: Studies commonly use human dental pulp cells (DPCs) isolated from third molars [1] [5] and bone marrow-derived mesenchymal stem cells (BMSCs) [8].
  • Optimal Concentration: In DPCs, a concentration of 100 nM was found to effectively promote differentiation without reducing cell proliferation [1] [5].
  • Key Outcomes: Treatment with 100 nM this compound led to:
    • Increased mRNA and protein expression of odontoblast/osteoblast markers, including DSPP, Runx2, ALP, and Osteocalcin [1] [5].
    • Enhanced ALP enzyme activity and increased formation of mineralized nodules (detected by Alizarin Red S staining) [1] [5].
    • Upregulation of the VEGF/AKT/mTOR signaling pathway, suggesting its involvement in the differentiation process [1] [5].
  • Broader Implications: A 2024 study confirmed that this compound not only promotes osteoblast formation but also suppresses osteoclast differentiation, highlighting its potential for treating bone loss conditions [7] [8].

MS-275: Key Experimental Data

MS-275 primarily targets Class I HDACs, specifically HDAC1 and HDAC3 [3] [4]. Its action is also highly dependent on concentration.

  • Cell Model Used: Research focuses on human dental pulp stem cells (DPSCs) [3] [4].
  • Optimal Concentration: The most effective and non-cytotoxic concentrations for promoting odontoblast differentiation were found to be 5 nM and 10 nM [3] [4].
  • Key Outcomes: Treatment with 5-10 nM MS-275 resulted in:
    • Significant upregulation of dentin-related proteins like DMP-1, DSPP, Runx2, and ALP (over 1.6-fold increase on average) [3] [4].
    • Activation of the p38/JNK/CREB/β-catenin signaling axis, but not the ERK pathway [3] [4].
    • Reduction in cell proliferation due to cell cycle arrest in the G0/G1 phase, alongside a decrease in stem cell surface markers (CD73, CD146), indicating a shift from proliferation to differentiation [3] [4].

Experimental Workflow Overview

The diagram below outlines a generalized experimental workflow used in the cited studies to evaluate the differentiation effects of HDAC inhibitors.

G cluster_1 6. Key Assays for Differentiation start 1. Cell Culture & Expansion (Dental Pulp Cells/Stem Cells) a 2. HDAC Inhibitor Treatment (this compound or MS-275 at specific concentrations) start->a b 3. Viability & Proliferation Assay (MTT/CCK-8 assay) a->b c 4. Differentiation Induction (Normal or Mineralizing Medium) b->c d 5. Molecular & Functional Analysis c->d e1 Gene/Protein Expression (RT-qPCR, Western Blot) d->e1 e2 Early Differentiation Marker (ALP Activity Assay) d->e2 e3 Late Differentiation Marker (Alizarin Red S Staining) d->e3 e4 Signaling Pathway Analysis (Western Blot, PCR) d->e4

Key Considerations for Researchers

When deciding between these compounds for a research project, consider the following:

  • Choice of Inhibitor: Your selection should align with the biological question. If your focus is on Class IIa HDACs (HDAC4/5) and their role in bone and dentin formation, particularly in models where balancing osteoblast and osteoclast activity is key, This compound is the appropriate tool. If you are investigating the role of Class I HDACs (HDAC1/3) in cell fate determination and cell cycle control, MS-275 would be more suitable [3] [1] [7].
  • Cell Type Matters: The response can vary significantly depending on the cell type used (e.g., DPSCs vs. DPCs). Always consult literature relevant to your specific cellular model [3] [1].
  • Concentration is Critical: The effects of both inhibitors are concentration-dependent. Using concentrations higher than those cited (e.g., >20 nM for MS-275, >250 nM for this compound) can lead to reduced proliferation or increased cytotoxicity, which may confound differentiation studies [3] [1] [8].

References

LMK-235 Effects on Runx2 Expression: Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Context Effect on Runx2 Experimental Evidence Citation

| Osteoblasts | Promotes expression | In vitro: Upregulation of Runx2 via inhibition of HDAC4. [1] In vivo: Promoted the repair of bone defects in a mouse model. [1] | [1] | | Dental Pulp Cells (Odontoblast Differentiation) | Promotes expression | Gene Level: Increased mRNA expression levels of Runx2. [2] [3] Protein Level: Increased protein expression of Runx2. [2] [3] Functional Activity: Enhanced ALP activity and mineralized nodule formation. [2] [3] | [2] [3] |

Detailed Experimental Protocols

To help you understand and evaluate the experimental validation, here are the methodologies used in the key studies cited above.

Protocol 1: Osteoblast Mineralization Assay (from [1])
  • Cell Culture: Used primary human bone marrow-derived mesenchymal stem cells (hBMSCs).
  • Osteogenic Induction: Cells were cultured in an osteogenic medium.
  • LMK-235 Treatment: Treated with this compound to assess its effect.
  • Key Findings: this compound promoted osteoblast mineralization by upregulating Runx2 expression through the inhibition of HDAC4. [1]
Protocol 2: Odontoblast Differentiation in Dental Pulp Cells (from [2] [3])
  • Cell Culture: Primary human dental pulp cells (DPCs) were isolated from extracted third molars.
  • Treatment Groups: Cells were divided into four groups for comparison:
    • Control (normal growth medium)
    • This compound (normal medium + 100 nM this compound)
    • Mineralizing Inductive (MI) medium
    • MI medium + 100 nM this compound
  • Analysis Period: mRNA and protein expression levels of Runx2 and other markers (DSPP, ALP, OCN) were evaluated after 7, 14, and 21 days of culture.
  • Functional Assays:
    • ALP Activity: Quantified after 7 days.
    • Mineralized Nodule Formation: Assessed by Alizarin Red S staining after 21 days.
  • Pathway Analysis: The mRNA expression levels of VEGF, AKT, and mTOR were also detected to explore the involved signaling pathway. [2] [3]

Signaling Pathway Diagram

The diagram below illustrates the mechanism by which this compound upregulates Runx2, as identified in the cited research.

G LMK235 This compound HDAC4 HDAC4 LMK235->HDAC4 Inhibits BMP_Smad BMP-Smad Signaling LMK235->BMP_Smad Activates VEGF_Akt_mTOR VEGF/AKT/mTOR Signaling LMK235->VEGF_Akt_mTOR Upregulates Runx2 Runx2 Expression ↑ HDAC4->Runx2 Suppresses OB_Diff Osteoblast/Odontoblast Differentiation & Mineralization Runx2->OB_Diff BMP_Smad->Runx2 VEGF_Akt_mTOR->OB_Diff

References

LMK-235 comparison with RGFP966 HDAC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile and Selectivity

The table below summarizes the core characteristics and selectivity of each compound.

Feature LMK-235 RGFP966
Primary Target Class IIa HDACs [1] [2] [3] Class I HDAC3 [4] [5]
Selectivity (IC50) HDAC5: 4.2 nM; HDAC4: 11.9 nM [3] HDAC3: 80 nM; >200-fold selectivity over other HDACs [5]
Chemical Class Hydroxamate [6] Not specified in search results
Key Known Mechanism Inhibits HDAC4/5, increasing histone acetylation (e.g., Acetyl-H3); linked to inhibition of the LSD1-NF-κB and LSD1-Smad2/3 pathways [1] [6]. Inhibits HDAC3, attenuating NF-κB p65 transcriptional activity without directly affecting its acetylation status; increases acetylation of histones H3 and H4 [4] [5].

Biological Effects & Experimental Data

This table contrasts the observed biological effects and typical experimental conditions for each inhibitor.

Aspect This compound RGFP966

| Cellular Phenotypes | - Apoptosis: Induces caspase-dependent apoptosis in cancer cells [1].

  • Differentiation/Markers: Increases chromogranin and somatostatin receptor 2 (SSTR2) expression in neuroendocrine tumor cells [1].
  • Neuroprotection: Promotes neurite outgrowth and protects dopaminergic neurons from toxins [2].
  • Anti-fibrosis & Anti-inflammation: Ameliorates inflammation and fibrosis in a myocardial infarction model [6]. | - Apoptosis: Induces apoptosis in cancer cells; associated with DNA damage and impaired S-phase progression [5].
  • Gene Expression: Robustly downregulates pro-inflammatory and upregulates anti-inflammatory gene expression [4].
  • No Neurite Growth: Does not significantly affect neurite outgrowth in a neurodevelopmental model [2]. | | Typical In Vitro Concentration | Varies by cell line and assay; examples include 0.55 - 2.96 µM for cytotoxicity (IC50) [1], and 1.0 µM used in mechanistic studies [6]. | Varies by cell line and assay; examples include ~10 µM used in cell proliferation/death studies [5], and ≤2 µM effective for reducing clonogenicity in other models [5]. | | Reported In Vivo Dosing | 5 mg/kg/day (intraperitoneal, rat myocardial infarction model) [6]. | Not specified in the provided search results. |

Overview of Experimental Workflows

To help you design your own experiments, here are simplified workflows for assessing the core activity of these inhibitors, based on the methodologies from the search results.

g1 cluster_lmk This compound Functional Assessment Workflow cluster_a2 Analysis Pathways cluster_a3 Phenotypic Readouts A1 Treat cells with this compound (e.g., 0.1 - 20 µM, 24-72h) A2 Analyze HDAC inhibition & downstream effects A1->A2 A3 Measure phenotypic outcomes A2->A3 A2_1 Immunofluorescence/ Western Blot: • Acetyl-Histone H3 levels A2_2 Western Blot: • LSD1 protein expression • NF-κB / Smad pathway activity A3_1 Viability/Cytotoxicity (Resazurin, MTT assay) A3_2 Apoptosis (Caspase 3/7 assay, Annexin-V) A3_3 Differentiation Markers (Chromogranin, SSTR2 IHC)

Research Applications and Context

  • This compound in Cancer and Beyond: While its potent anti-proliferative and pro-apoptotic effects in cancers like pancreatic neuroendocrine tumors make it a promising anti-cancer agent [1], recent research highlights its potential in non-oncological contexts. Studies show efficacy in cardiovascular disease by improving cardiac function post-myocardial infarction [6], and in neurodegenerative models like Parkinson's disease, where it promotes neuroprotection and neurite outgrowth [2]. Its mechanism may involve inhibiting LSD1 and modulating BMP-Smad signaling [2] [6].

  • RGFP966 in Oncology and Inflammation: This inhibitor's key application lies in its potent anti-inflammatory effects, achieved by selectively inhibiting HDAC3 and subsequently attenuating NF-κB-driven transcription of pro-inflammatory genes [4]. It also demonstrates efficacy in cancer models, inducing apoptosis and DNA damage in lymphoma cells [5]. Unlike this compound, one study reported it did not significantly promote neurite outgrowth [2], suggesting distinct functional outcomes.

Key Considerations for Researchers

When deciding between these inhibitors for a project, consider the following:

  • Target-Driven Selection: Your biological question should guide the choice. For investigating Class IIa HDAC (HDAC4/5) biology, this compound is the appropriate tool. For HDAC3-specific mechanisms, RGFP966 is the selective choice [3] [5].
  • Disease Context Matters: this compound appears to have broader reported utility in non-cancerous disease models like cardiac fibrosis and neuroprotection [2] [6]. RGFP966 has strong supporting data in inflammatory disease models and hematological cancers [4] [5].
  • Experimental Confirmation is Crucial: Always include a functional readout of target engagement in your system. For this compound, this could be a rise in acetylated Histone H3 [1]; for RGFP966, it could be a reduction in NF-κB transcriptional activity or increased histone acetylation [4] [5].

References

LMK-235 efficacy in chemoresistant cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

LMK-235 Efficacy in Chemoresistant Cell Lines

The following table compiles key experimental data on the cytotoxic effects of this compound across various chemoresistant cancer types. [1] [2]

Cancer Type Cell Line Resistance Profile Experimental Measure IC50 Value Key Findings & Mechanisms
Ovarian Cancer [1] [2] A2780CisR Cisplatin-resistant Cytotoxicity (MTT assay, 72 hrs) 0.32 µM Effectively kills cisplatin-resistant cells; inhibits HDAC activity. [1] [2]
Head and Neck Cancer [1] CAL-27 CisR Cisplatin-resistant Cytotoxicity (MTT assay, 72 hrs) 1.81 µM Shows activity against resistant lines; over 2.5x efficacy vs parental line in HDAC inhibition. [1]
Esophageal Cancer [1] KYSE-510 CisR Cisplatin-resistant Cytotoxicity (MTT assay, 72 hrs) 2.48 µM Active against chemoresistant phenotype. [1]
Diffuse Large B-Cell Lymphoma (DLBCL) [3] OCI-LY10, OCI-LY3 N/A (Aggressive lymphomas) Apoptosis (Annexin V/PI staining) N/A Induces time/dose-dependent apoptosis; upregulates pro-apoptotic BCLAF1 via NF-κB pathway inhibition. [3]
Non-Small Cell Lung Cancer (NSCLC) [4] HCC827, H1975, PC9 Osimertinib (EGFR-TKI) tolerant Colony formation & Apoptosis assays N/A Synergizes with osimertinib, enhances histone acetylation, increases cancer cell apoptosis, and reduces emergence of drug-tolerant cells. [4]

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the methodologies commonly used in the cited studies to generate the data above.

Cell Viability and Cytotoxicity (MTT or CCK-8 Assay)

This protocol measures the reduction in cell viability or metabolic activity after this compound treatment. [4] [1] [2]

  • Cell Seeding: Plate cells (e.g., 4x10³ for HCC827, 5x10³ for others) in 96-well plates. [4] [1]
  • Compound Treatment: After cell attachment, treat with a concentration gradient of this compound (e.g., 0.5 to 2.5 µM) or a vehicle control (DMSO). [1] [3]
  • Incubation: Incubate for a designated period (e.g., 48-72 hours). [1] [2]
  • Viability Measurement: Add MTT reagent or CCK-8 solution to each well and incubate for several hours. The living cells convert these reagents into colored formazan products. Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. [4] [1]
  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (concentration that inhibits 50% of cell growth) is typically determined using non-linear regression analysis of the dose-response curve. [1]
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis (programmed cell death). [4] [3]

  • Cell Treatment: Treat cells with this compound (e.g., 2 µM) for various time points (e.g., 12, 24, 36, 48 hours). [3]
  • Cell Harvesting: Collect both floating and adherent cells.
  • Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate for 15-20 minutes in the dark. Annexin V binds to phosphatidylserine (externalized in early apoptosis), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis). [3]
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The results distinguish four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). [3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by inhibiting Class IIa Histone Deacetylases, HDAC4 and HDAC5, leading to increased histone acetylation and altered gene expression. The following diagram illustrates its core mechanisms in chemoresistant cancer cells.

G LMK235 This compound HDAC4_5 HDAC4/5 (Inactive Complex) LMK235->HDAC4_5 SynergyPathway Synergy with Targeted Therapy LMK235->SynergyPathway Osimertinib Osimertinib (EGFR Inhibitor) LMK235->Osimertinib  Combines with EnhancedApoptosis Enhanced Apoptosis & Reduced Drug Tolerance LMK235->EnhancedApoptosis HistoneAcetylation Increased Histone Acetylation ( e.g., H3, H4 ) HDAC4_5->HistoneAcetylation  Inhibits GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression ApoptosisPathway Apoptosis Induction GeneExpression->ApoptosisPathway NFkB Inhibition of NF-κB Pathway GeneExpression->NFkB BCLAF1 Upregulation of Pro-apoptotic BCLAF1 GeneExpression->BCLAF1 NFkB->BCLAF1  Contributes to BCLAF1->ApoptosisPathway Osimertinib->EnhancedApoptosis

The diagram shows two primary anti-tumor mechanisms: direct apoptosis induction and synergy with targeted therapies. Key downstream events include:

  • BCLAF1 Upregulation: In DLBCL, this compound-mediated HDAC4/5 inhibition suppresses the NF-κB pathway, leading to the upregulation of the pro-apoptotic protein BCLAF1, which is a critical mediator of cell death. [3]
  • Synergy with Osimertinib: In EGFR-mutant NSCLC, cancer cells rapidly upregulate HDAC5 as a survival mechanism in response to osimertinib. This compound counteracts this by inhibiting HDAC5, increasing global histone acetylation, and enhancing osimertinib-induced apoptosis, thereby preventing the emergence of drug-tolerant cells. [4]

Key Research Considerations

  • Selectivity Advantage: As a selective inhibitor of HDAC4 and HDAC5, this compound may offer a more favorable toxicity profile compared to broader-spectrum pan-HDAC inhibitors, which are often associated with significant side effects. [3] [5]
  • Combination Potential: The most promising application appears to be in combination therapy. Using this compound alongside other agents like osimertinib or standard chemotherapeutics can overcome de novo or acquired resistance mechanisms. [4]
  • Context-Dependent Effects: Efficacy can vary significantly between cancer types and even between cell lines of the same cancer. Thorough preclinical validation in specific models of interest is essential. [1]

References

LMK-235 specificity profile across HDAC isoforms

Author: Smolecule Technical Support Team. Date: February 2026

LMK-235 HDAC Isoform Specificity

HDAC Isoform Class IC₅₀ (nM) Relative Selectivity (vs. HDAC5)
HDAC5 IIa 4.22 [1] [2] 1x (Reference)
HDAC4 IIa 11.9 [1] [2] ~3x
HDAC6 IIb 55.7 [1] [2] ~13x
HDAC1 I 320 [1] [2] ~76x
HDAC11 IV 852 [1] [2] ~202x
HDAC2 I 881 [1] [2] ~209x
HDAC8 I 1278 [1] [2] ~303x

Experimental Data and Context

The provided IC₅₀ values are primarily derived from fluorogenic enzyme assays using recombinant human HDAC proteins [2]. Key aspects of its selectivity are confirmed across multiple studies:

  • Core Selectivity: this compound exhibits low nanomolar potency for HDAC4 and HDAC5, while showing little to no detectable inhibition of HDAC3 and HDAC10 at concentrations up to 10 μM [2].
  • Comparative Potency: This selectivity profile is distinct from first-generation inhibitors like vorinostat and Trichostatin A (TSA), which are non-selective, pan-HDAC inhibitors [2].

Key Experimental Protocols

The data in the table above were typically generated through the following standardized methodologies.

In Vitro Fluorogenic HDAC Inhibition Assay

This is the primary method for determining IC₅₀ values against various HDAC isoforms [2]. The workflow involves incubating the enzyme with the inhibitor and a substrate, then measuring the fluorescent signal released upon deacetylation.

Start Start Assay Prep Prepare Reaction Mixture: - Recombinant HDAC enzyme - Serial dilutions of this compound - Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) Start->Prep Incubate Incubate at 37°C (for a fixed time, e.g., 60 min) Prep->Incubate Stop Stop Reaction (add trypsin and HDAC inhibitor) Incubate->Stop Develop Develop Fluorescence (trypsin cleaves deacetylated substrate) Stop->Develop Measure Measure Fluorescence Intensity (Ex/Em ~320/520 nm) Develop->Measure Analyze Analyze Data & Calculate IC₅₀ Measure->Analyze

Whole-Cell HDAC Inhibition Assay

This protocol validates cellular activity and membrane permeability, measuring HDAC inhibition in a more physiologically relevant context [2].

  • Cell Seeding: Plate human cancer cell lines (e.g., A2780, Cal27) in 96-well plates [2].
  • Compound Treatment: Incubate cells with increasing concentrations of this compound for a set period (e.g., 18 hours) [2].
  • Substrate Incubation: Add a cell-permeable, fluorogenic HDAC substrate (e.g., Boc-Lys(ε-Ac)-AMC) to the culture medium and incubate for several hours [2].
  • Signal Development & Readout: Add a stop/development solution containing trypsin and a pan-HDAC inhibitor. Trypsin cleaves the deacetylated substrate, releasing a fluorescent group. Fluorescence intensity is measured and is inversely proportional to HDAC activity [2].

Research Applications and Mechanistic Insights

This compound's selectivity enables research into class IIa HDAC functions. Studies show it modulates key signaling pathways in different cell types, as illustrated by the consolidated findings from recent research below.

cluster_macrophage In Macrophages cluster_fibroblast In Cardiac Fibroblasts cluster_osteoclast In Bone Cells LMK235 This compound HDAC4_5 Inhibits HDAC4/5 LMK235->HDAC4_5 M1 Attenuates LPS-induced inflammation HDAC4_5->M1 F1 Attenuates TGF-β1-induced fibrosis HDAC4_5->F1 O1 Suppresses osteoclastogenesis Promotes osteoblastogenesis HDAC4_5->O1 NFkB Inhibits LSD1- NF-κB pathway M1->NFkB Smad Inhibits LSD1- Smad2/3 pathway F1->Smad

Pharmaceutical Implications

The high selectivity of this compound is a valuable asset in drug development. Isoform-selective HDAC inhibitors are generally associated with more predictable pharmacology and a better safety and tolerability profile compared to non-selective, pan-HDAC inhibitors, which often cause side effects like fatigue, gastrointestinal issues, and thrombocytopenia [3] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

294.15795719 g/mol

Monoisotopic Mass

294.15795719 g/mol

Heavy Atom Count

21

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Hansen FK, Sumanadasa SD, Stenzel K, Duffy S, Meister S, Marek L, Schmetter R, Kuna K, Hamacher A, Mordmüller B, Kassack MU, Winzeler EA, Avery VM, Andrews KT, Kurz T. Discovery of HDAC inhibitors with potent activity against multiple malaria parasite life cycle stages. Eur J Med Chem. 2014 Jul 23;82:204-13. doi: 10.1016/j.ejmech.2014.05.050. Epub 2014 May 22. PubMed PMID: 24904967.
2: Marek L, Hamacher A, Hansen FK, Kuna K, Gohlke H, Kassack MU, Kurz T. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. J Med Chem. 2013 Jan 24;56(2):427-36. doi: 10.1021/jm301254q. Epub 2013 Jan 8. PubMed PMID: 23252603.

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